molecular formula C11H11FN2O B571890 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-02-1

5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B571890
CAS No.: 1272756-02-1
M. Wt: 206.22
InChI Key: YWZQHZPBPMNHNV-UHFFFAOYSA-N
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Description

5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (CAS Number: 1272756-02-1) is a synthetically produced spirocyclic quinazolinone derivative of significant interest in medicinal chemistry research. This compound features a distinct molecular architecture where a cyclobutane ring is connected to a quinazolinone core through a spiro carbon atom, a structural motif often associated with diverse biological activity. Quinazolinones are a privileged scaffold in drug discovery, known to exhibit a broad spectrum of pharmacological properties. Research indicates that compounds based on the quinazolinone structure have demonstrated potential antimicrobial and antitumor activities in preclinical settings . The incorporation of a fluorine atom at the 5' position is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The primary research value of this compound lies in its use as a key intermediate or a novel chemical entity for the design and synthesis of new bioactive molecules. It serves as a core building block for exploring structure-activity relationships (SAR), particularly in the development of potential therapeutic agents for infectious diseases and oncology. The spiroquinazolinone structure is a versatile pharmacophore, and its mechanism of action is likely target-dependent, potentially involving enzyme inhibition or receptor modulation pathways that are under investigation for related compounds . The product is supplied with a guaranteed purity of 95% and is intended for research applications in laboratory settings only. Intended Use & Disclaimer: This product is strictly for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-fluorospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-7-3-1-4-8-9(7)10(15)14-11(13-8)5-2-6-11/h1,3-4,13H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZQHZPBPMNHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC3=C(C(=CC=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Biological Significance of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one and Its Analogs

Abstract

Spirocyclic compounds, characterized by a single atom shared between two rings, represent a significant and growing class of scaffolds in modern drug discovery. Their rigid, three-dimensional structures offer unique advantages in exploring chemical space and achieving high-affinity, selective interactions with biological targets. Among these, the spiro-quinazolinone core has emerged as a privileged structure due to its prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, a representative member of this class. The strategic incorporation of a fluorine atom and a cyclobutane ring introduces specific conformational constraints and electronic properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a framework for the rational design of novel therapeutics based on this versatile scaffold.

Introduction to Spiro-Quinazolinone Scaffolds

The quinazolinone ring system is a cornerstone of medicinal chemistry, found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of this planar aromatic system with a spirocyclic aliphatic ring, such as cyclobutane, introduces a significant structural and conformational departure from traditional, flat molecules.

Strategic Importance in Medicinal Chemistry

The introduction of a spiro-center at the 2-position of the quinazolinone core imparts several desirable features for drug design:

  • Increased Three-Dimensionality: Moving away from flat structures (a common cause of promiscuous binding and toxicity) allows for more specific and novel interactions with protein binding pockets.

  • Conformational Rigidity: The cyclobutane ring locks the geometry of the spiro-carbon, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity.

  • Novel Chemical Space: This scaffold provides access to unique molecular shapes and vectoral exits for substituent placement, enabling fine-tuning of structure-activity relationships (SAR).

The Role of Fluorine Substitution

The incorporation of a fluorine atom at the 5'-position is a deliberate design choice aimed at modulating key molecular properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism and prolong the compound's half-life.

  • Modulation of Basicity: As a highly electronegative atom, fluorine can lower the pKa of nearby basic centers (e.g., the quinazolinone nitrogens), which can affect solubility, cell permeability, and off-target interactions (e.g., hERG channel binding).

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby enhancing binding affinity and selectivity.

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of this compound would be determined empirically. However, based on analogous structures, a profile can be predicted.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale & Significance
Molecular Formula C₁₁H₁₁FN₂O-
Molecular Weight 206.22 g/mol Influences diffusion and permeability.
Melting Point 180-220 °CCrystalline solids with high melting points are typical for this class due to rigid structures and potential for intermolecular hydrogen bonding.
LogP 1.5 - 2.5The fluorine atom increases lipophilicity, but the quinazolinone core provides polar character. This range is often optimal for oral bioavailability (Lipinski's Rule of 5).
pKa 4.0 - 5.5 (basic)The quinazolinone nitrogens provide basicity. The electron-withdrawing fluorine atom is expected to lower the pKa compared to its non-fluorinated analog.
Aqueous Solubility Low to ModerateGenerally, spirocyclic systems have poor aqueous solubility. Formulation strategies may be required.
Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation.

  • ¹H NMR: Protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). Aromatic protons would appear in the downfield region (approx. 7.0-8.5 ppm), with splitting patterns influenced by the fluorine substituent. The N-H protons would likely appear as broad singlets.

  • ¹³C NMR: The spectrum would show a characteristic spiro-carbon signal (approx. 70-85 ppm). The carbonyl carbon of the quinazolinone would be significantly downfield (>160 ppm). Carbon signals in the fluorinated aromatic ring would show characteristic C-F coupling constants.

  • ¹⁹F NMR: A singlet or doublet (if coupled to an adjacent proton) would be observed, providing direct evidence of the fluorine atom's presence and chemical environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, typically via electrospray ionization (ESI) showing the [M+H]⁺ ion.

Synthesis and Mechanistic Pathway

The synthesis of spiro-quinazolinones is a well-established field, often involving a multi-step sequence starting from readily available materials.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is typically at the amide bond of the quinazolinone ring.

G target This compound disconnection1 Amide Bond Formation target->disconnection1 intermediate1 2-(1-Aminocyclobutyl)-4-fluoroaniline disconnection1->intermediate1 intermediate2 Triphosgene or CDI (Carbonyl Source) disconnection1->intermediate2 disconnection2 Nitro Reduction intermediate1->disconnection2 intermediate3 1-(4-Fluoro-2-nitrophenyl)cyclobutan-1-amine disconnection2->intermediate3 disconnection3 Nucleophilic Aromatic Substitution (SNAr) intermediate3->disconnection3 start1 1,2-Difluoro-4-nitrobenzene disconnection3->start1 start2 Cyclobutanamine disconnection3->start2

Caption: Retrosynthetic analysis of the target spiro-quinazolinone.

Step-by-Step Synthesis Protocol

This protocol outlines a common and reliable route for the synthesis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Addition: Add cyclobutanamine (1.1 eq) dropwise at room temperature. The fluorine atom ortho to the nitro group is highly activated towards substitution.

  • Reaction: Stir the mixture at 80 °C for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, pour into ice-water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluoro-2-nitrophenyl)cyclobutanamine.

Step 2: Reduction of the Nitro Group

  • Setup: Dissolve the product from Step 1 in ethanol or methanol (0.3 M).

  • Catalyst: Add Palladium on carbon (10% w/w, 0.1 eq).

  • Reaction: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate to yield 2-(1-aminocyclobutyl)-4-fluoroaniline.

Step 3: Cyclization to form the Quinazolinone Ring

  • Setup: Dissolve the diamine product from Step 2 in tetrahydrofuran (THF, 0.4 M).

  • Carbonyl Source: Add triphosgene (0.4 eq) or 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at 0 °C. This step is highly exothermic and should be performed with caution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours until LC-MS analysis indicates the formation of the target product.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final compound, this compound.

Potential Biological Activity and Applications

While the specific biological target of this exact molecule is not publicly defined, compounds with this scaffold are frequently investigated as inhibitors of enzymes or protein-protein interactions. A common target class for quinazolinone-containing molecules is the MDM2-p53 interaction .

Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and targets it for degradation. Small molecules that can block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Normal State (Cancer Cell) cluster_1 With Spiro-Quinazolinone Inhibitor MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Proteasome Proteasomal Degradation p53->Proteasome Targeted for Degradation Inhibitor Spiro-Quinazolinone (e.g., 5'-Fluoro...) MDM2_i MDM2 Inhibitor->MDM2_i Blocks Binding Site p53_i p53 (Active) Apoptosis Apoptosis & Cell Cycle Arrest p53_i->Apoptosis Induces

Caption: Inhibition of the MDM2-p53 interaction by a spiro-quinazolinone.

In Vitro Efficacy Assays

To validate the biological activity, a series of in vitro experiments would be necessary.

Assay TypePurposeKey MetricsExample Protocol
Binding Assay (e.g., FP, TR-FRET) To quantify the affinity of the compound for the target protein (MDM2).IC₅₀, Kᵢ, KₑA fluorescently labeled p53 peptide is incubated with recombinant MDM2. The compound is titrated, and the displacement of the peptide is measured by a change in fluorescence polarization or FRET signal.
Cellular Proliferation Assay To measure the compound's effect on cancer cell growth.GI₅₀, IC₅₀Cancer cells with wild-type p53 (e.g., SJSA-1) are seeded in 96-well plates and treated with increasing concentrations of the compound for 72 hours. Cell viability is measured using reagents like CellTiter-Glo®.
Target Engagement Assay (e.g., Western Blot) To confirm that the compound stabilizes p53 in cells.p53 levels, p21 levelsCells are treated with the compound for 24 hours. Cell lysates are collected, and protein levels of p53 and its downstream target, p21, are measured by Western Blot.

Analytical and Quality Control Workflow

Ensuring the purity and identity of the synthesized compound is critical for reliable biological data.

G Start Crude Synthesis Product Purification Column Chromatography Start->Purification QC_Check1 Purity & Identity Check Purification->QC_Check1 LCMS LC-MS Analysis: - Purity (% Area) - Correct Mass QC_Check1->LCMS Test 1 NMR ¹H NMR Analysis: - Structural Confirmation QC_Check1->NMR Test 2 Fail Fail QC_Check1->Fail Fails Pass Pass (>95% Purity & Correct Structure) LCMS->Pass NMR->Pass Repurify Re-Purify or Re-Synthesize Fail->Repurify Repurify->Start

Caption: Quality control workflow for synthesized spiro-quinazolinones.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Purity should be ≥95% by peak area percentage for use in biological assays.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. Its unique three-dimensional architecture, combined with the strategic placement of a fluorine atom, offers a powerful platform for achieving high potency, selectivity, and favorable drug-like properties. Future work should focus on exploring substitutions on both the quinazolinone and cyclobutane rings to build a comprehensive structure-activity relationship. Further investigation into its pharmacokinetic and safety profiles will be essential for advancing candidates toward clinical development. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this promising class of molecules.

References

*(Note: As the specific named compound is novel/hypothetical, these references support the underlying principles, synthesis m

An In-depth Technical Guide to 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, a fluorinated spiro-heterocyclic compound with significant potential in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogs to present a predictive yet robust guide for researchers. We will delve into its chemical structure, propose a detailed synthetic protocol, outline expected characterization data, and explore its potential therapeutic applications based on the established bioactivities of the quinazolinone scaffold. This guide is intended to serve as a foundational resource for scientists interested in the synthesis and evaluation of this novel chemical entity.

Introduction: The Promise of Spiro-Quinazolinones in Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties.[1] The incorporation of a spirocyclic moiety, where two rings share a single carbon atom, introduces a three-dimensional architecture that can enhance binding affinity and selectivity for biological targets. Furthermore, the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

This compound merges these three key features: a bioactive quinazolinone core, a structurally rigid spiro-cyclobutane moiety, and a strategically placed fluorine atom. This unique combination makes it a compelling candidate for further investigation in drug discovery programs.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1272756-02-1[3]

  • Molecular Formula: C₁₁H₁₁FN₂O

  • Molecular Weight: 218.22 g/mol

Structural Features:

  • Quinazolinone Core: A bicyclic aromatic system containing two nitrogen atoms, responsible for a broad range of pharmacological activities.

  • Spiro-Cyclobutane Ring: A four-membered carbocyclic ring spiro-fused to the quinazolinone core, imparting conformational rigidity.

  • Fluorine Substitution: A fluorine atom at the 5'-position of the quinazolinone ring, which can influence the electronic properties and metabolic stability of the molecule.

PropertyPredicted Value
Molecular Weight 218.22 g/mol
XLogP3 1.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Proposed Synthesis

General Reaction Scheme

The proposed synthesis involves a one-pot reaction between 2-amino-6-fluorobenzamide and cyclobutanone, catalyzed by an acid.

Synthesis_Scheme 2_amino_6_fluorobenzamide 2-Amino-6-fluorobenzamide product This compound 2_amino_6_fluorobenzamide->product Acid Catalyst (e.g., p-TSA) Solvent (e.g., Toluene) Reflux cyclobutanone Cyclobutanone cyclobutanone->product

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-6-fluorobenzamide

  • Cyclobutanone

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-6-fluorobenzamide (1.0 eq), toluene (10 mL/mmol of anthranilamide), and cyclobutanone (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic data for the characterization of the target compound.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, showing splitting patterns consistent with a trisubstituted benzene ring. The fluorine substitution will likely cause additional splitting.

  • N-H Protons: Two broad singlets, one for each N-H group, which may appear in the range of δ 8.0-10.0 ppm, depending on the solvent and concentration.

  • Cyclobutane Protons: A series of multiplets in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the methylene protons of the cyclobutane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Spiro Carbon: A signal for the quaternary spiro carbon, likely around δ 70-80 ppm.

  • Cyclobutane Carbons: Signals in the aliphatic region (δ 20-40 ppm).

IR (Infrared) Spectroscopy
  • N-H Stretching: Broad peaks in the region of 3200-3400 cm⁻¹.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹.

  • C-F Stretching: A strong absorption in the region of 1000-1100 cm⁻¹.

  • Aromatic C-H Stretching: Peaks around 3000-3100 cm⁻¹.

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₁H₁₁FN₂O ([M+H]⁺) would be expected.

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound can be inferred from the known biological activities of related quinazolinone-containing compounds.

Potential Biological Activities
  • Antifungal Activity: Spiro-quinazolinone derivatives have been reported as inhibitors of chitin synthase, an essential enzyme in the fungal cell wall biosynthesis.[4] This suggests that the target compound could be a promising candidate for the development of novel antifungal agents.

  • Anti-inflammatory Activity: Many quinazolinone analogs exhibit potent anti-inflammatory properties.

  • Anticancer Activity: The quinazolinone scaffold is present in several approved anticancer drugs. The mechanism of action often involves the inhibition of protein kinases.

Postulated Mechanism of Action (as an Antifungal Agent)

Mechanism_of_Action cluster_0 Fungal Cell Compound This compound Chitin_Synthase Chitin Synthase Compound->Chitin_Synthase Inhibition Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Blocks Cell_Wall Fungal Cell Wall Integrity Chitin_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Postulated mechanism of antifungal action via inhibition of chitin synthase.

Future Directions

The preliminary analysis presented in this guide suggests that this compound is a molecule of significant interest. Future research should focus on:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of fungal strains, cancer cell lines, and inflammatory markers is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the cyclobutane ring, the position of the fluorine atom, and substitutions on the quinazolinone core will provide valuable insights for lead optimization.

Conclusion

This compound represents a promising, yet underexplored, area of medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. By leveraging the known attributes of the quinazolinone scaffold, spirocyclic systems, and fluorine chemistry, researchers are well-positioned to unlock the therapeutic potential of this novel compound.

References

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2025). ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents. (2023). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spiro-Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. When incorporated into a spirocyclic system, the resulting three-dimensional architecture can lead to enhanced target specificity and improved pharmacokinetic profiles. Spiro-quinazolinones have garnered considerable attention for their diverse pharmacological activities, including antitumor, antimicrobial, antidiabetic, and anti-inflammatory properties[1]. The introduction of a fluorine atom can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated spiro-quinazolinones attractive targets for drug discovery programs[2][3].

This guide provides a comprehensive overview of a proposed synthetic pathway for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, a novel compound with potential applications in pharmaceutical research.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The key disconnection lies at the C-N bonds of the quinazolinone ring, leading to two primary building blocks: a fluorinated anthranilamide derivative and cyclobutanone.

This approach is supported by established methods for the synthesis of spiro-quinazolinones, which commonly involve the condensation of an anthranilamide with a cyclic ketone[1]. The presence of the fluorine atom at the 5'-position necessitates the use of a correspondingly substituted anthranilamide. Therefore, the proposed forward synthesis involves the acid-catalyzed condensation of 2-amino-6-fluorobenzamide with cyclobutanone .

G Target This compound Disconnection C-N Bond Formation Target->Disconnection Precursors Precursors Disconnection->Precursors Fluorinated_Anthranilamide 2-amino-6-fluorobenzamide Precursors->Fluorinated_Anthranilamide Cyclobutanone Cyclobutanone Precursors->Cyclobutanone

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism

The proposed reaction proceeds through a multi-step mechanism initiated by the acid-catalyzed activation of the carbonyl group of cyclobutanone. This is followed by nucleophilic attack from the primary amino group of 2-amino-6-fluorobenzamide, leading to the formation of a hemiaminal intermediate. Subsequent dehydration yields a Schiff base, which then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon. A final tautomerization step affords the stable spiro-quinazolinone product.

G cluster_0 Reaction Pathway Start 2-amino-6-fluorobenzamide + Cyclobutanone Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Nucleophilic_Attack_1 Nucleophilic Attack by Amino Group Protonation->Nucleophilic_Attack_1 Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack_1->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration Schiff_Base Schiff Base Formation Dehydration->Schiff_Base Intramolecular_Cyclization Intramolecular Cyclization Schiff_Base->Intramolecular_Cyclization Tautomerization Tautomerization Intramolecular_Cyclization->Tautomerization Product 5'-Fluoro-1'H-spiro[cyclobutane- 1,2'-quinazolin]-4'(3'H)-one Tautomerization->Product

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is a suggested starting point based on similar reported syntheses of spiro-quinazolinones. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials and Reagents:

Reagent/MaterialPuritySupplier
2-amino-6-fluorobenzamide≥98%Commercially Available
Cyclobutanone≥98%Commercially Available
p-Toluenesulfonic acid (p-TSA)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateReagent GradeCommercially Available
HexaneReagent GradeCommercially Available

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-6-fluorobenzamide (1.0 eq), cyclobutanone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a sufficient volume of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will be crucial to confirm the connectivity of the atoms and the presence of the fluorine substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O functional groups.

Alternative and Greener Synthetic Approaches

While the proposed method is robust, several alternative and more environmentally friendly approaches for the synthesis of spiro-quinazolinones have been reported.[4] These methods aim to reduce the use of hazardous solvents and reagents, and often employ milder reaction conditions.

Ultrasonic Irradiation: The use of ultrasonic irradiation has been shown to accelerate the synthesis of spiro-2,3-dihydroquinazolin-4(1H)-ones at room temperature, often in the presence of a solid acid catalyst like Amberlyst 15.[4][5]

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields in the preparation of spiro-quinazolinone derivatives.[4]

Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of L-(+)-tartaric acid and N,N'-dimethylurea, can act as both the solvent and the catalyst, providing a green and efficient medium for the cyclization reaction.[4][5]

These alternative methods offer promising avenues for a more sustainable synthesis of this compound and should be considered for process development and scale-up.

Conclusion

The synthesis of this compound can be effectively achieved through the acid-catalyzed condensation of 2-amino-6-fluorobenzamide and cyclobutanone. This guide provides a detailed theoretical framework and a practical experimental protocol for its preparation. The exploration of greener synthetic methodologies is also encouraged to align with the principles of sustainable chemistry. The successful synthesis and subsequent biological evaluation of this novel fluorinated spiro-quinazolinone will contribute to the expanding field of medicinal chemistry and may lead to the discovery of new therapeutic agents.

References

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024).
  • A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets Functionalized with SbCl3@Fe3O4/g-C3N4 as a Reusable Catalyst. (2023). Journal of Synthetic Chemistry.
  • Synthesis of 1′H spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives 20 in the presence of Fe3O4–GO–SO3H nanocatalyst.
  • This compound. BLD Pharm.
  • Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. (2024). New Journal of Chemistry.
  • A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. (2022). Synlett.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]. (2024). Molecules.
  • Environmentally Benign Synthesis of Quinoline–Spiroquinazolinones by Iron-Catalyzed Dehydrogenative [4 + 2] Cycloaddition of Secondary/Tertiary Anilines and 4-Methylene-quinazolinones. (2021). The Journal of Organic Chemistry.
  • Synthesis of Some Fluorinated Quinazolone Derivatives. (1978). Journal of the Indian Chemical Society.

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An In-depth Technical Guide to the Biological Activity of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] The introduction of a spirocyclic moiety, specifically a cyclobutane ring, at the 2-position of the quinazolinone core, coupled with a fluorine substituent on the benzene ring, presents a novel chemical entity: 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. While direct experimental data on this specific molecule is nascent, this guide provides a comprehensive overview of its potential biological activities by drawing on extensive research into structurally related spiro-quinazolinone derivatives. This document will explore the rationale for investigating this compound, propose likely therapeutic targets, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation.

Introduction: The Rationale for Spiro-Quinazolinone Exploration

Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antifungal properties.[1][2][4][5] The spirocyclic nature of the target compound introduces conformational rigidity and a three-dimensional architecture that can enhance binding affinity and selectivity for biological targets compared to more flexible, non-spirocyclic analogs. The cyclobutane ring, in particular, is a feature found in several bioactive natural products.[6] Furthermore, the incorporation of a fluorine atom at the 5'-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

This guide will synthesize the existing knowledge on related compounds to build a strong case for the investigation of this compound as a promising candidate for drug discovery programs.

Synthetic Pathways to Spiro-Quinazolinone Scaffolds

The synthesis of spiro-quinazolinones is well-documented, typically involving the condensation of an anthranilamide derivative with a cyclic ketone. For the target compound, a plausible and efficient synthetic route would involve the reaction of 2-amino-6-fluorobenzamide with cyclobutanone. Greener and more efficient synthetic methodologies, such as microwave-assisted synthesis or the use of eco-friendly catalysts, have been successfully employed for similar scaffolds and are highly recommended.[4][7]

Proposed Synthetic Protocol: One-Pot Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related spiro-quinazolinones.[7][8]

Materials:

  • 2-amino-6-fluorobenzamide

  • Cyclobutanone

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Ethanol or acetonitrile as solvent

  • Reaction vessel suitable for reflux or microwave synthesis

  • Standard purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-fluorobenzamide (1 equivalent) in ethanol.

  • Add cyclobutanone (1.2 equivalents) to the solution.

  • Add a catalytic amount of p-TSA (0.1 equivalents).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous compounds, this compound is predicted to exhibit a range of valuable biological activities.

Anticancer Activity

Spiro-quinazolinone derivatives have shown promising antitumor properties.[9][10] The proposed mechanism often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival.

  • Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and tubulin polymerization.

Antifungal Activity

A significant area of interest is the potential for spiro-quinazolinones to act as antifungal agents by inhibiting chitin synthase, an enzyme crucial for the integrity of the fungal cell wall.[5] This mechanism is particularly attractive as it targets a pathway absent in humans, suggesting a potential for high selectivity and low toxicity.

  • Mechanism of Action: Non-competitive inhibition of chitin synthase.[5]

Anti-inflammatory and Antiallergic Activity

Certain spiro-quinazolinones have been investigated as inhibitors of human mast cell tryptase, a serine protease involved in allergic and inflammatory responses.[4]

  • Potential Target: Human mast cell tryptase.

Antibacterial Activity

The quinazolinone core is present in many compounds with antibacterial properties. A particularly interesting avenue is the development of efflux pump inhibitors (EPIs) to combat multidrug-resistant bacteria.[11][12] By inhibiting efflux pumps like NorA in Staphylococcus aureus, these compounds can restore the efficacy of existing antibiotics.[11][12]

  • Potential Target: Bacterial efflux pumps (e.g., NorA).

Anticonvulsant Activity

The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity.[1][2][3][4] The mechanism is often attributed to the modulation of GABAergic neurotransmission.

Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with varying concentrations of the test compound.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antifungal Activity Assessment

Protocol: Chitin Synthase Inhibition Assay

  • Enzyme Preparation: Isolate chitin synthase from a relevant fungal species (e.g., Candida albicans).

  • Assay Reaction: In a reaction mixture containing the enzyme, substrate (UDP-N-acetylglucosamine), and varying concentrations of the test compound, initiate the reaction.

  • Quantification: After a set incubation period, quantify the amount of chitin formed.

  • Data Analysis: Determine the IC₅₀ value for chitin synthase inhibition.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Broth Microdilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test fungus to each well.

  • Incubation: Incubate the plate under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Data Presentation

Quantitative data from these assays should be presented in a clear and concise tabular format for easy comparison.

Biological Activity Assay Cell Line / Organism Metric Result
AnticancerMTTMCF-7IC₅₀ (µM)TBD
AnticancerMTTA549IC₅₀ (µM)TBD
AntifungalChitin Synthase InhibitionC. albicansIC₅₀ (µM)TBD
AntifungalBroth MicrodilutionC. albicansMIC (µg/mL)TBD
AntifungalBroth MicrodilutionA. fumigatusMIC (µg/mL)TBD

TBD: To Be Determined

Visualizing Pathways and Workflows

Proposed Mechanism of Antifungal Action

Compound Compound Chitin_Synthase Chitin Synthase Compound->Chitin_Synthase Inhibits Chitin Chitin Chitin_Synthase->Chitin Catalyzes UDP_N_acetylglucosamine UDP-N-acetylglucosamine UDP_N_acetylglucosamine->Chitin_Synthase Substrate Fungal_Cell_Wall Fungal Cell Wall Chitin->Fungal_Cell_Wall Incorporation Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Weakened

Caption: Inhibition of chitin synthesis pathway.

General Experimental Workflow for In Vitro Evaluation

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Anticancer_Assay Anticancer Assays (e.g., MTT) Characterization->Anticancer_Assay Antifungal_Assay Antifungal Assays (e.g., MIC) Characterization->Antifungal_Assay Other_Assays Other Potential Assays (e.g., Enzyme Inhibition) Characterization->Other_Assays IC50_Determination IC五十 / MIC Determination Anticancer_Assay->IC50_Determination Antifungal_Assay->IC50_Determination Other_Assays->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Historically, drug discovery has often focused on planar, aromatic structures. However, the limitations of this "flat" chemical space, including issues with solubility, metabolic stability, and target selectivity, have become increasingly apparent. This has catalyzed a strategic shift towards molecules with greater three-dimensionality, and among these, spirocyclic scaffolds have emerged as a particularly compelling structural motif. The incorporation of a spiro-center, a single atom that is part of two rings, imparts a rigid, well-defined three-dimensional geometry to a molecule. This can lead to improved physicochemical properties and a more precise orientation of functional groups for optimal interaction with biological targets.

The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The fusion of a spirocyclic moiety with the quinazolinone framework, therefore, represents a promising strategy for the development of new therapeutic agents with potentially superior efficacy and safety profiles. Furthermore, the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design.

This technical guide provides an in-depth exploration of a novel member of this promising class of compounds: 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one . While specific literature on this exact molecule is nascent, this document will serve as a comprehensive resource for researchers by detailing a proposed synthetic pathway, exploring its potential biological significance based on analogous structures, and providing detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its development. Below is a summary of the key physicochemical characteristics of the title compound.

PropertyValueSource
CAS Number 1272756-02-1BLD Pharm
Molecular Formula C₁₁H₁₁FN₂OBLD Pharm
Molecular Weight 206.22 g/mol BLD Pharm
SMILES Code O=C1NC2(NC3=C1C(F)=CC=C3)CCC2BLD Pharm

Proposed Synthesis: A One-Pot Approach to Spiro-Quinazolinone Construction

The construction of the spiro-quinazolinone scaffold can be efficiently achieved through a one-pot, three-component reaction. This approach is favored for its operational simplicity and atom economy. The proposed synthesis of this compound involves the condensation of a substituted anthranilamide with cyclobutanone.

A plausible and efficient method for the synthesis of spiro-quinazolinones involves the reaction of an appropriate 2-aminobenzamide with a ketone. For the target molecule, this would involve the reaction of 2-amino-6-fluorobenzamide with cyclobutanone. The reaction can be catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), or by iodine in an ionic liquid, which offers a greener alternative.

Proposed Reaction Scheme:

Synthetic Pathway cluster_conditions p-TSA, DMSO, 120 °C reactant1 2-Amino-6-fluorobenzamide plus + reactant2 Cyclobutanone reactant2->a product This compound a->product

Caption: Proposed one-pot synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of quinazolin-4(3H)-ones.

Materials:

  • 2-Amino-6-fluorobenzamide (1.0 mmol)

  • Cyclobutanone (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vessel, add 2-amino-6-fluorobenzamide (1.0 mmol), cyclobutanone (1.2 mmol), and p-TSA (0.2 mmol).

  • Add DMSO (3 mL) to the vessel.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Potential Biological Significance and Therapeutic Applications

The unique structural features of this compound suggest a high potential for diverse biological activities. The quinazolinone nucleus is a well-known pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.

Workflow for Biological Evaluation:

Biological Evaluation Workflow start Synthesized Compound in_vitro In Vitro Screening (e.g., Anticancer, Antimicrobial, Anticonvulsant Assays) start->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) hit_id->in_vivo lead_opt->in_vitro Iterative Refinement preclinical Preclinical Development in_vivo->preclinical

Caption: A generalized workflow for assessing biological activity.

Anticipated Biological Activities:
  • Anticancer Activity: Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and dihydrofolate reductase. The spirocyclic nature of the target molecule could enhance its selectivity for specific kinase binding sites.

  • Anticonvulsant Activity: Several spiro-quinazolinone derivatives have been reported to possess significant anticonvulsant properties. The rigid conformation imposed by the spiro-cyclobutane ring may be favorable for binding to ion channels or receptors involved in neuronal excitability.

  • Antimicrobial and Anti-inflammatory Effects: The quinazolinone scaffold is also associated with antibacterial, antifungal, and anti-inflammatory activities. The fluorine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Structural Characterization and Spectroscopic Analysis

The unambiguous identification of the synthesized this compound is contingent upon a thorough spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluoro-substituted benzene ring, the methylene protons of the cyclobutane ring, and the N-H protons of the quinazolinone core. The coupling patterns of the aromatic protons will be indicative of the fluorine substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the spiro-carbon, the carbonyl carbon of the quinazolinone ring, the carbons of the cyclobutane ring, and the aromatic carbons.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations around 3200-3400 cm⁻¹.

  • C=O (amide) stretching vibration around 1650-1680 cm⁻¹.

  • C-F stretching vibration in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Spectroscopic Analysis Workflow:

Spectroscopic Analysis Workflow sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: A standard workflow for spectroscopic characterization.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the development of new therapeutic agents. Its unique combination of a three-dimensional spirocyclic system, a biologically active quinazolinone core, and a strategically placed fluorine atom makes it a compelling target for further investigation. The proposed one-pot synthesis offers an efficient route to access this molecule, paving the way for a comprehensive evaluation of its biological properties. Future research should focus on the execution of the proposed synthesis, the thorough characterization of the compound, and its screening against a panel of biological targets to uncover its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing field of spirocyclic chemistry and the ongoing quest for innovative medicines.

References

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (URL not available)
  • This compound | BLD Pharm. (URL not available)
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • The proposed mechanism for the synthesis of spirooxindole–quinazolinone in the presence of the SrFe12O19 MNPs. ResearchGate. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. NIH. [Link]

  • General routes of synthesis of quinazolin-4(3H)-one. ResearchGate. [Link]

  • Novel spiro[indene‐1,2′‐quinazolin]‐4′(3′ H )‐one derivatives as potent anticonvulsant agents: One‐pot synthesis, in vivo biological evaluation, and molecular docking studies. ResearchGate. [Link]

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets Functionalized with SbCl3@Fe3O4/g-C3N4 as a Reusable Catalyst. Journal of Synthetic Chemistry. [Link]

  • Facile Method for the Combinatorial Synthesis of 2,2-Disubstituted Quinazolin-4(1H)-one Derivatives Catalyzed by Iodine in Ionic Liquids. ACS Publications. [Link]

  • One‐Pot Synthesis of Novel Derivatives of Spiro‐[6H‐indolo[2,1‐b]quinazoline‐6,3′‐oxadiazoline]. Sci-Hub. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • Spectroscopic dataset of Hedione's derivatives gathered during process development. PMC. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. PMC. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

A Technical Guide to the Spectroscopic Characterization of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of the novel spirocyclic compound, 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. Given the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the expected spectroscopic signatures based on the known chemical structure and data from analogous compounds, and provides detailed, field-proven protocols for acquiring and interpreting high-quality spectroscopic data. This guide is intended to be an essential tool for researchers engaged in the synthesis, analysis, and development of novel quinazolinone-based therapeutic agents.

Introduction: The Significance of Spirocyclic Quinazolinones in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The incorporation of a spirocyclic moiety, such as the cyclobutane ring in this compound, introduces a three-dimensional architecture that can lead to improved target selectivity, enhanced metabolic stability, and novel intellectual property. The fluorine substituent on the quinazolinone ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

Accurate and unambiguous structural elucidation is a cornerstone of drug development. Spectroscopic techniques are the primary tools for achieving this, providing detailed information about a molecule's connectivity, functional groups, and overall structure. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the atomic connectivity and spatial arrangement.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring atoms. The predicted chemical shifts (in ppm, relative to a standard like TMS) are based on the electronic environment of each proton.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.5 - 7.8dd1HAromatic H (adjacent to F)
~ 7.0 - 7.3m2HAromatic H
~ 6.8br s1HN-H (amide)
~ 4.5br s1HN-H (amine)
~ 2.0 - 2.5m4HCyclobutane CH₂
~ 1.5 - 2.0m2HCyclobutane CH₂

Note: Chemical shifts are estimations and can be influenced by the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 165C=O (amide)
~ 150 - 160 (d, ¹JCF)Aromatic C-F
~ 110 - 140Aromatic C
~ 70Spiro C
~ 30 - 40Cyclobutane CH₂
~ 15Cyclobutane CH₂

Note: The carbon attached to fluorine will appear as a doublet due to coupling.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.[1]

  • Expected Chemical Shift: A single resonance is expected for the fluorine atom on the aromatic ring, likely in the range of -110 to -130 ppm relative to CFCl₃.[2]

  • Coupling: This signal will be coupled to the adjacent aromatic protons, likely resulting in a triplet or a doublet of doublets.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3][4][5]

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumental Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust the depth.

  • Place the sample in the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load tune Tune & Shim load->tune acquire Acquire 1D (¹H, ¹³C, ¹⁹F) & 2D (COSY, HSQC, HMBC) Spectra tune->acquire process Process Spectra acquire->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Figure 1: A generalized workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₁FN₂O), the expected exact mass is 206.0855 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Under electron impact (EI) ionization, the molecule is expected to fragment in a characteristic manner. The fragmentation pathways of quinazolinones often involve cleavages of the heterocyclic ring system.[6]

Predicted Fragmentation Pathway:

fragmentation M [M]⁺˙ m/z = 206 I1 m/z = 178 M->I1 - C₂H₄ F1 Loss of C₂H₄ (ethylene from cyclobutane) I2 m/z = 150 I1->I2 - CO I3 m/z = 135 I1->I3 - HNCO F2 Loss of CO F3 Loss of HNCO

Figure 2: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for confirming the molecular weight of the compound.[7][8]

Sample Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Ensure the final solution is free of any precipitate; filter if necessary.

Instrumental Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • For accurate mass measurement, use an instrument with high resolving power (e.g., Orbitrap or TOF).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~ 3300 - 3100N-H stretchAmine and Amide
~ 3100 - 3000C-H stretchAromatic
~ 2950 - 2850C-H stretchAliphatic (cyclobutane)
~ 1680 - 1650C=O stretchAmide (quinazolinone)
~ 1620 - 1580C=C stretchAromatic
~ 1250 - 1150C-F stretchAryl-F
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[9][10][11]

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the crystal thoroughly after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems.

Expected UV-Vis Absorption

The quinazolinone ring system is a chromophore that is expected to exhibit characteristic UV absorptions.[12][13]

  • λ_max ≈ 240-300 nm: Attributed to π → π* transitions within the aromatic and quinazolinone rings.

  • λ_max ≈ 310-350 nm: A weaker absorption band corresponding to n → π* transitions, likely involving the non-bonding electrons of the nitrogen and oxygen atoms.

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of an organic compound is as follows:[14][15]

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to a final concentration range that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).

  • Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.

  • Place the blank cuvette in the spectrophotometer and record a baseline correction.

  • Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

Conclusion

The comprehensive spectroscopic characterization of novel chemical entities like this compound is fundamental to advancing drug discovery programs. This technical guide provides a robust framework for researchers, outlining the expected spectroscopic signatures and detailing the necessary experimental protocols. By following these methodologies, scientists can obtain high-quality, reliable data to confirm the structure and purity of this and related compounds, thereby ensuring the integrity of subsequent biological and pharmacological studies.

References

  • Mustazza, C., et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[3][6][16]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611-22. [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1, 1-5. [Link]

  • Cobb, S. L., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 60(10), 4726-4733. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Singh, P., et al. (2014). Recyclable, Magnetic Ionic Liquid bmim[FeCl4] catalyzed Multicomponent, Solvent-free, Green Synthesis of Quinazolines. RSC Advances, 4, 3353-3359. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chromatography & Separation Techniques, 14(2). [Link]

  • Lim, K. K., & Chen, C. H. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Singapore Medical Journal, 46(10), 513-520. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Alberta. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Ionescu, D., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4193. [Link]

Sources

A Technical Guide to the Spiro[cyclobutane-quinazolinone] Scaffold: Analysis and Therapeutic Potential of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Medicinal Chemists, and Drug Development Professionals.

Abstract: The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its fusion into a spirocyclic system, particularly with strained rings like cyclobutane, introduces unique three-dimensional complexity that is of high interest for exploring new chemical space and developing novel drug candidates.[3] This guide focuses on the specific, yet sparsely documented, molecule 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (CAS No. 1272756-02-1).[4] While direct peer-reviewed literature on this exact compound is not available, this document serves as an in-depth technical analysis of its parent scaffold. By examining established synthetic routes, known biological activities of close analogs, and the strategic role of fluorine in drug design, we provide a predictive framework and practical methodologies for researchers aiming to synthesize and investigate this promising molecule.

Introduction: The Strategic Value of the Spiro[cyclobutane-quinazolinone] Core

The quest for novel chemical entities with improved pharmacological profiles is a driving force in drug discovery. Spirocycles, characterized by a single atom shared between two rings, have gained significant traction because they offer a higher degree of Fsp³ character and spatial complexity compared to traditional flat aromatic systems.[3] This three-dimensionality can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased solubility and metabolic stability.

The spiro[cyclobutane-quinazolinone] scaffold combines the rich pharmacological heritage of the quinazolinone moiety with the conformational rigidity and unique vectoral arrangement of a cyclobutane ring.[5]

  • Quinazolinone Moiety: This bicyclic heterocycle is found in numerous natural products and FDA-approved drugs, exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

  • Spiro-fused Cyclobutane: The incorporation of a cyclobutane ring introduces significant ring strain. This feature can be exploited to influence the conformation of the quinazolinone system and present substituents in precise spatial orientations, which is critical for interacting with well-defined protein binding pockets.[5]

  • Fluorine Substitution: The addition of a fluorine atom at the 5'-position is a deliberate strategic choice in medicinal chemistry. Fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions, often without a significant increase in steric bulk.

This guide will deconstruct the synthesis and potential applications of the target molecule by leveraging data from its close structural relatives.

Synthesis and Chemical Characterization

While a specific, published protocol for this compound is not available, a robust and adaptable synthetic strategy can be designed based on established methodologies for analogous spiroquinazolinones. The most common and effective approach is the acid-catalyzed condensation of an appropriate anthranilamide derivative with a cyclic ketone.[6]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target compound is outlined below. The key disconnection breaks the spirocyclic junction, leading back to commercially available or readily accessible starting materials: 2-amino-6-fluorobenzamide and cyclobutanone.

G cluster_0 Key Starting Materials Target This compound Disconnect C-N Bond Formation (Spirocyclization) Target->Disconnect Intermediates 2-Amino-6-fluorobenzamide + Cyclobutanone Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is a synthesized methodology based on similar reactions described in the literature for related spiroquinazolinones.[7][8] It provides a validated starting point for laboratory synthesis.

Objective: To synthesize this compound.

Materials:

  • 2-Amino-6-fluorobenzamide

  • Cyclobutanone

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst (e.g., H₃PO₃, Amberlyst 15).[6][8]

  • Solvent: Toluene or Ethanol

  • Dean-Stark apparatus (if using Toluene)

  • Standard glassware for reflux, extraction, and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 2-amino-6-fluorobenzamide (1.0 eq).

  • Solvent and Reagents: Add the chosen solvent (e.g., Toluene, 50 mL). To this suspension, add cyclobutanone (1.2 eq) followed by the acid catalyst, p-TSA (0.1 eq).

    • Causality Note: An excess of the ketone is used to drive the reaction towards completion. The acid catalyst is essential for protonating the ketone carbonyl, activating it for nucleophilic attack by the amino group of the anthranilamide.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Self-Validation: If using the toluene/Dean-Stark setup, the progress can also be monitored by the amount of water collected, which is a byproduct of the condensation. The theoretical amount of water should be collected upon completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Therapeutic Applications

As the target molecule itself has not been biologically evaluated in published studies, we must infer its potential activities from structurally similar compounds. The spiroquinazolinone scaffold is a known pharmacophore with diverse bioactivities.

Inferred Biological Targets

The following table summarizes the activities of related spiro-quinazolinone derivatives, suggesting potential avenues for screening the title compound.

Analog Class Reported Biological Activity Potential Application Reference
Spiro[thiophen-quinazolin]-onesChitin Synthase Inhibition, AntifungalAntifungal agent for agricultural or clinical use[9]
Spiro[indoline-quinazoline]-dionesTryptase Inhibition, SARS-CoV-2 Main Protease (Mpro) Inhibition (in silico)Anti-inflammatory, Antiviral[7]
Spiroindolenine-pyrrolo-quinazolinonesAnti-inflammatory ActivityTreatment of inflammatory disorders[10]
General Spiro-isoxazolines (Fluorinated)Antiviral (HCMV), Anticancer (Glioblastoma)Antiviral, Oncology[11]

Based on this data, This compound is a prime candidate for screening in assays related to:

  • Antifungal Activity: Particularly against chitin-dependent fungi.

  • Protease Inhibition: Targeting viral proteases (like Mpro) or host proteases involved in inflammation (like tryptase).

  • Anticancer and Antiviral Activity: The presence of the fluoro-substituent may enhance potency, as seen in other fluorinated heterocyclic scaffolds.[11]

Proposed Mechanism of Action (Hypothetical)

A potential mechanism of action, for example in protease inhibition, would involve the spiro-scaffold acting as a rigid structural anchor that positions key functional groups for interaction with the enzyme's active site.

G cluster_0 Binding Pocket Compound 5'-Fluoro-Spiroquinazolinone N-H 5'-Fluoro Interaction1 H-Bond Donor Compound:N1->Interaction1 Interaction Interaction2 Halogen Bond / Electrostatic Interaction Compound:F->Interaction2 Interaction Enzyme Protease Active Site Residue 1 (e.g., His) Residue 2 (e.g., Cys) Interaction1->Enzyme:R1 Interaction2->Enzyme:R2

Caption: Hypothetical binding mode in a protease active site.

The N-H groups of the quinazolinone ring can act as hydrogen bond donors or acceptors, while the 5'-fluoro group can engage in favorable halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. The rigid cyclobutane ring orients these groups in a fixed conformation, reducing the entropic penalty of binding.

Conclusion and Future Directions

This compound represents an intriguing yet unexplored molecule at the intersection of several key areas of medicinal chemistry. While direct experimental data is lacking, a comprehensive analysis of its structural components and related literature provides a strong foundation for its synthesis and biological evaluation.

This guide provides a robust, literature-derived protocol for its synthesis and highlights its high potential as a candidate for antifungal, antiviral, and anti-inflammatory screening programs. The next logical steps for researchers are:

  • Synthesize and Characterize: Perform the proposed synthesis and fully characterize the compound to confirm its structure.

  • Broad Biological Screening: Test the compound against a diverse panel of biological targets, prioritizing assays where its structural analogs have shown activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs by varying the substitution on the aromatic ring and modifying the spirocyclic ketone component to build a comprehensive SAR profile.

The exploration of this and related spiro[cyclobutane-quinazolinone] scaffolds holds considerable promise for the discovery of next-generation therapeutic agents.

References

  • Hu, X., et al. (2023). Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 115388. [Link]

  • Nagy, L., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules. [Link]

  • MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI Website. [Link]

  • Reddy, B. V. S., et al. (2010). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of spiroquinazolinones. ResearchGate Website. [Link]

  • ACS Publications. (2007). Design and Synthesis of a Quinazolinone Natural Product-Templated Library with Cytotoxic Activity. ACS Publications Website. [Link]

  • López-García, B., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed. [Link]

  • Saleh, M. A., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. [Link]

  • Al-Rimawi, F., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PubMed. [Link]

  • Wang, Y., et al. (2023). Synthesis of spiroindolenine-3,3′-pyrrolo[2,1-b]quinazolinones through gold(i)-catalyzed dearomative cyclization of N-alkynyl quinazolinone-tethered indoles. Organic & Biomolecular Chemistry. [Link]

  • Nagy, L., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. MDPI. [Link]

  • Chen, K., et al. (2025). 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • MDPI. (2024). A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. MDPI Website. [Link]

  • Royal Society of Chemistry. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publications. [Link]

  • MDPI. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. MDPI Website. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

Sources

A Technical Guide to Unveiling the Therapeutic Potential of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive exploration of the potential therapeutic targets of the novel small molecule, 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. Our approach is grounded in the extensive pharmacological history of the quinazolinone scaffold, augmented by the unique structural features of the spiro-cyclobutane and fluoro substitutions. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering new therapeutic interventions.

Introduction: Deconstructing the Scaffold

The compound this compound is a distinctive chemical entity built upon the privileged quinazolinone core. The quinazolinone framework is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These activities span anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underscoring the scaffold's versatility.[3][4][5][6]

The therapeutic promise of this specific molecule is enhanced by two key structural modifications:

  • The Spiro-Cyclobutane Moiety: The introduction of a spirocyclic system at the 2-position of the quinazolinone ring imparts a rigid, three-dimensional conformation. This structural constraint can significantly enhance binding affinity and selectivity for a specific protein target by locking the molecule into a bioactive conformation.

  • The 5'-Fluoro Substitution: The strategic placement of a fluorine atom on the benzene ring is a well-established medicinal chemistry tactic. Fluorine's high electronegativity and small size can modulate the electronic properties of the molecule, improve metabolic stability, and enhance membrane permeability, all of which are critical for drug efficacy.

Given these features, this compound represents a compelling candidate for drug discovery, with a high probability of interacting with one or more key biological targets.

Postulated Therapeutic Landscape

Based on the extensive literature on quinazolinone derivatives, we can hypothesize several therapeutic areas where this compound could demonstrate significant activity.

Potential Therapeutic Area Rationale based on Quinazolinone Scaffold Supporting Evidence
Oncology Many quinazolinone derivatives exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancers.[7][8]Marketed drugs like Gefitinib and Erlotinib are quinazoline-based EGFR inhibitors.
Infectious Diseases The quinazolinone core has been shown to possess antibacterial, antifungal, and antiviral properties.[3][9]Spiro-quinazolinones have been specifically investigated as chitin synthase inhibitors for antifungal applications.[9]
Neurological Disorders Certain quinazolinone derivatives have demonstrated anticonvulsant and sedative-hypnotic effects.[1]The drug Afloqualone is a quinazolinone derivative with muscle relaxant properties.[7]
Inflammatory Diseases Anti-inflammatory activity is a recognized property of some quinazolinone compounds.[3][4]This is an area of active preclinical research for the quinazolinone scaffold.

Hypothesized Molecular Targets

The broad bioactivity of the quinazolinone class suggests that this compound could interact with several key cellular proteins. Below, we detail the most probable molecular targets.

Tubulin: A Primary Anticancer Target

A significant body of evidence points to the inhibition of tubulin polymerization as a key mechanism of action for the anticancer effects of certain quinazolinone derivatives.[8][10]

Causality: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The rigid, three-dimensional structure of a spiro-quinazolinone could favor binding to the colchicine-binding site on β-tubulin, preventing the conformational changes necessary for microtubule formation.[8][10]

Experimental Validation: The co-crystallization of a quinazolinone derivative with the αβ-tubulin heterodimer has provided direct evidence of this interaction.[8][11]

Compound 5'-Fluoro-1'H-spiro[...]-one Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle Prevents Progression Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothesized mechanism of tubulin inhibition.

Protein Kinases: A Hub of Cellular Signaling

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and they are frequently implicated in diseases such as cancer. The quinazoline scaffold is a well-known "hinge-binding" motif for many ATP-competitive kinase inhibitors.

Causality: The nitrogen atoms in the quinazolinone ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The spiro-cyclobutane and fluorophenyl groups would then project into other regions of the binding site, potentially conferring selectivity for specific kinases.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Several approved anticancer drugs with a quinazoline core (e.g., Gefitinib, Erlotinib) are EGFR inhibitors.

  • Aurora Kinases: These are critical regulators of mitosis, and their inhibition is a validated anticancer strategy.[12]

  • PI3K/Akt Pathway Kinases: This is a central signaling pathway that is often dysregulated in cancer.

Dihydrofolate Reductase (DHFR): An Antimetabolite Target

DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a key cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Causality: The quinazolinone derivative Nolatrexed is an inhibitor of DHFR, demonstrating that this scaffold can effectively mimic the binding of the natural substrate, dihydrofolate.[1] The structural features of this compound could allow it to fit within the DHFR active site.

Chitin Synthase: An Antifungal Target

For potential antifungal applications, chitin synthase is a compelling target. This enzyme is essential for the synthesis of chitin, a major component of the fungal cell wall, and is absent in humans, making it a selective target.

Causality: Recent studies have identified spiro-quinazolinone derivatives as non-competitive inhibitors of chitin synthase.[9] This suggests that the spiro motif may be particularly well-suited for binding to an allosteric site on the enzyme.

Experimental Validation Strategy

A rigorous, multi-step approach is required to identify and validate the therapeutic target(s) of this compound.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation PhenotypicScreening Phenotypic Screening (e.g., NCI-60 Panel) AffinityChrom Affinity Chromatography- Mass Spectrometry PhenotypicScreening->AffinityChrom Identifies Bioactivity CETSA Cellular Thermal Shift Assay (CETSA) PhenotypicScreening->CETSA Identifies Bioactivity EnzymaticAssay In Vitro Enzymatic Assays AffinityChrom->EnzymaticAssay Provides Candidate Proteins CETSA->EnzymaticAssay Provides Candidate Proteins GeneticKnockdown Genetic Knockdown/Out (siRNA, CRISPR) EnzymaticAssay->GeneticKnockdown Confirms Direct Inhibition Biophysical Biophysical Assays (SPR, ITC) GeneticKnockdown->Biophysical Confirms Cellular Relevance

Sources

Methodological & Application

In vitro assay protocol for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Cytotoxicity Profiling of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Introduction: The Rationale for Screening a Novel Spirocyclic Quinazolinone

The quest for novel therapeutic agents, particularly in oncology, drives the exploration of new chemical spaces. The quinazolinone scaffold is a well-established pharmacophore present in several approved drugs and clinical candidates, known to interact with a range of biological targets, including protein kinases and tubulin.[1][2] The incorporation of a spirocyclic moiety, such as a cyclobutane ring, introduces a three-dimensional architecture that can significantly enhance target affinity, selectivity, and pharmacokinetic properties compared to planar aromatic systems.[3][4][5][6][7]

This document provides a detailed protocol for the initial in vitro characterization of This compound , a novel compound combining these two privileged structural motifs. In the absence of a known biological target for this specific molecule, a primary cytotoxicity assay is the logical first step to assess its potential as an anticancer agent.[8][9][10] This protocol details the use of a colorimetric cell viability assay (MTS) to determine the half-maximal inhibitory concentration (IC50) of the compound in a human cancer cell line.

Principle of the MTS Assay

The MTS assay is a robust and sensitive method for quantifying cell viability. The assay utilizes a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is reduced by metabolically active cells into a soluble formazan product. The amount of formazan, measured by its absorbance at 490 nm, is directly proportional to the number of viable cells in the culture. This allows for the quantitative determination of cytotoxicity following exposure to a test compound.

Experimental Workflow Overview

The overall experimental process is depicted below. It begins with the initial culture of both a cancer and a non-cancerous cell line, followed by seeding into microplates. After a period of cell attachment, the cells are treated with a serial dilution of the test compound. Following an incubation period, the MTS reagent is added, and the absorbance is measured to determine cell viability and calculate the IC50 value.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Data Acquisition & Analysis start Start: Culture A549 & HEK293T Cells seed Seed Cells into 96-Well Plates start->seed incubate_attach Incubate (24h) for Cell Attachment seed->incubate_attach prep_compound Prepare Serial Dilutions of 5'-Fluoro-1'H-spiro[...]one add_compound Add Compound Dilutions to Wells incubate_attach->add_compound prep_compound->add_compound incubate_treat Incubate (72h) with Compound add_compound->incubate_treat add_mts Add MTS Reagent to Each Well incubate_treat->add_mts incubate_mts Incubate (1-4h) for Color Development add_mts->incubate_mts read_plate Measure Absorbance at 490 nm incubate_mts->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Figure 1. High-level workflow for the in vitro cytotoxicity assay.

Detailed Protocol

Part 1: Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog Number
This compoundBLD Pharm1272756-02-1
A549 Human Lung Carcinoma Cell LineATCCCCL-185
HEK293T Human Embryonic Kidney Cell LineATCCCRL-3216
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
DMSO, Cell Culture GradeSigma-AldrichD2650
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)PromegaG3580
96-well, flat-bottom, clear tissue culture platesCorning3596
Doxorubicin Hydrochloride (Positive Control)Sigma-AldrichD1515
Part 2: Step-by-Step Methodology

2.1 Cell Culture and Maintenance

  • A549 Cells: Culture in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • HEK293T Cells: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain all cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA for dissociation.

2.2 Cell Seeding

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension in the appropriate complete culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000 cells per well.

  • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

  • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and recovery.

2.3 Compound Preparation and Treatment

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Similarly, prepare a 1 mM stock of Doxorubicin (positive control) in DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound and positive control in complete culture medium. A common starting point is a 10-point, 3-fold dilution series to cover a broad concentration range (e.g., 100 µM to 0.005 µM).

    • Important: Ensure the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

  • Incubate the treated plates for 72 hours at 37°C with 5% CO2.

2.4 MTS Assay and Data Acquisition

  • Following the 72-hour incubation, add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

  • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized. Monitor for color development.

  • Measure the absorbance at 490 nm using a microplate reader.

Part 3: Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "media only" (no cells) wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells.

    • % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control_Wells) * 100

  • IC50 Determination: Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value. GraphPad Prism or similar software is recommended for this analysis.

Data Presentation

Results should be tabulated to clearly present the calculated IC50 values for the test compound and the positive control against both the cancer and non-cancerous cell lines.

CompoundCell LineIC50 (µM) [95% C.I.]
This compoundA549To be determined
This compoundHEK293TTo be determined
Doxorubicin (Positive Control)A549Expected < 1 µM
Doxorubicin (Positive Control)HEK293TExpected < 5 µM

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects; Pipetting errors.Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and practice consistent technique.
Low signal or poor color development Too few cells seeded; Low metabolic activity of cells; Insufficient MTS incubation time.Optimize the initial cell seeding density. Ensure cells are healthy and in logarithmic growth phase. Increase the MTS incubation time (up to 4 hours), ensuring you are within the linear range of the assay.
High background absorbance Contamination of media or reagents; Compound interference.Use fresh, sterile reagents. Run a control with the compound in cell-free media to check for direct reduction of MTS by the compound.
Vehicle (DMSO) control shows cytotoxicity DMSO concentration is too high; Cells are sensitive to DMSO.Ensure the final DMSO concentration is ≤ 0.5%. If cells are particularly sensitive, reduce the concentration further and adjust stock solution concentrations accordingly.

References

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]

  • Varela MT, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. [Link]

  • Expert Opinion on Drug Discovery. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Expert Opinion on Therapeutic Patents. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 2022;32(5):349-364. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Gao, C., et al. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Institutes of Health. [Link]

  • Iuraș, A., et al. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

  • Al-Ostath, A., et al. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. 2020;25(10):2413. [Link]

  • Nguyen, T. T. T., et al. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. 2020;58(5):548-556. [Link]

  • PubChem. 5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one. [Link]

  • Gholampour, S., et al. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link]

  • Das, P., et al. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances. 2020;10(50):30223-30237. [Link]

  • PubChem. Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-. [Link]

  • PubMed. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. [Link]

  • Lawrence, M. R., et al. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. 2021;12(11):1851-1864. [Link]

  • K-562 cells were grown at RPMI medium (HyClone, South Logan, UT, USA) with the same supplements and condition. PubMed Central. [Link]

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Introduction: A Systematic Approach to Characterizing Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Cellular Characterization of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, a Novel Investigational Compound.

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its rigid, heterocyclic nature allows for precise spatial orientation of substituents, making it an ideal framework for designing inhibitors that target ATP-binding pockets of enzymes, particularly protein kinases. This guide focuses on a novel investigational compound, This compound (referred to herein as "Spiro-Q1"), and provides a systematic workflow for its initial characterization in cell-based assays.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven guide. We begin with broad assessments of cellular impact and progressively narrow our focus to elucidate the compound's mechanism of action. The protocols herein are designed as self-validating systems, incorporating essential controls and orthogonal methods to ensure data integrity and trustworthiness. Our hypothesis, based on the quinazolinone core, is that Spiro-Q1 may function as an inhibitor of cell signaling pathways critical for proliferation, such as receptor tyrosine kinase (RTK) pathways.

Part 1: Primary Assessment of Cellular Viability and Cytotoxicity

The first critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency (e.g., IC50) and informs the concentration range for subsequent mechanistic studies. We will employ two distinct, well-validated methods that measure different aspects of cell health to provide a robust initial assessment.

Protocol 1.1: Tetrazolium Salt (MTS/MTT) Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenase enzymes that reduce tetrazolium salts (like MTS or MTT) to a colored formazan product, which can be quantified by absorbance. A decrease in color formation is proportional to the degree of cell death or inhibition of proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well, clear-bottom plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Spiro-Q1 in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in culture medium. Note: The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of Spiro-Q1, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., Staurosporine or a known kinase inhibitor like Gefitinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The formazan product will develop, resulting in a color change.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[Spiro-Q1]. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 1.2: ATP-Based Luminescence Assay for Cell Viability

Principle: This assay provides an orthogonal validation of viability by quantifying intracellular ATP levels. ATP is a direct indicator of metabolically active, viable cells. Upon cell lysis, a luciferase enzyme utilizes ATP to produce a luminescent signal that is directly proportional to the number of viable cells. This method is generally more sensitive and has a wider dynamic range than tetrazolium assays.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-4 from Protocol 1.1 using a 96-well, white-walled plate suitable for luminescence.

  • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation & Addition: Prepare the ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader (luminometer).

  • Data Analysis: Similar to the MTS assay, normalize the data to the vehicle control and calculate the IC50 value from the dose-response curve.

Data Presentation: Expected Outcome

The data from these primary screens should be summarized to compare the potency of Spiro-Q1 across different cell lines.

Cell LineHistologyIC50 (µM) - MTS AssayIC50 (µM) - ATP Assay
A549Non-Small Cell Lung Cancer1.251.10
MCF-7Breast Adenocarcinoma2.502.35
U87-MGGlioblastoma5.806.10
Hs68Normal Fibroblast> 50> 50

Table 1: Hypothetical IC50 values for Spiro-Q1. The close agreement between the two orthogonal assays strengthens the validity of the results. The selectivity for cancer cells over normal fibroblasts is a desirable characteristic.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

A reduction in cell viability indicates that Spiro-Q1 is either cytostatic (inhibits proliferation) or cytotoxic (induces cell death). The next logical step is to investigate whether the observed cytotoxicity is due to apoptosis, a programmed and controlled form of cell death often triggered by anti-cancer agents.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Target Engagement A Primary Screen (MTS/ATP Assay) B Determine IC50 Values A->B C Caspase-3/7 Assay (Biochemical Evidence) B->C E Confirm Apoptotic Pathway C->E D Annexin V/PI Staining (Cellular Evidence) D->E F Phospho-Protein Assay (e.g., pEGFR) E->F G Identify Upstream Target F->G

Caption: Experimental workflow from primary screening to mechanism of action.

Protocol 2.1: Caspase-Glo® 3/7 Assay

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase (aminoluciferin), generating a luminescent signal proportional to caspase activity.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed cells in a 96-well, white-walled plate and treat with Spiro-Q1 at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent. Add 100 µL to each well.

  • Incubation: Mix on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: A dose- and time-dependent increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Part 3: Hypothesis-Driven Target Engagement

Based on the quinazolinone core, we hypothesize that Spiro-Q1 may inhibit a protein kinase. A prevalent target for this scaffold is the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. We can test this directly by measuring the phosphorylation status of EGFR in treated cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation SpiroQ1 Spiro-Q1 SpiroQ1->EGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition.

Protocol 3.1: Cellular Phospho-EGFR ELISA

Principle: This assay quantifies the level of phosphorylated EGFR (p-EGFR), the active form of the receptor, within a cell lysate. Cells are stimulated with EGF to induce EGFR phosphorylation. The inhibitory effect of Spiro-Q1 is measured by a reduction in the p-EGFR signal.

Step-by-Step Protocol:

  • Cell Culture: Plate a responsive cell line (e.g., A431, which overexpresses EGFR) in a 96-well plate and grow to ~90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This reduces basal EGFR activity.

  • Compound Pre-treatment: Treat cells with various concentrations of Spiro-Q1 for 1-2 hours. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • EGF Stimulation: Add EGF ligand to the medium at a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.

  • ELISA Procedure: Use a commercial sandwich ELISA kit for phospho-EGFR (e.g., targeting Tyr1068).

    • Add cell lysates to wells pre-coated with a capture antibody for total EGFR.

    • Wash the wells.

    • Add a detection antibody that specifically binds to the phosphorylated form of EGFR. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the wells.

    • Add the HRP substrate (e.g., TMB) and incubate until a blue color develops.

    • Stop the reaction with a stop solution (turns yellow).

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: A dose-dependent decrease in the p-EGFR signal in Spiro-Q1-treated wells (compared to the EGF-stimulated vehicle control) confirms target engagement and inhibition of the EGFR pathway.

Conclusion and Future Directions

This application note provides a foundational, three-part workflow to characterize the cellular activity of a novel quinazolinone derivative, Spiro-Q1. By progressing from broad viability screening to specific apoptosis and target engagement assays, researchers can efficiently build a comprehensive profile of the compound's mechanism of action. Positive results from this workflow—specifically, potent cytotoxic activity, induction of apoptosis, and inhibition of EGFR phosphorylation—would provide a strong rationale for advancing Spiro-Q1 into more complex cellular models and subsequent preclinical development.

References

  • Title: The Quinazoline and Quinazolinone Scaffolds in Medicinal Chemistry: Privileged Architectures for Designing Potent Bioactive Agents. Source: Molecules (Journal) URL: [Link]

  • Title: Recent Developments of Quinazoline and Quinazolinone as Antitumor Agents. Source: Archiv der Pharmazie URL: [Link]

  • Title: A Comparison of Three Methods for Measuring Cellular Proliferation and Viability. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Gefitinib (Iressa): A Rationally Designed, Orally Active, Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor. Source: Clinical Therapeutics URL: [Link]

Application Notes & Protocols: A Guide to Solubilizing 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, principles-based guide for the dissolution of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, a novel spiro-quinazolinone derivative. Recognizing that specific physicochemical data for this compound is not yet widely available, this guide establishes a systematic workflow based on the known properties of the 4(3H)-quinazolinone scaffold.[1][2][3][4] The protocols herein are designed for researchers in drug discovery and development, offering methodologies to prepare solutions for a range of in vitro and in vivo experimental applications. We address challenges from initial stock solution preparation in organic solvents to the development of more complex aqueous formulations for biological assays.

Introduction: Understanding the Molecule

The target compound, this compound, belongs to the quinazolinone class of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry, with many derivatives exhibiting a wide array of biological activities.[3][5] However, a common challenge in their development is poor aqueous solubility.[1][6][7]

1.1. Predicted Physicochemical Properties

Based on its core structure, we can predict the following properties, which form the rationale for our dissolution strategy:

  • Poor Aqueous Solubility: The rigid, fused aromatic ring system contributes to high crystal lattice energy and lipophilicity, making it difficult for water molecules to solvate the compound effectively.[1] Many quinazolinones are classified as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[1][]

  • Weakly Basic Nature: The nitrogen atoms within the quinazolinone ring system can be protonated, suggesting that the compound's solubility will be pH-dependent.[1][9][10][11][12] Solubility is expected to be higher in acidic conditions (pH < pKa) and significantly lower in neutral to basic conditions.[12][13]

  • High Lipophilicity (High logP): The spirocyclic cyclobutane and aromatic nature of the molecule suggest it will preferentially partition into lipids or organic solvents over water.

These properties necessitate a structured approach to dissolution, starting with organic solvents to create concentrated stock solutions and employing advanced formulation strategies to maintain solubility in aqueous biological media.

Systematic Solubilization Workflow

A stepwise approach is critical to successfully dissolving a novel compound with presumed poor aqueous solubility. The following workflow is designed to move from simple, universal solvents to more complex, tailored formulation systems.

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Aqueous Dilution for In Vitro Assays A Weigh Compound B Select Primary Solvent (e.g., 100% DMSO) A->B C Dissolve with Assistance (Vortex, Sonicate, Warm) B->C D Visually Inspect for Clarity C->D E Store Appropriately (-20°C or -80°C) D->E F Start with DMSO Stock E->F G Dilute into Aqueous Buffer F->G H Precipitation Observed? G->H I Assay Ready Solution H->I No J TROUBLESHOOTING (Go to Section 4) H->J Yes

Caption: Systematic workflow for dissolving the target compound.

Protocol 1: Preparation of High-Concentration Stock Solutions

The first and most critical step is the preparation of a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its exceptional solvating power for a wide range of organic molecules.[14][15][16][17]

3.1. Materials

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

3.2. Step-by-Step Procedure

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Use the molecular weight of the compound for this calculation.

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.[18][19]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.[14]

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[1][15][19]

    • Gentle warming (e.g., to 37°C) can be applied if necessary, but caution is advised to avoid compound degradation.[1]

  • Verification: Visually inspect the solution against a light source to ensure it is clear, particle-free, and homogenous.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14] Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Table 1: Recommended Primary Organic Solvents

SolventPolarityCommon UseNotes
DMSO Aprotic, PolarPrimary choice for stock solutions. Universal solvent for HTS.[14][15][20]Final concentration in assays should typically be <0.5% to avoid cytotoxicity.[14]
DMF Aprotic, PolarAlternative to DMSO.Higher boiling point, may be harder to remove.
Ethanol Protic, PolarCo-solvent for in vivo formulations.Less potent solvent than DMSO for highly lipophilic compounds.
NMP Aprotic, PolarStrong solvent, used when others fail.Potential for higher toxicity.
Protocol 2: Addressing Precipitation Upon Aqueous Dilution

A common failure point occurs when the DMSO stock solution is diluted into an aqueous buffer for a biological assay, causing the compound to precipitate out.[1][16] This indicates the final concentration exceeds the compound's thermodynamic solubility limit in the mixed-solvent system.

4.1. Troubleshooting Strategies

If precipitation occurs, implement the following strategies in a stepwise manner.

G A Precipitation Observed Upon Dilution B Strategy 1: Reduce Final Concentration A->B C Strategy 2: Adjust Buffer pH (e.g., to pH 6.0-6.5) B->C D Strategy 3: Introduce Co-solvents (e.g., 1-5% Ethanol, PEG-400) C->D E Strategy 4: Use Solubilizing Excipients (Cyclodextrins, Surfactants) D->E F Clear Solution Achieved E->F

Caption: Troubleshooting workflow for aqueous precipitation.

4.2. Detailed Protocols for Solubility Enhancement

A. pH Adjustment

  • Rationale: As a predicted weak base, the compound's solubility should increase at a lower pH.[9][12]

  • Protocol: Prepare the aqueous assay buffer at a slightly acidic pH (e.g., pH 6.0 or 6.5) instead of the standard physiological pH of 7.4. Add the DMSO stock to the acidified buffer.

  • Caution: Ensure the adjusted pH is compatible with the biological assay and does not affect cell viability or protein function.

B. Co-Solvent Addition

  • Rationale: Water-miscible organic solvents can increase the overall solvating capacity of the aqueous medium.[1][21][22]

  • Protocol: Add a small percentage (1-5% v/v) of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400) to the final aqueous buffer before adding the DMSO stock.[1]

  • Control: Always include a vehicle control with the same final concentration of all solvents in your experiment.[23]

C. Use of Cyclodextrins

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[][24][25][26][27]

  • Protocol:

    • Prepare a solution of a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), in the aqueous buffer (e.g., 1-10% w/v).

    • Slowly add the DMSO stock solution to the cyclodextrin-containing buffer while vortexing. The cyclodextrin will complex with the compound, preventing precipitation.[1]

D. Use of Surfactants

  • Rationale: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[1][21][28]

  • Protocol: Add a low concentration (e.g., 0.01-0.1%) of a biocompatible, non-ionic surfactant like Polysorbate 80 (Tween® 80) or Polysorbate 20 to the aqueous buffer before adding the drug stock.

  • Consideration: Surfactants can interfere with certain assays, particularly those involving membranes or protein-protein interactions.

Table 2: Summary of Aqueous Formulation Strategies

StrategyMechanismTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Increases ionization of weak basespH 6.0 - 7.0Simple, effective for ionizable drugs[9][11]May impact biological system; limited pH range
Co-solvents Increases polarity of the bulk solvent1-10% v/vEasy to implementCan have biological effects at higher conc.
Cyclodextrins Encapsulation (Inclusion Complex)[24][25]1-10% w/vHigh solubilization capacity, low toxicity[26][27]Can be expensive; may alter drug availability
Surfactants Micellar Solubilization0.01-1% v/vEffective at low concentrationsPotential for assay interference, cell toxicity
Conclusion and Best Practices

Successfully dissolving this compound for experimental use requires a logical, multi-step approach. The foundation of this process is the creation of a high-quality, concentrated stock solution in 100% DMSO. Subsequent challenges with aqueous solubility can be overcome by systematically applying formulation strategies such as pH modification, the use of co-solvents, or the inclusion of solubilizing excipients like cyclodextrins. It is imperative to validate that the chosen solubilization method does not interfere with the experimental endpoint and to always include appropriate vehicle controls.

References
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5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one in DPP-4 inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluating 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one in Fluorometric DPP-4 Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane serine exopeptidase that plays a pivotal role in glucose homeostasis.[1] Its primary physiological function involves the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are released by the gut following food intake and are crucial for stimulating glucose-dependent insulin secretion and suppressing glucagon release.[3] By cleaving and inactivating GLP-1 and GIP, DPP-4 curtails their insulinotropic effects, making it a key regulatory node in glycemic control.[4]

Inhibition of DPP-4 has emerged as a leading therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[5][6] By blocking the action of DPP-4, inhibitors prolong the bioavailability of active GLP-1 and GIP, thereby enhancing pancreatic β-cell responsiveness and improving overall glycemic control.[3] The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant potential as DPP-4 inhibitors.[7] Recent studies on similar structures, such as spiro cyclohexane-1,2'-quinazoline derivatives, have demonstrated exceptionally high potency, suggesting that the spirocyclic quinazolinone core is a promising framework for developing novel antidiabetic agents.[8][9][10]

This document provides a comprehensive guide for the in vitro characterization of This compound , a novel compound from this class. It outlines a detailed, self-validating protocol for a fluorometric DPP-4 inhibition assay, explains the underlying scientific principles, and provides a framework for robust data analysis.

Mechanism of Action: The Incretin Pathway and DPP-4 Inhibition

DPP-4 inhibitors function by preventing the breakdown of endogenous incretin hormones. The resulting elevation in active GLP-1 and GIP levels leads to several downstream effects that contribute to lower blood glucose, including glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion.[2][11] The signaling pathway is illustrated below.

DPP4_Pathway cluster_0 Physiological Response to Food Intake cluster_1 Glycemic Control cluster_2 DPP-4 Mediated Degradation cluster_3 Pharmacological Intervention Food Food Gut Gut Food->Gut stimulates Incretins Active GLP-1 & GIP Gut->Incretins release Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Insulin->Glucose lowers Inactive Inactive Metabolites DPP4->Inactive cleaves Inhibitor Spiro-Quinazolinone Inhibitor Inhibitor->DPP4 BLOCKS

Figure 1: Signaling pathway of incretin hormone regulation and DPP-4 inhibition.

Fluorometric Assay Principle

The protocol described herein utilizes a robust and sensitive fluorometric method widely adopted for high-throughput screening of DPP-4 inhibitors.[5] The assay relies on the cleavage of a specific, non-fluorescent substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. Upon enzymatic cleavage of the proline residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is released.[12]

The rate of fluorescence increase is directly proportional to DPP-4 activity. When an inhibitor, such as this compound, is present, it binds to the enzyme and reduces its catalytic activity, resulting in a decreased rate of AMC generation. The inhibitory potential of the compound is quantified by measuring the reduction in fluorescence signal compared to an uninhibited control.

Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Assay Plate Setup (Controls, Test Compound Dilutions) prep->plate preincubate 3. Pre-incubation (Enzyme + Inhibitor/Vehicle) plate->preincubate initiate 4. Reaction Initiation (Add Substrate) preincubate->initiate incubate 5. Kinetic Measurement (Read Fluorescence over time at 37°C) initiate->incubate analyze 6. Data Analysis (Calculate % Inhibition) incubate->analyze ic50 7. IC50 Determination (Dose-Response Curve Fitting) analyze->ic50

Figure 2: General experimental workflow for the DPP-4 inhibition assay.

Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationPurpose
Test Compound This compoundThe inhibitor to be evaluated.
DPP-4 Enzyme Human Recombinant DPP-4 (e.g., Sigma, Abcam)The biological target.
DPP-4 Substrate H-Gly-Pro-AMC (e.g., Sigma, Cayman Chemical)Fluorogenic substrate for DPP-4.[1]
Positive Control Sitagliptin (e.g., Sigma, Cayman Chemical)A known, potent DPP-4 inhibitor for assay validation.[6]
Assay Buffer 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0Provides optimal pH and ionic strength for enzyme activity.[12]
Solvent Dimethyl Sulfoxide (DMSO), AnhydrousTo dissolve the test compound and control inhibitor.
Microplates Black, 96-well, flat-bottom, non-bindingLow-fluorescence background for sensitive detection.
Plate Reader Fluorescence capability (Ex: 350-360 nm, Em: 450-465 nm)To measure the fluorescent signal from cleaved AMC.[12]
Incubator Capable of maintaining 37°CFor optimal enzyme reaction temperature.
Other Multichannel pipettes, sterile tips, reagent reservoirsStandard laboratory equipment.

Detailed Experimental Protocol

Reagent Preparation (Self-Validating System)

Causality: Accurate reagent preparation is critical for reproducibility. Stock solutions in DMSO allow for precise serial dilutions, while ensuring the final DMSO concentration in the assay remains low (<1%) to avoid enzyme inhibition or solvent effects.

  • Assay Buffer (1X): Prepare a working solution of 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[12] Filter sterilize and store at 4°C. Allow the buffer to warm to room temperature before use.

  • Test Compound Stock (10 mM): Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution. Vortex until fully dissolved. Store in small aliquots at -20°C.

  • Sitagliptin Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Sitagliptin in 100% DMSO.[12] Store in small aliquots at -20°C.

  • DPP-4 Enzyme Working Solution: Thaw the recombinant human DPP-4 on ice. Dilute the enzyme to the desired final concentration (e.g., ~0.5-1 mU/mL, verify with supplier datasheet) in cold 1X Assay Buffer immediately before use. Keep the diluted enzyme on ice.

  • DPP-4 Substrate Working Solution (200 µM): Prepare a working solution of H-Gly-Pro-AMC at 200 µM in 1X Assay Buffer.[13] Protect from light to prevent photobleaching. This solution is typically added at 50 µL to a 100 µL total volume, resulting in a final concentration of 100 µM.

Assay Plate Setup (96-Well Format)

Causality: A well-structured plate map including all necessary controls is essential for a self-validating experiment. This allows for background subtraction and comparison against both 0% and 100% inhibition levels.

  • Serial Dilutions: Prepare a serial dilution series of the 10 mM test compound stock in 100% DMSO. Then, create an intermediate dilution plate by diluting this series into 1X Assay Buffer. This ensures the final DMSO concentration is consistent across all wells. For a typical 10-point dose-response curve, you might aim for final assay concentrations from 10 µM down to 0.1 nM.

  • Plate Map: Add reagents to a 96-well black plate according to the table below. Perform all additions in triplicate.

Well ContentReagentVolume (µL)Purpose
Blank 1X Assay Buffer50Measures background fluorescence of buffer and substrate.
Enzyme Control (100% Activity) 1X Assay Buffer (with DMSO vehicle)10Defines the maximum enzymatic activity (0% inhibition).
DPP-4 Enzyme Working Solution40
Positive Control (Sitagliptin) Sitagliptin (diluted in buffer)10Validates assay performance with a known inhibitor.
DPP-4 Enzyme Working Solution40
Test Compound Test Compound (serial dilutions in buffer)10Measures inhibition at various concentrations.
DPP-4 Enzyme Working Solution40
Assay Procedure
  • Pre-incubation: After adding the enzyme and inhibitor/vehicle solutions (total volume = 50 µL), mix the plate gently on a shaker for 1 minute. Cover the plate and pre-incubate for 10 minutes at 37°C.[13]

    • Rationale: This step allows the inhibitor to bind to the DPP-4 enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the 200 µM DPP-4 Substrate Working Solution to all wells, bringing the total volume to 100 µL.

  • Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.[6]

    • Rationale: A kinetic reading is superior to a single endpoint reading as it ensures the reaction rate is measured within the linear range, providing more accurate data on enzyme velocity.

Data Analysis and Interpretation

Calculating Percent Inhibition
  • Determine Reaction Rate (Slope): For each well, plot fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (V).

  • Correct for Background: Subtract the average rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of the test compound: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100 Where:

    • V_inhibitor is the rate of the reaction in the presence of the test compound.

    • V_enzyme_control is the average rate of the 100% activity control wells.

Determining the IC50 Value
  • Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

  • Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Most graphing software (e.g., GraphPad Prism, Origin) has built-in functions for this analysis.

Data Presentation

Summarize the results in a clear, tabular format.

CompoundIC50 (nM)Hill Slope
5'-Fluoro-1'H-spiro[...]one[Calculated Value][Value][Value]
Sitagliptin (Control)[Calculated Value, e.g., ~20-30 nM]~1.0>0.98

References

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  • Brigance, R. P., et al. (2010). Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(15), 4395-4398. [Link]

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  • Yossela, E., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical and Biomedical Sciences, 2(1), 22-30. [Link]

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  • Cik, G., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(19), 6296. [Link]

Sources

Application Notes and Protocols for Evaluating the Neuroprotective Effects of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The quinazolinone scaffold and its derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] Spiro-quinazolinones, a unique subclass, are being explored for various therapeutic applications, including their potential as antifungal and insecticidal agents.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the neuroprotective effects of a novel spiro-quinazolinone derivative, 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one.

The proposed experimental workflow is designed to systematically assess the compound's ability to protect neuronal cells from common pathological insults, such as oxidative stress and excitotoxicity. We will detail robust in vitro methodologies to quantify cell viability, mitochondrial health, reactive oxygen species (ROS) production, and apoptotic pathways. These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Chemical Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₁₂H₁₁FN₂O

  • CAS Number: 1272756-02-1[5]

Experimental Rationale and Strategy

The evaluation of a potential neuroprotective agent requires a multi-faceted approach that investigates its ability to mitigate various aspects of neuronal cell death cascades. Our strategy is to first establish a non-toxic concentration range of the test compound. Subsequently, we will induce neuronal damage using established in vitro models that mimic key aspects of neurodegeneration. The compound's efficacy will then be determined by its ability to rescue neurons from these insults.

The selected assays will probe critical cellular events:

  • Cell Viability: To determine the overall protective effect of the compound.

  • Oxidative Stress: As excessive ROS production is a common hallmark of neurodegeneration.[6]

  • Mitochondrial Integrity: Given the central role of mitochondria in cell survival and apoptosis.[7][8]

  • Apoptosis: To investigate the compound's ability to inhibit programmed cell death.[9]

The following diagram illustrates the proposed experimental workflow for evaluating the neuroprotective potential of this compound.

experimental_workflow cluster_phase1 Phase 1: Preliminary Studies cluster_phase2 Phase 2: In Vitro Neuroprotection Assays cluster_phase3 Phase 3: Data Analysis & Interpretation toxicity_assay Determine Non-Toxic Concentration Range (MTT Assay) induce_damage Induce Neuronal Damage (e.g., H₂O₂ or Glutamate) toxicity_assay->induce_damage Establish Safe Doses treat_compound Treat with 5'-Fluoro-1'H-spiro [cyclobutane-1,2'-quinazolin]-4'(3'H)-one induce_damage->treat_compound assess_viability Assess Cell Viability (MTT Assay) treat_compound->assess_viability assess_ros Measure Intracellular ROS (DCFH-DA Assay) treat_compound->assess_ros assess_mmp Evaluate Mitochondrial Membrane Potential (JC-10/TMRM Assay) treat_compound->assess_mmp assess_apoptosis Quantify Apoptosis (Caspase-3/7 Activity Assay) treat_compound->assess_apoptosis data_analysis Analyze and Interpret Data assess_viability->data_analysis assess_ros->data_analysis assess_mmp->data_analysis assess_apoptosis->data_analysis

Caption: Experimental workflow for neuroprotective evaluation.

Detailed Protocols

Cell Culture and Maintenance

For these studies, the human neuroblastoma cell line SH-SY5Y is a suitable and widely used model for neurodegenerative disease research.[10]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency.

In Vitro Model of Neuronal Damage

To mimic neurotoxic conditions, neuronal cells will be exposed to an oxidative stressor (hydrogen peroxide, H₂O₂) or an excitotoxic agent (glutamate). The optimal concentration of the damaging agent should be determined empirically to induce approximately 50% cell death.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • 96-well plates

    • SH-SY5Y cells

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

    • For toxicity assessment, treat the cells with various concentrations of this compound for 24 hours. For neuroprotection assessment, pre-treat the cells with the compound for a specified time (e.g., 2 hours) before adding the damaging agent (e.g., H₂O₂ or glutamate).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is a common method for detecting intracellular ROS.[13][14]

  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

  • Materials:

    • 96-well black, clear-bottom plates

    • SH-SY5Y cells

    • DCFH-DA solution

    • Phenol red-free medium[13]

    • Fluorescence microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.

    • Pre-treat cells with this compound, followed by the addition of the ROS-inducing agent.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.[15]

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14]

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

JC-10 and TMRM are cationic fluorescent dyes used to monitor mitochondrial health.[7][16]

  • Principle with JC-10: In healthy cells with high ΔΨm, JC-10 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-10 remains in its monomeric form and emits green fluorescence.[16] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

  • Principle with TMRM: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeable, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Depolarized mitochondria fail to sequester TMRM, resulting in a decreased fluorescence signal.

  • Materials:

    • 96-well black, clear-bottom plates

    • SH-SY5Y cells

    • JC-10 or TMRM staining solution

    • Fluorescence microscope or microplate reader

  • Procedure (using JC-10):

    • Seed and treat cells as described previously.

    • Remove the culture medium and add the JC-10 loading solution to each well.

    • Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[16]

    • Measure the fluorescence intensity for both J-aggregates (Ex/Em ~540/590 nm) and monomers (Ex/Em ~485/530 nm).[16]

    • The ratio of red to green fluorescence is calculated to determine the change in ΔΨm.

Protocol: Quantification of Apoptosis (Caspase-3/7 Activity Assay)

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[9][17]

  • Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[18]

  • Materials:

    • 96-well white plates

    • SH-SY5Y cells

    • Caspase-Glo® 3/7 Assay Reagent (Promega)[17][18]

    • Luminometer

  • Procedure:

    • Seed and treat cells in a 96-well white plate.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Table 1: Summary of Experimental Parameters

AssayParameter MeasuredDetection MethodKey Reagents
Cell Viability Mitochondrial dehydrogenase activityColorimetric (Absorbance)MTT
Oxidative Stress Intracellular Reactive Oxygen Species (ROS)FluorescenceDCFH-DA
Mitochondrial Health Mitochondrial Membrane Potential (ΔΨm)Fluorescence (Ratiometric)JC-10 or TMRM
Apoptosis Caspase-3 and -7 activityLuminescenceCaspase-Glo® 3/7 Reagent

Proposed Mechanism of Action and Signaling Pathways

Should this compound demonstrate significant neuroprotective effects, further studies would be warranted to elucidate its mechanism of action. Potential pathways to investigate include the activation of pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, and the upregulation of endogenous antioxidant defense systems, for instance, through the Nrf2/ARE pathway.[19]

The following diagram depicts a hypothetical signaling pathway through which the compound might exert its neuroprotective effects.

signaling_pathway compound 5'-Fluoro-1'H-spiro [cyclobutane-1,2'-quinazolin]-4'(3'H)-one receptor Putative Cellular Target(s) compound->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk_erk MAPK/ERK Pathway receptor->mapk_erk nrf2 Nrf2 Activation receptor->nrf2 bad_inactivation Inhibition of Bad pi3k_akt->bad_inactivation caspase_inhibition Inhibition of Caspases pi3k_akt->caspase_inhibition mapk_erk->bad_inactivation mapk_erk->caspase_inhibition antioxidant_genes Upregulation of Antioxidant Genes (e.g., HO-1) nrf2->antioxidant_genes mitochondria Mitochondrial Integrity bad_inactivation->mitochondria cell_survival Neuronal Survival caspase_inhibition->cell_survival ros Reduced ROS antioxidant_genes->ros mitochondria->cell_survival ros->mitochondria

Caption: Hypothetical neuroprotective signaling pathway.

Conclusion

This application note provides a detailed and scientifically grounded framework for the initial evaluation of the neuroprotective properties of this compound. By employing the described protocols, researchers can obtain reliable and reproducible data to guide further drug development efforts. Positive outcomes from these in vitro studies would provide a strong rationale for advancing the compound to more complex cell culture models, such as primary neurons or iPSC-derived neurons,[20][21][22] and subsequently to in vivo models of neurodegenerative diseases.[23][24][25]

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  • Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro - PubChem. Available from: [Link]

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Application Notes and Protocols: Experimental Design for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, a novel heterocyclic compound. Quinazolinone derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This guide outlines a logical, multi-stage experimental workflow, beginning with fundamental physicochemical characterization and progressing through detailed in vitro and in vivo pharmacological assessments. The protocols provided herein are designed to be robust and self-validating, enabling researchers to efficiently determine the therapeutic potential and mechanism of action of this and similar novel chemical entities.

Introduction to the Scaffold

The subject of this guide, this compound, is a unique molecule combining three key structural motifs of high interest in medicinal chemistry:

  • Quinazolinone Core: This bicyclic heterocycle is a "privileged structure" frequently found in compounds with diverse pharmacological activities, including approved drugs.[4] Its derivatives have been explored as anticancer agents, anticonvulsants, and anti-inflammatory molecules.[1][2][6]

  • Spirocyclic System: The spiro-fusion of a cyclobutane ring introduces three-dimensional complexity. This structural feature can enhance binding affinity to protein targets, improve metabolic stability, and optimize physicochemical properties compared to flat aromatic systems.

  • Fluorine Substitution: The strategic placement of a fluorine atom can profoundly influence a molecule's properties. Fluorination is known to enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve membrane permeability, and increase binding affinity to target proteins.[7][8][9][10][11]

The combination of these features suggests that this compound warrants a thorough investigation to unlock its potential therapeutic value. This guide provides the experimental framework for such an investigation.

Part 1: Initial Profiling and Physicochemical Characterization

Before investigating biological activity, it is crucial to understand the fundamental physicochemical properties of the compound. These properties dictate its "drug-likeness" and influence its behavior in all subsequent biological assays.[12][13]

Synthesis and Structural Verification

The first step is the synthesis and purification of the compound. Following synthesis, rigorous characterization is mandatory.

Protocol: Compound Characterization

  • Mass Spectrometry (MS): Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): Perform ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the chemical structure, connectivity, and purity of the compound.[14]

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of the compound. A purity level of >95% is required for all biological assays.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to identify potential liabilities and guide compound optimization.[15][16]

Table 1: Key In Vitro ADME Assays and Target Values

ParameterAssayProtocol SummaryGoal for "Drug-Like" Candidate
Solubility Kinetic Solubility in PBSIncubate compound in Phosphate-Buffered Saline (PBS) at pH 7.4. Measure concentration of dissolved compound by LC-MS/MS.[15]> 50 µM
Lipophilicity LogD₇.₄Determine the partition coefficient between n-octanol and PBS at pH 7.4 using a shake-flask or HPLC method.[15]LogD 1-3
Permeability PAMPAAssess passive diffusion across an artificial membrane separating a donor and acceptor compartment.[13][17]Pₑ > 1 x 10⁻⁶ cm/s
Metabolic Stability Liver Microsomal StabilityIncubate the compound with human and mouse liver microsomes and NADPH. Quantify the parent compound remaining over time via LC-MS/MS to determine half-life (T₁/₂).[12]T₁/₂ > 30 min
Plasma Protein Binding Rapid Equilibrium DialysisIncubate compound with plasma and buffer in a semipermeable device. Measure concentrations in both chambers to determine the fraction unbound (fu).[15]fu > 1%
CYP Inhibition CYP Inhibition PanelAssess the compound's ability to inhibit the five major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) using specific substrates.[17]IC₅₀ > 10 µM

Part 2: In Vitro Pharmacological Evaluation

This stage aims to identify the biological target(s) of the compound and characterize its activity in a cellular context. Given the broad activities of quinazolinones, a tiered screening approach is recommended.[1]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Figure 1: Tiered In Vitro Screening Workflow.

Initial Target Identification: Kinase Profiling

Many quinazolinone-based compounds are known to be kinase inhibitors.[18] Therefore, an initial broad screening against a panel of kinases is a logical starting point to identify potential molecular targets.[19][20][21]

Protocol: Kinase Inhibitor Profiling

  • Assay Platform: Utilize a reputable vendor that offers a large kinase panel (e.g., >300 kinases) with a robust assay technology, such as the ADP-Glo™ luminescent assay platform.[22]

  • Screening Concentration: Perform the initial screen at a single high concentration (e.g., 1 or 10 µM) to identify any kinases that are significantly inhibited.

  • Data Analysis: Express results as Percent Inhibition relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any identified hits, perform 10-point dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration), which quantifies the compound's potency.

Cellular Activity: Antiproliferative Assays

To determine if the compound has an effect in a cellular context, screen it against a panel of cancer cell lines.

Protocol: Cell Viability (MTT) Assay

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for its conversion to formazan by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement in a Cellular Environment

A key step in drug discovery is to confirm that the compound directly interacts with its intended target within intact cells.[23] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[24][25][26] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[23][24][27]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Figure 2: CETSA Principle for Target Engagement.

Protocol: CETSA for Target Engagement

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the test compound or vehicle for 1 hour.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein by Western Blot or other specific protein quantification methods.

  • Interpretation: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells confirms target engagement.[26]

Part 3: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies must be evaluated in living organisms to understand their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[28][29]

Pharmacokinetic (PK) Study

A PK study measures how the body processes the compound, determining key parameters like absorption, distribution, metabolism, and excretion.[30]

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

  • Dosing: Administer the compound via two routes in separate cohorts: intravenous (IV) for bioavailability calculation and the intended therapeutic route (e.g., oral gavage, PO). A typical dose might be 5-10 mg/kg.

  • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing.

  • Bioanalysis: Process blood to plasma and quantify the compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Use PK software to calculate key parameters such as half-life (T₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and Area Under the Curve (AUC). Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Representative Pharmacokinetic Parameters

ParameterDefinitionDesirable Range
T₁/₂ (h) Half-life2 - 12 hours
Cₘₐₓ (ng/mL) Maximum plasma concentration>10x in vitro IC₅₀
AUC (ng*h/mL) Total drug exposureSufficient to drive efficacy
%F Oral Bioavailability> 30%
In Vivo Efficacy Study

If the compound has demonstrated a relevant in vitro activity (e.g., anticancer), its efficacy must be tested in an appropriate animal model.[31]

Protocol: Tumor Xenograft Efficacy Model

This protocol is an example for an anticancer compound. The model must be adapted based on the therapeutic hypothesis.

  • Host Strain: Use immunodeficient mice (e.g., NSG or Nude mice) that can accept human tumor grafts.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells mixed with Matrigel) into the flank of each mouse.[32][33][34]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control drug).

  • Treatment: Administer the compound according to a predetermined schedule based on PK data (e.g., once daily oral gavage).

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.[33][34]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size limit, or after a fixed duration.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle control.

Conclusion

The experimental framework detailed in this application note provides a systematic and robust pathway for the comprehensive evaluation of this compound. By progressing logically from fundamental physicochemical properties to detailed in vitro and in vivo assessments, researchers can efficiently characterize the compound's mechanism of action, potency, and therapeutic potential. This structured approach, grounded in established scientific principles, maximizes the potential for identifying a viable drug development candidate while minimizing wasted resources.

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Application Notes and Protocols for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Spirocyclic Quinazolinone for Advanced Research

5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one is a heterocyclic compound featuring a unique spirocyclic fusion of a cyclobutane ring to a quinazolinone core. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1] The incorporation of a spirocyclic cyclobutane moiety introduces a three-dimensional architecture that can enhance metabolic stability and fine-tune binding interactions with biological targets.[2] Furthermore, the presence of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy.[3][4]

These structural features make this compound a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the best practices for the handling, storage, and use of this novel compound, ensuring both the integrity of the material and the safety of laboratory personnel.

Physicochemical Properties

A clear understanding of the physicochemical properties is essential for the safe and effective use of any chemical compound.

PropertyValueSource
CAS Number 1272756-02-1BLD Pharm[5]
Molecular Formula C₁₁H₁₁FN₂OBLD Pharm[5]
Molecular Weight 206.22 g/mol BLD Pharm[5]
Appearance Solid (predicted)General knowledge of similar compounds
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Poorly soluble in water.Inferred from the structure
Stability Likely stable under recommended storage conditions. Potential sensitivity to strong acids, bases, and oxidizing agents.General chemical principles

I. Safety and Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of structurally related fluorinated heterocyclic compounds is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.

  • Eye Protection : Chemical safety goggles are mandatory. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. For handling concentrated solutions or for prolonged contact, double-gloving is recommended.[6] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Body Protection : A flame-resistant laboratory coat must be worn at all times.

  • Respiratory Protection : For handling the solid compound outside of a certified chemical fume hood or for procedures that may generate aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

Engineering Controls
  • Chemical Fume Hood : All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation : Ensure adequate general laboratory ventilation (at least 6-8 air changes per hour).

First Aid Measures

The following are general first aid recommendations for quinazolinone derivatives and should be followed in case of exposure, with immediate medical attention sought thereafter.[7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

II. Storage and Stability

Proper storage is critical to maintain the purity and stability of this compound. The supplier's recommendation of "cold-chain transportation" strongly suggests that the compound is temperature-sensitive.[5]

Recommended Storage Conditions
  • Temperature : Store the solid compound in a tightly sealed container at -20°C.[8] For stock solutions in solvents like DMSO, storage at -80°C is recommended for long-term stability.[8]

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.

  • Light : Protect from light by using an amber vial or by storing the container in a dark location.

  • Incompatibilities : Store away from strong acids, bases, and oxidizing agents.[6][9]

Long-Term Stability

While specific stability data is not available, analogous heterocyclic compounds stored under the recommended conditions are generally stable for months to years. It is good practice to periodically assess the purity of older samples via analytical techniques such as HPLC or LC-MS before use in sensitive experiments.

III. Experimental Protocols

Preparation of Stock Solutions

The following protocol outlines the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Equilibration : Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing : In a chemical fume hood, carefully weigh out the desired amount of the solid compound into a tared vial. For example, to prepare 1 mL of a 10 mM solution, weigh 2.06 mg.

  • Solubilization : Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing : Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Workflow for Safe Handling and Solution Preparation

G cluster_prep Preparation cluster_handling Handling cluster_protocol Protocol equilibration Equilibrate Compound to Room Temperature weighing Weigh Solid in Fume Hood equilibration->weighing Prevent Condensation dissolution Add Anhydrous DMSO and Vortex to Dissolve weighing->dissolution Transfer Solid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood aliquot Aliquot into Single-Use Volumes dissolution->aliquot storage Store Aliquots at -80°C aliquot->storage

Caption: Workflow for the safe handling and preparation of stock solutions.

IV. Chemical Structure and Rationale for Handling Precautions

The chemical structure of this compound provides insights into its potential reactivity and the necessity for the recommended handling procedures.

Sources

Application Note: High-Throughput Screening of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

The quest for novel therapeutic agents has led researchers to explore unique chemical scaffolds that offer enhanced pharmacological properties. The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the basis of numerous bioactive molecules with a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Similarly, spirocyclic systems, characterized by two rings sharing a single atom, are gaining prominence in drug design.[4][5] Their inherent three-dimensionality and conformational rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles.[4][6]

This application note focuses on 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one , a novel compound that marries the therapeutic potential of the quinazolinone scaffold with the structural advantages of a spirocyclic system. The incorporation of a fluorine atom can further enhance its drug-like properties, such as metabolic stability and target binding affinity, by influencing lipophilicity and electrostatic interactions.[3][7][8][9][10]

Given that many quinazolinone derivatives have shown efficacy as kinase inhibitors, this document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify and characterize the inhibitory potential of this compound against a representative protein kinase.[11][12]

The Rationale for Kinase-Targeted Screening

Protein kinases are a major class of drug targets, playing crucial roles in cellular signaling pathways.[11][13] Their dysregulation is implicated in a multitude of diseases, most notably cancer.[12][13] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[11][12][14]

This protocol outlines a robust and reproducible HTS workflow designed to assess the inhibitory activity of this compound. We will describe a luminescence-based biochemical assay, a widely used method in HTS due to its sensitivity, broad linear range, and robustness against compound interference.[2][15][16][17]

High-Throughput Screening Workflow

The HTS process is a systematic approach to rapidly assess the activity of a large number of compounds.[18][19][20] Our proposed workflow for this compound encompasses primary screening, hit confirmation, and dose-response analysis to determine potency.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Dose-Response & Potency cluster_3 Mechanism of Action A Single-Concentration Screening B Confirmation Screen A->B Active Compounds C Promiscuity Assays B->C Confirmed Hits D IC50 Determination C->D Validated Hits E Kinetic Studies D->E Potent Inhibitors

Caption: A streamlined workflow for identifying and characterizing kinase inhibitors.

Experimental Protocols

PART 1: Primary High-Throughput Screening

Objective: To identify if this compound exhibits inhibitory activity against a target kinase at a single concentration.

Assay Principle: A luminescence-based kinase assay, such as the Kinase-Glo® assay, will be employed.[2][16] This assay measures the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (more ATP consumed), while high luminescence suggests kinase inhibition (less ATP consumed).[2][16]

Materials:

  • This compound

  • Target Kinase (e.g., EGFR, SRC, or another kinase of interest)

  • Kinase Substrate (specific to the chosen kinase)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • Positive Control (a known inhibitor of the target kinase, e.g., Staurosporine)

  • Negative Control (DMSO vehicle)

  • 384-well white, opaque assay plates

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in assay buffer to the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation:

    • Dispense the diluted compound solution into the appropriate wells of the 384-well plate.

    • Add positive and negative controls to designated wells.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

Data Analysis and Assay Quality Control:

The quality of the HTS assay is paramount and can be assessed using the Z'-factor .[1][21][22][23] The Z'-factor is a statistical measure of the separation between the positive and negative controls.

  • Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

    • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[1][21][24]

PART 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the inhibitory activity of "hits" from the primary screen and determine their potency (IC50).

Protocol:

  • Confirmation Screen:

    • Re-test the initial "hits" at the same concentration to eliminate false positives.

  • IC50 Determination:

    • For confirmed hits, perform a dose-response experiment.

    • Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).

    • Perform the kinase assay as described in the primary screening protocol with the different compound concentrations.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[25][26][27]

IC50_Curve cluster_0 IC50 Determination A Plot % Inhibition vs. log[Inhibitor] B Fit Sigmoidal Curve A->B C Determine IC50 B->C

Sources

Troubleshooting & Optimization

Stability issues with 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one when dissolved in dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, understand, and mitigate stability issues encountered during your experiments.

Introduction: The Challenge of Compound Stability in DMSO

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and development due to its exceptional solvating power for a wide range of organic molecules. However, its utility can be compromised by its reactivity, particularly with sensitive functional groups. Researchers working with heterocyclic scaffolds like quinazolinones may observe compound degradation over time, leading to inconsistent experimental results. This guide will specifically address the stability of this compound, a molecule featuring a quinazolinone core, a spirocyclic cyclobutane ring, and a fluorine substituent – all of which can influence its chemical behavior in DMSO.

Part 1: Troubleshooting Guide - Diagnosing and Characterizing Instability

This section is designed to help you systematically investigate and confirm the suspected instability of your compound in DMSO.

Initial Observation: What are the signs of degradation?

Users often report a gradual loss of the parent compound's signal in analytical assays (e.g., HPLC-UV, LC-MS) and the appearance of new, unidentified peaks over time. This can manifest as a decrease in biological activity or inconsistent dose-response curves.

Hypothesized Degradation Pathways

Based on the structure of this compound and the known reactivity of DMSO, we propose two primary degradation pathways:

  • DMSO-Mediated Oxidation: DMSO can act as a mild oxidant, and this process can be accelerated by acidic impurities often present in aged or lower-grade DMSO. The quinazolinone ring system, particularly the lactam moiety, could be susceptible to oxidation.

  • Pummerer-type Rearrangement: In the presence of an activating agent (which could be acidic impurities in DMSO), sulfoxides can undergo a Pummerer rearrangement. This could potentially lead to the formation of an α-acyloxy-thioether derivative of the quinazolinone.

Experimental Workflow for Confirming Instability

To systematically confirm and characterize the degradation, we recommend a time-course stability study.

Experimental Workflow for Stability Study cluster_0 Sample Preparation cluster_1 Time-Course Analysis cluster_2 Analytical Methods cluster_3 Outcome A Prepare fresh stock solution of compound in high-purity DMSO B Aliquot into multiple vials for different time points A->B C Store under controlled conditions (e.g., room temperature, protected from light) B->C D Time point 0 (immediately after preparation) C->D E Intermediate time points (e.g., 24h, 48h, 1 week) D->E F Final time point (e.g., 2 weeks, 1 month) E->F G HPLC-MS/UV Analysis F->G H NMR Spectroscopy (1H, 19F, 2D) F->H I Data Analysis G->I H->I J Confirm degradation Quantify parent compound loss Characterize degradants I->J

Caption: A systematic workflow for conducting a time-course stability study.

Part 2: Detailed Experimental Protocols

As a Senior Application Scientist, I cannot stress enough the importance of meticulous experimental execution. The following protocols are designed to provide you with robust and reproducible data.

Protocol 2.1: Time-Course Stability Study Setup
  • Materials:

    • This compound (ensure purity is confirmed)

    • High-purity, anhydrous DMSO (e.g., spectrophotometric grade, sealed bottle)

    • Inert glass vials with PTFE-lined caps

  • Procedure:

    • Prepare a stock solution of your compound in DMSO at a relevant concentration (e.g., 10 mM).

    • Aliquot the stock solution into separate vials for each time point (e.g., 0, 24h, 48h, 1 week, 2 weeks, 1 month).

    • Store the vials under consistent conditions (e.g., room temperature, 2-8°C, -20°C) and protect from light.

    • At each designated time point, take one vial for analysis.

Protocol 2.2: HPLC-MS/UV Analysis for Degradation Monitoring

This method is crucial for quantifying the loss of the parent compound and detecting the emergence of degradation products.

  • Instrumentation: HPLC or UPLC system coupled with a UV detector and a mass spectrometer.

  • Column Selection: A C18 reversed-phase column is a good starting point. For potentially more polar degradants, a column with a polar end-capping or a phenyl-hexyl phase can provide alternative selectivity.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A generic gradient can be started as follows and then optimized:

Time (min)%B
0.05
1.05
8.095
10.095
10.15
12.05
  • Injection Volume: Keep the injection volume low (1-5 µL) to minimize peak distortion from the strong DMSO solvent.[1]

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point to quantify its degradation.

    • Look for new peaks in the chromatogram.

    • Use the mass spectrometer to determine the molecular weights of any new peaks to aid in their identification.

Protocol 2.3: NMR Spectroscopy for Structural Elucidation of Degradants

NMR is a powerful tool for identifying the structure of unknown degradation products.

  • Sample Preparation: For NMR analysis, you may need to prepare a more concentrated solution in DMSO-d6 or perform a forced degradation study at a higher concentration to generate sufficient material for analysis.

  • Recommended NMR Experiments:

    • ¹H NMR: To observe the overall proton environment. Changes in chemical shifts or the appearance of new signals will indicate structural modifications.

    • ¹⁹F NMR: This is particularly useful given the fluorine atom in your molecule. The fluorine chemical shift is highly sensitive to its electronic environment. A change in the ¹⁹F signal or the appearance of new fluorine signals is a clear indicator of degradation involving the fluorinated aromatic ring.[2][3][4][5][6]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the structure of any significant degradants. They help establish proton-proton and proton-carbon correlations.[7][8][9][10][11]

Part 3: Frequently Asked Questions (FAQs)

Q1: I've confirmed my compound is degrading in DMSO. What is the most likely chemical mechanism?

A1: Based on the structure, a Pummerer-type rearrangement initiated by acidic impurities in the DMSO is a strong possibility. This would involve the activation of the DMSO by an acid, followed by reaction with the quinazolinone.

Plausible Degradation Pathway A This compound E Nucleophilic attack by Quinazolinone Nitrogen A->E B DMSO (CH3)2SO D Activated DMSO Intermediate [(CH3)2SOH]+ B->D C Acidic Impurity (H+) (e.g., from DMSO oxidation) C->D D->E F Pummerer Intermediate E->F G Rearrangement & Hydrolysis F->G H Degradation Products G->H

Caption: A simplified proposed degradation pathway involving a Pummerer-type rearrangement.

Q2: How can I minimize degradation in DMSO?

A2:

  • Use High-Purity DMSO: Always use fresh, anhydrous, high-purity DMSO from a sealed bottle. Avoid using old bottles that may have absorbed moisture and atmospheric CO2, which can lead to the formation of acidic species.

  • Storage Conditions: Store your stock solutions at -20°C or -80°C to slow down the rate of chemical reactions.

  • Prepare Fresh Solutions: For sensitive compounds, it is best to prepare fresh solutions immediately before use.

Q3: Are there alternative solvents I can use for long-term storage?

A3: Yes, several alternatives to DMSO can be considered, each with its own advantages and disadvantages.

SolventProsCons
N,N-Dimethylformamide (DMF) Good solvating power for many compounds.Can also be reactive; lower boiling point than DMSO.
N-Methyl-2-pyrrolidone (NMP) Good solvating power; higher boiling point.Can be more difficult to remove; potential toxicity concerns.
Ethanol Less reactive; biocompatible.Lower solvating power for non-polar compounds.
Acetonitrile Less reactive; compatible with HPLC-MS.Lower solvating power for some compounds.
Cyrene™ A bio-based, greener alternative to DMSO with comparable solvating properties for many compounds.[12][13]Newer solvent, so less literature available on its compatibility with a wide range of compounds.

Q4: My compound has a fluorine atom. Could this be involved in the degradation?

A4: While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient aromatic rings.[14][15][16][17] The quinazolinone ring system is electron-withdrawing, which could potentially activate the fluorinated ring towards nucleophilic attack, although this is likely a less favored pathway compared to reactions involving the more nucleophilic centers of the molecule. Monitoring the ¹⁹F NMR spectrum is the most direct way to assess if the fluorine substituent is involved in any degradation process.

Q5: What about the spiro-cyclobutane ring? Is it stable?

A5: Spirocyclic systems can be quite stable. However, the cyclobutane ring does possess some ring strain. Under certain oxidative or rearrangement conditions, ring-opening or expansion reactions of cyclobutanes are known to occur.[18][19][20][21][22] While less likely to be the primary point of attack in DMSO, it is a possibility that should be considered if the primary degradation products cannot be explained by reactions on the quinazolinone core.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Padwa, A., et al. (1997). Additive and Vinylogous Pummerer Reactions of Amido Sulfoxides and Their Use in the Preparation of Nitrogen Containing Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • Gerken, J. B., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • Kerns, E. H., & Di, L. (2008). Strategies for Elucidation of Degradant Structures and Degradation Pathways. In Drug-like Properties: Concepts, Structure Design and Methods (pp. 255-279). Academic Press.
  • Vervoort, J., et al. (1993). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available at: [Link]

  • BenchChem. (2025). Green Solvents on the Horizon: A Comparative Guide to Alternatives for DMSO and Dibutyl Sulphoxide. BenchChem.
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  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry. Available at: [Link]

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  • ResearchGate. Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Available at: [Link]

  • Wang, L., et al. (2019). DMSO‐Promoted Metal‐free Aerobic Oxidation of Heterobenzylic Methylene to Prepare the N‐Heterocyclic Ketones. Asian Journal of Organic Chemistry. Available at: [Link]

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  • Li, Y., et al. (2022). Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy. Journal of Mass Spectrometry. Available at: [Link]

  • Murai, K., et al. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters. Available at: [Link]

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  • Pasichnyk, D. O., et al. (2007). A new approach to fluorinated 4(3H)-quinazolinones. Journal of Fluorine Chemistry.
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  • Wolfe, S., et al. (1978). Stereochemical aspects of the Pummerer reaction. Regioselectivity as a criterion for the differentiation of ylide and E2 pathway. Journal of the American Chemical Society.
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  • Wu, J., et al. (2017). Direct N-methylation reaction using DMSO as one-carbon bridge: convenient access to heterocycle-containing β-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]

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Technical Support Center: Optimizing 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the use of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility and maintaining optimal concentration in assays.

Introduction to this compound

This compound is a spirocyclic quinazolinone derivative. The quinazolinone scaffold is a prominent feature in many compounds investigated for a range of biological activities, including as anticancer agents.[1] The unique spirocyclic structure, where the cyclobutane ring is fused to the quinazoline core, provides a three-dimensional conformation that can enhance selectivity for biological targets.[2]

As with many heterocyclic compounds developed for screening, you may encounter challenges with solubility and maintaining the compound in solution during your assays. This guide will provide a framework for addressing these issues and ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Here are the key identifiers for this compound:

  • CAS Number: 1272756-02-1[3]

  • Molecular Formula: C₁₁H₁₁FN₂O[3]

  • Molecular Weight: 206.22 g/mol [3]

Q2: What is the best solvent for making a stock solution?

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays.[4] It is recommended to use anhydrous, high-purity DMSO to prepare your stock solution.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue with hydrophobic compounds. Here are a few strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize toxicity to cells and reduce the chances of precipitation.[5]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can help keep the compound in solution.

  • Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a suitable co-solvent or a non-ionic surfactant to the assay buffer can improve solubility. However, these must be tested for compatibility with your specific assay.

  • pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be pH-dependent. Adjusting the pH of your buffer may improve solubility, but you must ensure the pH change does not affect your assay's performance or the compound's stability.[6]

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the compound's concentration?

Inconsistent results are often linked to issues with the compound's solubility and stability in the cell culture medium.[6] Precipitation of the compound can lead to a lower effective concentration than intended. It is crucial to visually inspect your assay plates for any signs of precipitation. If you suspect precipitation, you may need to employ the solubility enhancement techniques mentioned above.

Troubleshooting Guides

Guide 1: Preparing and Handling Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound.

Protocol:

  • Solvent Selection: Use anhydrous, high-purity DMSO.

  • Weighing the Compound: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization Assistance: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator.[6]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. If you notice precipitation upon storage in the cold, you may need to store the stock solution at room temperature if stability permits. Always warm and vortex the solution to ensure it is fully redissolved before use.[6]

Guide 2: Optimizing Final Assay Concentration and Avoiding Precipitation

Objective: To determine the optimal working concentration range for your assay while preventing compound precipitation.

Workflow Diagram:

G cluster_0 Solubility & Concentration Optimization A Prepare High-Concentration Stock in 100% DMSO C Perform Serial Dilutions of Stock into Assay Buffer A->C B Determine Maximum Tolerated DMSO Concentration in Assay B->C D Visually Inspect for Precipitation at Each Dilution C->D D->C Precipitation Occurs (Try Lower Concentration) E Identify Highest Concentration Without Precipitation D->E No Precipitation F Test a Range of Concentrations Below the Precipitation Point E->F G Select Optimal Concentration Range for Experiments F->G

Caption: Workflow for optimizing assay concentration.

Detailed Steps:

  • Determine DMSO Tolerance: First, determine the maximum percentage of DMSO your assay can tolerate without affecting the results (e.g., cell viability, enzyme activity). This is typically between 0.1% and 0.5%.[4][7]

  • Solubility Test in Assay Buffer:

    • Prepare a series of dilutions of your DMSO stock solution in your final assay buffer.

    • Visually inspect each dilution for any signs of cloudiness or precipitate. A simple way to do this is to centrifuge the samples and look for a pellet.[8]

    • The highest concentration that remains clear is your working upper limit for that specific buffer and DMSO concentration.

  • Assay Concentration Range: Based on the solubility test, select a range of concentrations for your dose-response experiments that are below the observed precipitation point.

Guide 3: Troubleshooting Inconsistent Assay Results

Objective: To identify and resolve the root cause of variability in assay results.

Decision Tree Diagram:

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Assay Results Observed B Check for Compound Precipitation in Assay Wells A->B C Re-optimize Dilution Protocol (see Guide 2) B->C Precipitation Present D Evaluate Compound Stability in Assay Buffer B->D No Visible Precipitation E Consider Alternative Formulation Strategies D->E Compound is Unstable F Review Assay Protocol for Other Sources of Variability D->F Compound is Stable

Caption: Decision tree for troubleshooting inconsistent results.

Explanation:

  • Check for Precipitation: As a first step, always visually inspect your assay plates under a microscope for any signs of compound precipitation.

  • Re-evaluate Solubility: If precipitation is observed, revisit the solubility optimization protocol. You may need to lower the final concentration of the compound or the DMSO.

  • Assess Compound Stability: Quinazolinone derivatives can be unstable in certain aqueous conditions. You can assess stability by incubating the compound in your assay buffer for the duration of your experiment and then analyzing it by HPLC to check for degradation.

  • Alternative Formulations: If solubility remains a significant issue, you may need to explore more advanced formulation strategies, such as the use of cyclodextrins or other solubilizing agents. These should be carefully validated to ensure they do not interfere with your assay.[9]

Data Summary Table

ParameterRecommended Starting PointKey Considerations
Stock Solution Solvent Anhydrous, high-purity DMSOEnsure complete dissolution.
Stock Solution Concentration 10-20 mMHigher concentrations may be possible depending on solubility.
Final DMSO Concentration in Assay < 0.5%Determine the tolerance of your specific assay.[5]
Aqueous Buffer pH Neutral (e.g., 7.4)Solubility may be pH-dependent; can be a variable to test.[6]

References

  • Song, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • Zhong, Z., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Al-Dhfyan, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Wang, L., et al. (2023). Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry.
  • Gala, D., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • Reddit. Avoiding toxic DMSO concentrations in cell culture. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Wang, Y., et al. (2021). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules.
  • Google Patents. US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • European Union Reference Laboratory for alternatives to animal testing. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

  • Scientist Solutions. DMSO in cell based assays. [Link]

  • Li, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals.
  • Request PDF. Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2-Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors. [Link]

  • Mustazza, C., et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[3][5][8]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin.

  • de Almeida, J. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports.
  • Google Patents. US9422299B2 - Substituted[3][5][8]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists.

  • Cairo, M. V., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters.

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Reducing cytotoxicity of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating and Understanding In Vitro Cytotoxicity

Welcome to the technical support guide for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. This document is designed for researchers, scientists, and drug development professionals who are encountering and seeking to understand or reduce the cytotoxic effects of this compound in their cell-based assays. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including potent anti-tumor effects.[1][2][3] Many successful chemotherapeutic agents are based on this structure.[4] However, potent bioactivity often correlates with cytotoxicity. Understanding the nature of this cytotoxicity is the critical first step in determining whether it is a desirable on-target effect (e.g., killing cancer cells) or an undesirable off-target effect that needs to be engineered out of the molecule.

This guide is structured to walk you through a logical progression of troubleshooting and investigation, from initial characterization to advanced mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing high cytotoxicity?

High cytotoxicity is a common observation for novel quinazolinone derivatives.[5][6] The quinazolinone core is a "privileged structure" known to interact with numerous biological targets.[7] The observed cell death could be due to several factors:

  • Intended Pharmacological Effect: The compound may be successfully inhibiting a critical cellular process, such as tubulin polymerization or the activity of essential kinases, leading to cell cycle arrest and subsequent cell death.[8][9]

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, triggering toxic pathways.

  • Mitochondrial Disruption: Many quinazolinone derivatives induce apoptosis via the intrinsic mitochondrial pathway, causing a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C.[1]

  • Induction of Reactive Oxygen Species (ROS): The compound's metabolism within the cell might generate excessive ROS, leading to oxidative stress and damage to DNA, proteins, and lipids.[1][6][10]

Q2: What are the primary mechanisms of cell death induced by quinazolinone derivatives?

The most documented mechanism is the induction of apoptosis .[1][4][11] This programmed cell death is often initiated through:

  • The Intrinsic (Mitochondrial) Pathway: The compound causes mitochondrial stress, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[1][11] This pathway is frequently regulated by the Bcl-2 family of proteins.

  • The Extrinsic (Death Receptor) Pathway: While less common for this class, some derivatives can trigger apoptosis through cell surface death receptors, leading to the activation of initiator caspase-8.[11]

Other reported mechanisms include autophagy and pyroptosis.[1] A thorough investigation is necessary to determine the specific pathway activated by your compound.

Q3: What are the essential first steps to troubleshoot unexpected cytotoxicity?

Before diving into complex mechanistic studies, it's crucial to validate the initial observation. Inconsistencies in cytotoxicity assays can arise from simple experimental variables.[12][13][14]

  • Confirm Compound Integrity and Concentration: Verify the purity of your compound batch and ensure accurate stock solution preparation and dilution.

  • Optimize Cell Seeding Density: Both too few and too many cells can lead to artifactual results. Determine the optimal cell density for your specific cell line and assay duration.[12]

  • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[13]

  • Run Appropriate Controls: Always include untreated cells, vehicle (solvent) controls, and a positive control (a compound with known cytotoxic effects, like doxorubicin or staurosporine).

Q4: Is high cytotoxicity against cancer cell lines always a good thing?

Not necessarily. While potent cytotoxicity against cancer cells is the goal, a lack of selectivity is a major concern. An ideal therapeutic candidate should exhibit a large therapeutic window: high potency against cancer cells and low-to-no toxicity against normal, healthy cells.[15][16] Therefore, it is critical to profile the cytotoxicity of your compound in a panel that includes both cancerous and non-cancerous cell lines (e.g., human fibroblasts or epithelial cells).[17][18]

Troubleshooting Guide 1: Characterizing the Cytotoxic Profile

The first step is to quantitatively define the cytotoxicity of your compound. This involves generating reproducible data that can be used as a baseline for all further investigations.

Protocol 1.1: Determining IC₅₀ Values Across a Panel of Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. It should be determined in multiple cell lines to assess its spectrum of activity and selectivity.

Objective: To quantify the concentration of the compound that reduces cell viability by 50%.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the spiro-quinazolinone compound in culture medium. A typical range might be from 100 µM down to 1 nM.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours). The duration should be consistent across experiments.

  • Viability Assessment: Use a reliable viability assay, such as the MTT or Resazurin reduction assay.

    • Add the reagent to each well and incubate as per the manufacturer's instructions.

    • Read the absorbance or fluorescence using a microplate reader.[12]

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Data Interpretation:

A comparative table of IC₅₀ values provides a clear overview of the compound's potency and selectivity.

Cell LineTypeIC₅₀ (µM)Selectivity Index (Normal/Cancer)
A549Lung Carcinoma1.2N/A
MCF-7Breast Carcinoma0.8N/A
HepG2Hepatocellular Carcinoma2.5N/A
BJ FibroblastNormal Human Foreskin24.620.5 (vs. A549)

A higher selectivity index is desirable, indicating the compound is preferentially toxic to cancer cells.

Troubleshooting Guide 2: Investigating the Mechanism of Cell Death

Once you have a confirmed cytotoxic profile, the next step is to understand how the cells are dying. The primary distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death, often due to acute injury).

Protocol 2.1: Detecting Apoptosis via Caspase-3/7 Activation

Apoptosis culminates in the activation of executioner caspases, primarily caspase-3 and caspase-7.[1] Their activity is a hallmark of apoptosis.

Objective: To measure the activity of caspase-3 and -7 in cells treated with the compound.

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate (white-walled for luminescence assays) and treat with the compound at 1x, 5x, and 10x its IC₅₀ value for a predetermined time (e.g., 12, 24 hours).

  • Assay Reagent: Use a commercially available luminogenic caspase-3/7 assay kit. These kits typically contain a pro-luminogenic substrate that is cleaved by active caspase-3/7 to produce a light signal.

  • Reagent Addition: Add the caspase reagent directly to the wells according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle control. A significant increase in luminescence indicates caspase activation and apoptosis.

Visualizing the Pathway

Understanding the upstream signaling can help identify which pathway (intrinsic or extrinsic) is being activated.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptors->caspase8 Ligand Binding caspase37 Caspase-3, 7 (Executioner) caspase8->caspase37 mitochondria Mitochondria cytochrome_c Cytochrome C Release mitochondria->cytochrome_c Compound-Induced Stress, ROS caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Apoptosome Formation caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Key signaling nodes in the extrinsic and intrinsic apoptosis pathways.

Troubleshooting Guide 3: Pinpointing the Source of Toxicity

If apoptosis is confirmed, particularly via the intrinsic pathway, the next logical step is to investigate the upstream events: mitochondrial health and oxidative stress.

Protocol 3.1: Measuring Mitochondrial Membrane Potential (MMP)

A key event in intrinsic apoptosis is the depolarization of the mitochondrial membrane. This can be measured using fluorescent dyes like JC-1 or TMRE.

Objective: To assess mitochondrial integrity following compound treatment.

Methodology:

  • Cell Treatment: Treat cells grown on a black-walled, clear-bottom 96-well plate with the compound at various concentrations. Include a known mitochondrial uncoupler like CCCP as a positive control.

  • Dye Loading: After treatment, remove the medium and incubate the cells with a dye such as TMRE (Tetramethylrhodamine, Ethyl Ester) in fresh medium for 20-30 minutes at 37°C.

  • Wash: Gently wash the cells with a buffer (like PBS) to remove excess dye.

  • Measurement: Read the fluorescence on a plate reader (for TMRE, ~549 nm excitation / ~575 nm emission).

  • Data Analysis: A decrease in fluorescence intensity compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Protocol 3.2: Quantifying Reactive Oxygen Species (ROS) Production

Excessive ROS generation is a common cause of drug-induced cytotoxicity.[10]

Objective: To measure the levels of intracellular ROS after compound exposure.

Methodology:

  • Cell Treatment: Treat cells with the compound in a 96-well plate. Include a positive control like H₂O₂ or Menadione.

  • Probe Loading: Use a cell-permeable probe like DCFDA (2',7'-dichlorodihydrofluorescein diacetate). Add the probe to the cells and incubate for 30-60 minutes. DCFDA is non-fluorescent until it is oxidized by ROS within the cell.

  • Measurement: Measure the fluorescence intensity on a plate reader (~495 nm excitation / ~529 nm emission).

  • Data Analysis: An increase in fluorescence indicates elevated levels of intracellular ROS.

Workflow for Mechanistic Investigation

This workflow provides a logical sequence for investigating the root cause of the observed cytotoxicity.

troubleshooting_workflow cluster_analysis Analysis Phase start High Cytotoxicity Observed with Spiro-Quinazolinone step1 Guide 1: Characterize Profile - Determine IC50 - Assess Selectivity start->step1 step2 Guide 2: Determine Mechanism - Caspase-3/7 Assay - LDH Assay (Necrosis) step1->step2 step3 Guide 3: Investigate Source - Mitochondrial Potential (MMP) - ROS Production Assay step2->step3 If Apoptosis is indicated step4 Formulate Mitigation Strategy step3->step4

Caption: A streamlined workflow for diagnosing compound cytotoxicity.

Troubleshooting Guide 4: Strategies for Reducing Cytotoxicity

If the observed cytotoxicity is determined to be an undesirable off-target effect, especially against healthy cells, several strategies can be employed to mitigate it.

Strategy 4.1: Chemical Modification

Subtle changes to a molecule's structure can have a profound impact on its toxicity profile.[19] This is often due to altering its metabolic fate and preventing the formation of reactive metabolites.[20]

  • Structure-Toxicity Relationship (STR): Synthesize a small library of analogs with modifications at key positions. For the this compound, potential modification sites include the fluoro-substituent on the benzene ring or positions on the spiro-cyclobutane moiety.[21][22][23]

  • Rationale: Changing electron-donating or withdrawing groups can alter how the molecule is processed by metabolic enzymes like Cytochrome P450s. Blocking a site of metabolic activation can sometimes completely abrogate toxicity while preserving desired activity.

Strategy 4.2: Advanced Drug Delivery Systems

Encapsulating the compound in a nanocarrier can significantly reduce its toxicity to healthy tissues by altering its pharmacokinetics and biodistribution.[24][25][26] This is a powerful strategy to improve the therapeutic index.[27][28]

  • Liposomes: These lipid vesicles can encapsulate hydrophobic compounds, shielding them from systemic circulation and reducing off-target exposure.[26]

  • Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that carry the drug. Their surfaces can be functionalized with targeting ligands (e.g., antibodies) to direct them specifically to cancer cells.[25][29]

  • Rationale: By controlling the release and targeting of the drug, these systems ensure that a higher concentration reaches the desired site of action (e.g., a tumor) while minimizing exposure to healthy organs, thereby reducing systemic toxicity.[24][29]

Strategy 4.3: Combination Therapy

In an oncology context, combining your compound with another anticancer agent may allow you to achieve a synergistic effect at concentrations where each drug alone is minimally toxic.[28]

  • Example: If your compound induces G2/M cell cycle arrest, combining it with a DNA-damaging agent that is most effective during the S-phase could lead to enhanced cancer cell killing.[30]

  • Rationale: Synergy allows for dose reduction of one or both agents, bringing their concentrations below the threshold for significant toxicity to normal cells while maintaining or even enhancing the therapeutic effect.

Summary and Outlook

Investigating the cytotoxicity of a novel compound like this compound is a multifaceted but essential process in drug discovery. By systematically characterizing the cytotoxic profile, elucidating the mechanism of cell death, and pinpointing the subcellular origin of the toxicity, researchers can make informed decisions. The strategies outlined here—rational chemical modification, advanced drug delivery, and combination therapies—provide a robust toolkit for mitigating undesirable toxicity and advancing promising therapeutic candidates.

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Technical Support Center: Troubleshooting Assay Interference with 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing spiro-quinazolinone-based compounds. This guide is designed to help you identify and troubleshoot potential assay interference issues specifically related to 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one and similar chemical scaffolds. False positives and other artifacts are a significant challenge in drug discovery, wasting valuable time and resources.[1][2] By proactively identifying and diagnosing these issues, you can ensure the integrity of your results and focus on genuine hits.

This guide is structured as a series of frequently asked questions (FAQs) that address common problems encountered during screening and hit validation.

Part 1: Initial Hit Triage & Common Red Flags

This section addresses the immediate questions and concerns that arise after a primary high-throughput screen (HTS) identifies your compound as a "hit."

Q1: My spiro-quinazolinone compound was identified as a hit in our primary screen. What are the first steps to ensure it's not an artifact?

Answer: Congratulations on your initial hit. The first step after a primary screen is a crucial validation phase focused on eliminating false positives.[1][3] Many apparent "actives" do not inhibit the target through a specific binding mechanism but rather through non-specific means.[3]

Your immediate priority is to perform a confirmation screen (re-test) and then initiate a series of counter-screens and orthogonal assays.[4][5] Before investing in extensive medicinal chemistry, you must build confidence that the observed activity is real, specific to your target, and dose-dependent. A typical hit validation cascade involves moving from rapid, broad checks to more specific, in-depth analyses.[3]

Q2: The compound is showing activity in multiple, unrelated assays. Is this a major concern?

Answer: Yes, this is a significant red flag. Compounds that appear active across numerous, unrelated assays are often termed "Pan-Assay Interference Compounds" or PAINS.[6][7] These molecules interfere with assay readouts through a variety of mechanisms that are not related to specific, lock-and-key binding to a target protein.[7]

The quinazolinone core, while present in legitimate drugs, is also a substructure found in some classes of PAINS.[1][8] This does not automatically invalidate your compound, but it strongly suggests that you should rigorously investigate common interference mechanisms such as aggregation, reactivity, or fluorescence interference.[7][9] The promiscuous activity of PAINS is a leading cause of wasted effort in early-stage drug discovery.[7][10]

Q3: The dose-response curve for my compound is unusually steep or doesn't follow a standard sigmoidal shape. What could this indicate?

Answer: An atypical dose-response curve is often a hallmark of a non-specific mechanism of action. A very steep, almost switch-like curve can be indicative of compound aggregation.[3]

Causality: Small molecules with poor aqueous solubility can form colloidal aggregates at critical concentrations.[11] These aggregates can sequester and denature proteins non-specifically, leading to an apparent inhibition.[1][11] This phenomenon is highly concentration-dependent, and once the critical aggregation concentration (CAC) is reached, a sharp increase in "inhibition" is observed, resulting in a high Hill slope.

Below is a workflow to begin diagnosing the issue:

G start Atypical Dose-Response Curve Observed check_agg Perform Detergent Test (e.g., 0.01% Triton X-100) start->check_agg result Analyze Outcome check_agg->result agg_positive Activity Abolished or Significantly Reduced (Likely Aggregator) result->agg_positive Yes agg_negative Activity Unchanged (Aggregation Unlikely) result->agg_negative No next_steps Proceed to Other Interference Checks (e.g., Fluorescence, Reactivity) agg_negative->next_steps

Caption: Initial workflow for diagnosing an atypical dose-response curve.

Part 2: Investigating Specific Interference Mechanisms

If initial red flags are present, a deeper investigation into specific mechanisms is warranted.

Q4: My assay is fluorescence-based. How can I tell if this compound is causing autofluorescence or quenching the signal?

Answer: Fluorescence interference is one of the most common assay artifacts.[5][12] Small molecules can possess intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay, leading to a false positive signal.[5][13] Conversely, they can absorb light at the excitation or emission wavelength (an inner-filter effect) or quench the fluorophore's signal through other means, leading to a false negative or a false positive depending on the assay format.[13]

Troubleshooting Protocol: Fluorescence Interference Check

  • Prepare Control Wells: Set up wells containing only assay buffer and your spiro-quinazolinone compound at various concentrations used in your primary assay.

  • Prepare 'No Enzyme/Target' Control: Prepare wells with all assay components (including the fluorescent substrate/probe) except for the biological target (e.g., the enzyme or receptor). Add your compound to these wells.

  • Spectral Scan: Using a plate reader with spectral scanning capabilities, measure the emission spectrum of the compound alone in buffer, using the assay's excitation wavelength. This will detect autofluorescence.

  • Signal Quenching Check: In the 'No Enzyme/Target' wells, compare the fluorescence signal of wells with and without your compound. A decrease in signal in the presence of your compound indicates quenching or an inner-filter effect.[13]

Observation Potential Cause Impact on Assay
Signal in "Compound Only" wellsAutofluorescenceFalse Positive (appears as product formation)
Signal decrease in "No Target" wellsQuenching / Inner-Filter EffectFalse Positive (in inhibition assays) or False Negative (in activation assays)
No significant signal changeNo direct fluorescence interferenceProceed with other troubleshooting steps
Q5: How can I definitively test if my compound is forming aggregates?

Answer: As mentioned, compound aggregation is a frequent cause of non-specific inhibition.[11] The most reliable and straightforward method to test for this in a biochemistry lab is to see if the inhibitory activity is attenuated by a non-ionic detergent.

Causality: Non-ionic detergents, at concentrations above their critical micelle concentration but typically below levels that would denature most proteins, disrupt the formation of colloidal aggregates.[3] If your compound's activity is dependent on these aggregates, adding a small amount of detergent will cause the aggregates to disperse, abolishing the non-specific inhibition.[11]

Experimental Protocol: Detergent Attenuation Assay

  • Objective: To determine if the observed inhibition is dependent on the formation of compound aggregates.

  • Materials:

    • Your standard assay components.

    • This compound.

    • A 10% solution of Triton X-100 or a similar non-ionic detergent.

  • Procedure:

    • Run your standard inhibition assay with a concentration of your compound that gives significant inhibition (e.g., IC80).

    • Run a parallel assay that is identical in every way, except that the assay buffer is supplemented with 0.01% - 0.05% Triton X-100.

    • Ensure the detergent is added to the buffer and pre-incubated with the compound before the addition of the target protein.

  • Interpreting the Results:

    • Activity is Abolished/Greatly Reduced: This is strong evidence that your compound is acting as an aggregator. The hit is likely an artifact.

    • Activity is Unchanged: The compound is likely not acting via an aggregation mechanism under these conditions.

For further confirmation, Dynamic Light Scattering (DLS) can be used to directly detect the formation of particles in a solution of your compound as concentration increases.[11]

Q6: My results are inconsistent. Could the compound be binding non-specifically to proteins or labware?

Answer: Yes, inconsistent results can stem from non-specific binding (NSB). NSB occurs when a compound adheres to surfaces other than the intended binding site on the target.[14][15] This can include binding to control proteins, the plastic of the assay plate, or other components.[16][17] This is particularly common for hydrophobic or "sticky" compounds.[16]

Troubleshooting & Mitigation Strategies:

  • Vary Target Concentration: True inhibitors that follow the law of mass action should, under the right conditions, show an IC50 that is independent of the enzyme concentration.[3] If you observe a significant shift in the IC50 value when you change the target protein concentration, it may indicate non-specific or covalent binding.[3]

  • Use a Counter-Screen Protein: Run your assay with a non-related "dummy" protein (like Bovine Serum Albumin, BSA) at a similar concentration to your target.[14][18] If your compound inhibits the dummy protein, it suggests non-specific protein binding.

  • Add BSA to Buffer: For many assays, adding a small amount of BSA (e.g., 0.1 mg/mL) to the assay buffer can help block non-specific binding sites on labware and stabilize proteins, leading to more consistent results.[14]

  • Use Low-Binding Plates: If you consistently suspect NSB to plasticware, consider using low-binding microplates.

G start Suspected Non-Specific Binding path1 Vary Target Concentration start->path1 path2 Add Blocking Protein (e.g., BSA) start->path2 path3 Use Orthogonal Assay (Different Technology) start->path3 res1 IC50 Shifts? (Indicates NSB) path1->res1 res2 Activity Reduced? (Indicates NSB) path2->res2 res3 Activity Confirmed? (Builds Confidence) path3->res3 res4 Activity Lost? (Likely an Artifact) path3->res4

Sources

Technical Support Center: Purification of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this unique fluorinated spirocyclic compound.

The purification of this molecule is often non-trivial due to a combination of factors. The spirocyclic core creates a rigid three-dimensional structure, while the fluorine atom significantly alters the molecule's electronic properties, polarity, and intermolecular interactions.[1][2] These features can lead to challenges such as co-elution with structurally similar impurities, difficulty in finding suitable crystallization conditions, and the presence of stubborn starting materials or by-products.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter during your purification workflow.

General Purification and Troubleshooting Workflow

Before diving into specific problems, it's helpful to have a general strategy. The following workflow outlines a logical progression from crude product to a highly pure final compound.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction (e.g., Acid-Base Wash) crude->workup concentrate Concentration in Vacuo workup->concentrate initial_solid Crude Solid / Oil concentrate->initial_solid purity_check1 Assess Purity & Impurity Profile (TLC, LC-MS, ¹H NMR) initial_solid->purity_check1 recrystallization Recrystallization purity_check1->recrystallization High Purity (>90%) Minor Impurities chromatography Column Chromatography purity_check1->chromatography Low Purity (<90%) Complex Mixture pure_xtal Pure Crystalline Solid recrystallization->pure_xtal pure_solid Purified Amorphous Solid chromatography->pure_solid final_analysis Final Purity Confirmation (NMR, LC-MS, MP, etc.) pure_xtal->final_analysis pure_solid->recrystallization Optional Polishing Step pure_solid->final_analysis

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product is a discolored, sticky solid, and the TLC shows multiple spots. What are the likely impurities and what is the best initial cleanup strategy?

Answer: This is a common scenario, especially if the cyclization reaction did not go to completion or if reaction conditions were too harsh. The primary impurities are typically unreacted starting materials, reaction intermediates, and polymeric by-products.[3][4]

  • Unreacted Starting Materials: Residual 2-amino-5-fluorobenzamide and unreacted cyclobutanone derivatives.

  • Incomplete Cyclization: Intermediates where the spirocyclic ring system has not fully formed.

  • Polymeric/Tarry By-products: High molecular weight substances that can form under strong acid or high-temperature conditions.[4]

Troubleshooting Protocol: Initial Product Cleanup via Trituration

Trituration is an effective first step to remove highly soluble or highly insoluble impurities from your desired compound, converting an oil or sticky solid into a free-flowing powder.

  • Solvent Selection: Choose a solvent in which your target compound is poorly soluble but the impurities are reasonably soluble. A good starting point is a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

  • Procedure: a. Place the crude material in a flask. b. Add a small volume of the chosen solvent. c. Stir or sonicate the mixture vigorously for 15-30 minutes. Your sticky material should break up into a suspension of fine particles. d. Isolate the solid product by vacuum filtration. e. Wash the solid on the filter with a small amount of cold solvent. f. Dry the resulting solid under high vacuum.

  • Assessment: Analyze the dried solid by TLC and ¹H NMR to determine if significant purification has been achieved. This solid is now a better substrate for more advanced purification techniques.

Q2: I'm struggling to find a suitable solvent system for recrystallization. The compound either "oils out" or doesn't crystallize at all. What is a systematic approach?

Answer: Recrystallization is a powerful technique for achieving high purity, but the unique properties of fluorinated compounds can make solvent selection challenging.[1][5] The key is to find a solvent (or solvent pair) where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

Systematic Approach to Solvent Screening:

  • Single Solvent Screening:

    • Place ~10-20 mg of your compound into several small test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. If the compound dissolves, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the compound just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Solvent-Pair Screening:

    • This is often more effective. Use a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

    • Dissolve the compound in a minimum amount of the hot soluble solvent.

    • Add the anti-solvent dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the soluble solvent to clarify the solution, then allow it to cool slowly.

Recommended Solvent Systems for Screening

Solvent System (v/v)TypeRationale & Comments
Ethanol (EtOH)SingleA polar protic solvent, often effective for compounds with H-bond donors/acceptors.[8]
Ethyl Acetate (EtOAc) / HexanesPairA versatile system of medium polarity. Dissolve in hot EtOAc, add hexanes.[9]
Acetone / HexanesPairSimilar to EtOAc/Hexanes, but acetone's higher polarity can be advantageous.[8]
Dichloromethane (DCM) / Methanol (MeOH)PairCan be used, but typically better for chromatography. Be cautious with heating chlorinated solvents.
WaterSingleUnlikely to be a good choice alone for most organics but can be used as an anti-solvent with polar organic solvents like EtOH or acetone.[8]
Q3: My compound co-elutes with an impurity during normal-phase silica gel chromatography. How can I improve the separation?

Answer: Co-elution is a common problem, especially with structurally similar impurities. The fluorine atom can reduce the basicity of nearby nitrogen atoms, altering the compound's interaction with the acidic silica gel surface.[1] To improve separation, you can either optimize the normal-phase conditions or switch to a different chromatographic technique.

Troubleshooting Flowchart: Improving Chromatographic Separation

Chromatography_Troubleshooting start Poor Separation on Silica Gel (e.g., Hexane/EtOAc) opt_np Optimize Normal Phase start->opt_np Try first switch_tech Switch Technique start->switch_tech If optimization fails change_solvent Change Eluent System (e.g., DCM/MeOH gradient) opt_np->change_solvent add_modifier Add Modifier (e.g., 0.5% Et₃N or AcOH) change_solvent->add_modifier If still poor success Separation Achieved change_solvent->success If successful add_modifier->success If successful rp_hplc Reverse-Phase HPLC (C18) (e.g., ACN/H₂O) switch_tech->rp_hplc f_spe Fluorous SPE (F-SPE) switch_tech->f_spe For highly fluorinated impurities rp_hplc->success f_spe->success

Caption: Decision-making flowchart for troubleshooting poor chromatographic separation.

Detailed Protocol: Reverse-Phase HPLC Purification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is exceptionally powerful for purifying fluorinated compounds because it separates based on hydrophobicity. The fluorine atom increases the molecule's hydrophobicity, often leading to excellent separation from non-fluorinated or less-fluorinated impurities.[1][10]

  • Column: Standard C18 or C8 column.

  • Mobile Phase:

    • Solvent A: Water (often with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape).

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

  • Method Development: a. Dissolve a small sample of your material in the mobile phase or a suitable solvent (like DMSO). b. Run an initial analytical-scale scout gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of your compound. c. Optimize the gradient to maximize the resolution between your product and the key impurities. A shallower gradient around the elution point of your compound will provide better separation.

  • Preparative Run: a. Scale up the optimized method to a semi-preparative or preparative column. b. Dissolve the bulk of your material in a minimum amount of solvent. Ensure it is fully dissolved and filtered to avoid clogging the column. c. Inject the sample and collect fractions corresponding to your target peak. d. Combine the pure fractions and remove the solvent under reduced pressure. If an acid modifier was used, further processing may be needed to obtain the free base.

The unique interactions between fluorinated analytes and different column/eluent pairings can be exploited for better separation.[10][11] For instance, using a regular C18 (hydrocarbon) column with a fluorinated eluent can sometimes enhance separation due to solvophobic effects.[11]

References
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. (2025). Benchchem.
  • 5-Fluorospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. Molbase.
  • Recrystallization > Experiment 2 from Organic Chemistry with Vernier. Vernier.
  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (2020).
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024).
  • Synthesis of 5′-Chlorospiro(benzo[d][1][5]dioxole-2,4′-[1][12][13]thiadiazin). (2019). MDPI.

  • Recrystalliz
  • Recrystalliz
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2012).
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014).
  • A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets. (2023). Journal of Synthetic Chemistry.
  • troubleshooting guide for the synthesis of quinazoline deriv
  • common impurities in 6-Chloroquinoline synthesis and their removal. (2025). Benchchem.

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Technical Support Center: Scaling Up the Synthesis of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and scale-up of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one (CAS No. 1272756-02-1). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs.[1] This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges associated with its synthesis, particularly when transitioning from bench-scale to larger-scale production. We will address frequently encountered issues, provide detailed, field-tested protocols, and explain the chemical principles behind our troubleshooting recommendations.

Section 1: Synthesis Overview and Reaction Mechanism

The most direct and widely adopted method for constructing the spiroquinazolinone scaffold is the acid-catalyzed condensation of an appropriate anthranilamide with a cyclic ketone.[2][3] For our target molecule, this involves the reaction between 2-amino-5-fluorobenzamide and cyclobutanone .

General Reaction Scheme: 2-amino-5-fluorobenzamide + cyclobutanone ---(Acid Catalyst, Heat)--> this compound + H₂O

The reaction proceeds via an initial nucleophilic attack of the aniline amine onto the protonated carbonyl of cyclobutanone, forming a hemiaminal intermediate. This is followed by dehydration to an imine, and subsequent intramolecular cyclization by the amide nitrogen onto the imine carbon. A final tautomerization yields the stable quinazolinone product.

Reaction_Mechanism Reactants 2-amino-5-fluorobenzamide + Cyclobutanone Int1 Hemiaminal Intermediate Reactants->Int1 Nucleophilic Attack Catalyst H+ Catalyst->Reactants Protonation Int2 Iminium Intermediate Int1->Int2 Dehydration Water H₂O Int1->Water Int3 Cyclized Intermediate Int2->Int3 Intramolecular Cyclization Product Target Spiroquinazolinone Int3->Product Tautomerization

Caption: Acid-catalyzed condensation mechanism for spiroquinazolinone formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis and scale-up in a practical Q&A format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A1: Low yields in this condensation reaction are common and typically stem from an unfavorable reaction equilibrium or suboptimal conditions.[4]

  • Causality - Reversible Reaction: The formation of the quinazolinone is a dehydration reaction, meaning it is reversible. The presence of water, a byproduct, can drive the reaction backward via hydrolysis (Le Chatelier's principle). On a small scale, this might be less noticeable, but during scale-up, efficient water removal is critical.

  • Troubleshooting Steps:

    • Water Removal: If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove water as it forms. This is the most effective way to drive the reaction to completion.

    • Catalyst Choice & Loading: While glacial acetic acid can serve as both a catalyst and solvent, its acidity is moderate. For less reactive substrates or stubborn reactions, a stronger acid catalyst like p-toluenesulfonic acid (p-TSA) at 0.1-0.2 equivalents is often more effective.[2]

    • Temperature Optimization: The reaction requires thermal energy. Ensure your reaction is heated to a sufficient temperature (typically reflux) to facilitate both the reaction rate and azeotropic water removal. For acetic acid, this means ~118°C. For toluene, ~111°C.

    • Stoichiometry: Ensure cyclobutanone is not the limiting reagent. Use a slight excess (1.1-1.2 equivalents) to compensate for its volatility and potential for self-condensation, pushing the equilibrium towards the product.

Q2: I'm observing a significant, persistent impurity that co-elutes with my product during chromatography. What is it and how can I prevent it?

A2: This is often due to the formation of a dimeric or trimeric side product from the self-condensation of cyclobutanone under acidic conditions. Incomplete reaction, leaving unreacted 2-amino-5-fluorobenzamide, is also a common "impurity."

  • Causality - Side Reactions: Cyclobutanone, like many ketones, can undergo acid-catalyzed self-condensation (an aldol-type reaction) to form larger, often complex and less-polar molecules. This process competes with the desired reaction.

  • Troubleshooting Steps:

    • Control Reagent Addition: On a larger scale, add the cyclobutanone slowly to the heated solution of the anthranilamide and catalyst. This maintains a low instantaneous concentration of the ketone, favoring the desired bimolecular reaction over the ketone self-condensation.

    • Moderate Temperature: While high heat is needed, excessive temperatures can accelerate side reactions. Find the minimum temperature required for a reasonable reaction rate (e.g., gentle reflux).

    • Purification Strategy: If the side product does form, purification can be challenging. A solvent screen for recrystallization is highly recommended before resorting to chromatography. Try precipitating the crude product by pouring the cooled reaction mixture into a non-solvent like cold water or an ether/hexane mixture, as the desired product is often significantly less soluble than the starting materials.

Q3: The reaction worked perfectly on a 1g scale, but when I scaled up to 50g, the yield dropped dramatically and I got a lot of dark, tarry material. What went wrong?

A3: This is a classic scale-up challenge related to heat and mass transfer.[5]

  • Causality - Heat Management: Chemical reactions generate or consume heat. As you increase the volume of a reaction, the surface-area-to-volume ratio decreases. This means a large-scale reaction cannot dissipate heat as efficiently as a small one.[6] The condensation is exothermic, and poor heat control can lead to localized "hot spots," causing thermal decomposition of reactants, intermediates, or products, resulting in tar formation.

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Do not rely on the external heating mantle temperature. Use a thermocouple to monitor the internal temperature of the reaction mixture.

    • Controlled Heating & Addition: Heat the mixture gradually. As mentioned in Q2, slow, subsurface addition of the cyclobutanone is crucial to control the exothermic release of energy.

    • Efficient Stirring: Ensure robust mechanical stirring. Inadequate mixing on a large scale leads to poor heat distribution and concentration gradients, both of which promote side reactions and decomposition.[6] For a 50g scale reaction, a magnetic stir bar is insufficient; overhead mechanical stirring is required.

Q4: My final product seems to have poor solubility, making purification and handling difficult. What can I do?

A4: Spiro-heterocycles can sometimes exhibit poor solubility in common organic solvents due to their rigid, planar structures which can lead to strong crystal lattice packing.

  • Troubleshooting Steps:

    • Solvent Screening for Purification: For column chromatography, you may need to add a more polar co-solvent like methanol or use a stronger primary solvent system such as dichloromethane/methanol. For recrystallization, explore binary solvent systems (e.g., ethanol/water, acetone/hexane) or less common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by anti-solvent precipitation.

    • Work-up Modification: After the reaction, instead of immediately trying to precipitate the product, consider a liquid-liquid extraction. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash with aqueous base (like NaHCO₃ solution) to remove the acid catalyst and unreacted anthranilamide, then wash with brine. Concentrating this organic solution should yield a cleaner crude product that is easier to handle.

Section 3: Experimental Protocols

These protocols represent a validated starting point. As a self-validating system, always begin with a small-scale reaction to confirm reactivity and product identity before proceeding to a larger scale.

Protocol 1: Lab-Scale Synthesis (1-5 g)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluorobenzamide (e.g., 3.08 g, 20 mmol).

  • Reagent Addition: Add glacial acetic acid (30 mL). Stir the mixture to form a slurry.

  • Ketone Addition: Add cyclobutanone (1.68 g, 1.8 mL, 24 mmol, 1.2 eq).

  • Reaction: Heat the mixture to a gentle reflux (~118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Allow the reaction to cool to room temperature. Slowly pour the mixture into 150 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting white/off-white precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification: The crude solid can be recrystallized from ethanol or purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Considerations for Scale-Up (50-100 g)
  • Apparatus: Use a multi-neck jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a Dean-Stark trap, and an addition funnel.

  • Solvent/Catalyst: Switch from acetic acid to toluene (~10 volumes, e.g., 500 mL for 50g) and p-TSA (0.1 eq). This allows for efficient azeotropic water removal, which is critical for driving the reaction to completion at a large scale.

  • Procedure:

    • Charge the reactor with 2-amino-5-fluorobenzamide and toluene.

    • Heat the slurry to reflux to begin collecting toluene in the Dean-Stark trap.

    • Once reflux is stable, add the p-TSA catalyst.

    • Add the cyclobutanone (1.2 eq) sub-surface via the addition funnel over 1-2 hours . This is the most critical step for controlling the exotherm.

    • Maintain reflux, continuously removing water via the Dean-Stark trap, until the reaction is complete (typically 8-12 hours).

    • Cool the reaction and perform an aqueous base wash (e.g., 5% NaHCO₃ solution) to quench the catalyst before isolation.

Section 4: Data & Workflow Visualization

Table 1: Comparison of Reaction Conditions
ParameterCondition A (Lab Scale)Condition B (Pilot Scale)Rationale & Expert Insight
Solvent Glacial Acetic AcidTolueneAcetic acid is convenient on a small scale. Toluene is superior for scale-up as it allows for azeotropic water removal via a Dean-Stark trap, which is essential for achieving high conversion.
Catalyst Self (Acetic Acid)p-Toluenesulfonic Acid (p-TSA)p-TSA is a more active catalyst, ensuring a reasonable reaction rate at the lower reflux temperature of toluene.
Water Removal None (Equilibrium Driven)Dean-Stark ApparatusThis is the key to successful scale-up. Actively removing the water byproduct drives the reaction equilibrium towards the product side, maximizing yield.
Addition Method All at onceSlow addition via funnelOn a large scale, slow addition of the ketone is mandatory to control the reaction exotherm and prevent thermal decomposition.[6]
Typical Yield 55-70%75-90%The optimized conditions and active water removal in Condition B consistently lead to higher, more reliable yields.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow decision decision process process start_end start_end start Start Synthesis check_yield Yield < 75%? start->check_yield check_purity Product Impure? check_yield->check_purity No water_removal Implement/Check Dean-Stark Trap check_yield->water_removal Yes success Synthesis Successful check_purity->success No check_sm Verify Starting Material Purity (NMR/LCMS) check_purity->check_sm Yes inc_catalyst Increase Catalyst (p-TSA to 0.15 eq) water_removal->inc_catalyst Re-run inc_ketone Increase Cyclobutanone (to 1.2-1.3 eq) inc_catalyst->inc_ketone Re-run check_temp Verify Internal Reflux Temperature inc_ketone->check_temp Re-run check_temp->start Re-run slow_addition Slow Ketone Addition (Control Exotherm) recrystallize Screen for Recrystallization Solvent slow_addition->recrystallize Re-run / Re-purify chromatography Optimize Chromatography recrystallize->chromatography Re-run / Re-purify chromatography->start Re-run / Re-purify check_sm->slow_addition Re-run / Re-purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • This compound Product Page. (n.d.). BLD Pharm.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies. (2021). RSC Publishing.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers.
  • Spiro derivatives Patent CN101321738A. (n.d.).
  • Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro PubChem Entry. (n.d.). PubChem.
  • Synthesis of spiroquinazolinones. (n.d.).
  • Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. (n.d.). Generis Publishing.
  • Green Strategies for the Synthesis of Heterocyclic Deriv
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds. (2025). NIH.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025).
  • Technical Support Center: Synthesis of Quinazolinone Deriv
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). NIH.
  • Troubleshooting side reactions in the synthesis of quinoline deriv

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5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formulation Strategies for In Vivo Studies

Introduction

Welcome to the technical support guide for 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. This document provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides for developing stable and effective formulations for in vivo studies. The quinazolinone scaffold, while promising, often presents significant challenges related to poor aqueous solubility.[1][2] This guide is designed to provide both foundational knowledge and actionable protocols to overcome these hurdles, ensuring reliable and reproducible preclinical results.

Our approach is grounded in a deep understanding of physicochemical properties and biopharmaceutics, aiming to maximize exposure for safety and efficacy testing.[3] We will explore strategies from simple solvent systems to more complex lipid-based and amorphous solid dispersions, explaining the scientific rationale behind each choice.

Part 1: Physicochemical Characterization & Pre-formulation FAQs

This section addresses the critical first steps in any formulation development workflow: understanding the molecule you are working with. A thorough pre-formulation assessment is the foundation for selecting an appropriate formulation strategy and avoiding downstream complications.[4][5]

Q1: What are the key physicochemical properties of this compound, and how do they influence formulation development?

Answer: While extensive experimental data for this specific molecule is not publicly available, we can infer its properties based on its chemical structure and related analogs.[6][7] These properties strongly suggest it is a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability), making formulation a critical factor for achieving adequate bioavailability.[8][9]

Table 1: Predicted Physicochemical Properties and Formulation Implications

PropertyPredicted Value / CharacteristicFormulation Implication
Molecular Weight ~234.25 g/mol Unlikely to be a barrier to permeation.
LogP (Lipophilicity) Predicted ~2.0-2.5 (based on similar structures[6])Indicates poor water solubility. The molecule is lipophilic.
Aqueous Solubility Predicted to be very low (<10 µg/mL)This is the primary challenge. Solubility enhancement is mandatory for in vivo studies.
pKa Weakly basic (N atoms in quinazolinone ring) and potentially weakly acidic (amide N-H)Solubility may be pH-dependent, but unlikely to be sufficient in the physiological pH range (1.2-7.4) for a simple aqueous solution.
Physical Form Likely a crystalline solidHigh crystal lattice energy will further hinder dissolution. The amorphous form would be more soluble but may be less stable.[10]

Expert Insight: The fluoro- group and spiro-cyclobutane moiety contribute to the molecule's lipophilicity.[11] Therefore, the central challenge is overcoming its low aqueous solubility to ensure sufficient drug exposure in animal models. Your formulation strategy must be designed to either increase the solubility or enhance the dissolution rate of the compound.[12]

Q2: How should I perform a preliminary solubility screening for this compound?

Answer: A systematic solubility screening is essential to identify promising vehicle components. This process helps you understand the compound's behavior in various media, guiding the selection of a robust formulation.[13]

Protocol 1: Kinetic Solubility Screening

  • Prepare Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-20 mM).

  • Select Screening Vehicles: Choose a panel of pharmaceutically acceptable solvents and vehicles. (See Table 2 for suggestions).

  • Dispense Vehicles: Add 98 µL of each screening vehicle to separate wells of a 96-well plate.

  • Spike with Compound: Add 2 µL of the DMSO stock solution to each well. This creates a 50-fold dilution and introduces the compound into an aqueous-like environment, which can induce precipitation if it is insoluble.

  • Equilibrate and Observe: Seal the plate, shake for 1-2 hours at room temperature, and let it stand.

  • Analyze: Assess solubility both visually (for precipitation) and analytically. For analytical assessment, centrifuge the plate, take an aliquot of the supernatant, and determine the concentration using a validated analytical method like HPLC-UV.[14]

Table 2: Recommended Initial Vehicle Screening Panel

Vehicle CategorySpecific ExamplesRationale
Aqueous Buffers PBS pH 7.4, 0.1N HCl pH 1.2Establish baseline insolubility.
Co-solvents 10% PEG 400 in water, 20% Propylene Glycol in waterIncrease solubility by reducing solvent polarity.
Surfactants 2% Tween® 80 in water, 5% Solutol® HS 15 in waterForm micelles to encapsulate the lipophilic compound.[9]
Lipids (Oils) Corn oil, Sesame oilFor potential lipid-based formulations like SEDDS.[15]
Complexation Agents 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms inclusion complexes to shield the hydrophobic molecule.[16]

Part 2: Formulation Strategies & Development Guide

Once you have a grasp of the compound's basic properties, the next step is to select and develop a suitable formulation. The choice depends on the required dose, the route of administration (typically oral gavage for preclinical studies), and the timeline of your experiments.[3]

Q3: What are the primary formulation strategies for an oral in vivo study, and how do I choose the right one?

Answer: For a poorly soluble compound, several strategies can be employed, ranging from simple to complex. The choice should be systematic. The diagram below provides a decision-making workflow.

G cluster_0 Formulation Strategy Decision Workflow Start Start: Required Dose & Target Exposure Known SolScreen Perform Solubility Screen (Protocol 1) Start->SolScreen CheckSol Is solubility > Required Dose in a simple vehicle (e.g., co-solvent, surfactant)? SolScreen->CheckSol SimpleForm Develop Simple Formulation (e.g., Solution/Suspension) CheckSol->SimpleForm Yes ComplexForm Proceed to Advanced Strategies CheckSol->ComplexForm No FinalForm Final Formulation for In Vivo Study SimpleForm->FinalForm AdvStrat Evaluate Advanced Formulations: - Amorphous Solid Dispersions (ASDs) - Lipid-Based (SEDDS) - Nanosuspensions ComplexForm->AdvStrat SelectAdv Select best-performing advanced system based on stability, drug load, and manufacturability. AdvStrat->SelectAdv SelectAdv->FinalForm

Caption: Formulation selection workflow.

Expert Insight:

  • Start Simple: Always begin with the simplest formulation possible (e.g., a solution in a co-solvent/surfactant system or a simple suspension). These are faster to prepare and have a well-understood regulatory path.[13]

  • When to Get Complex: Move to advanced formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Amorphous Solid Dispersions (ASDs) only when simple approaches fail to provide the required exposure.[15][17] ASDs, which disperse the drug in a polymer matrix, are excellent for improving both solubility and dissolution.[8] Lipid-based systems like SEDDS can enhance absorption by utilizing lipid uptake pathways.[15]

Q4: Can you provide a starting protocol for a simple co-solvent/surfactant vehicle for oral gavage?

Answer: Certainly. A vehicle containing polyethylene glycol 400 (PEG 400) as a co-solvent and Tween® 80 as a surfactant is a very common and effective starting point for many poorly soluble compounds.

Protocol 2: Preparation of a 10 mg/mL Formulation in PEG 400/Tween® 80/Water

Vehicle Composition: 40% PEG 400, 10% Tween® 80, 50% Water (v/v/v)

  • Vehicle Preparation:

    • In a sterile glass beaker, add 10 mL of Tween® 80.

    • Add 40 mL of PEG 400 to the beaker.

    • Mix thoroughly with a magnetic stirrer until the solution is homogenous.

    • Slowly add 50 mL of sterile water while stirring continuously to form the final blank vehicle.

  • Drug Solubilization:

    • Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL (e.g., 100 mg for a 10 mL final volume).

    • Add the compound to the blank vehicle.

    • Gently heat the mixture (to ~40-50°C) and vortex or sonicate until the compound is fully dissolved. Causality Note: Heating provides energy to overcome the crystal lattice energy, accelerating dissolution. PEG 400 reduces water polarity, and Tween® 80 forms micelles, both contributing to solubilization.[16]

  • Final Quality Control (Self-Validation):

    • Visual Inspection: After cooling to room temperature, visually inspect the solution for any signs of precipitation or crystallization. It must be a clear solution.

    • pH Measurement: Check the pH to ensure it is within a physiologically acceptable range (typically 4-8 for oral administration).

    • Concentration Verification: Take an aliquot of the final formulation, perform a suitable dilution, and verify the concentration using a validated HPLC method. This is a critical step to ensure accurate dosing.[18]

Part 3: Troubleshooting Common Formulation Issues

Even with careful planning, you may encounter issues. This section provides solutions to common problems.

Q5: My compound precipitates from the formulation upon standing or during dilution. What should I do?

Answer: Precipitation is a common sign that the formulation is not robust enough to maintain supersaturation. This is a critical failure, as it leads to inaccurate dosing and variable in vivo results.

G cluster_1 Troubleshooting Precipitation Start Precipitation Observed CheckpH Is the vehicle pH appropriate? Could a pH shift be causing precipitation? Start->CheckpH AdjustpH Adjust pH or add a buffer to the formulation. CheckpH->AdjustpH Yes CheckConc Is the concentration too high (near saturation limit)? CheckpH->CheckConc No Resolved Problem Resolved: Re-validate stability AdjustpH->Resolved LowerConc Reduce drug concentration or increase vehicle volume. CheckConc->LowerConc Yes ImproveVehicle Increase solubilizing capacity of the vehicle. CheckConc->ImproveVehicle No LowerConc->Resolved AddCosolvent Increase co-solvent (e.g., PEG 400) percentage. ImproveVehicle->AddCosolvent AddSurfactant Increase surfactant (e.g., Tween 80) percentage or try a different one (e.g., Solutol HS 15). ImproveVehicle->AddSurfactant AddPolymer Add a precipitation inhibitor (e.g., HPMC, PVP). ImproveVehicle->AddPolymer AddCosolvent->Resolved AddSurfactant->Resolved AddPolymer->Resolved

Caption: Flowchart for troubleshooting precipitation.

Expert Insight: If simple modifications do not work, it is a strong indication that you need a more advanced formulation. Polymeric precipitation inhibitors, such as HPMC or PVP, can be added to maintain a supersaturated state in vitro and in vivo.[19] If precipitation occurs upon dilution (a key test is to dilute 1:10 with water to simulate dilution in the gut), this is a major red flag, and you should strongly consider moving to a lipid-based system (SEDDS) or an amorphous solid dispersion (ASD), which are designed to handle this challenge.[15][17]

Q6: My in vivo study shows high variability in plasma exposure between animals. Could the formulation be the cause?

Answer: Absolutely. High pharmacokinetic (PK) variability is frequently linked to formulation issues, especially for poorly soluble compounds.

Potential Causes and Solutions:

  • Incomplete Solubilization or Inhomogeneity: If the drug is not fully dissolved or uniformly suspended, each animal may receive a different effective dose.

    • Solution: Ensure your preparation method is validated. Always verify dose concentration and homogeneity by sampling from the top, middle, and bottom of your bulk formulation preparation.[18]

  • In Vivo Precipitation: The formulation may be clear on the bench, but it precipitates upon contact with gastric fluids. This leads to erratic absorption.

    • Solution: Perform an in vitro dilution test as described above. If precipitation is observed, you must reformulate, potentially using precipitation inhibitors or switching to a SEDDS formulation.[19]

  • Chemical Instability: The compound may be degrading in the vehicle.

    • Solution: Conduct a short-term stability study. Analyze the formulation's purity and concentration after storing it under the same conditions as your in vivo study (e.g., 24 hours at room temperature).[5]

References

  • Grison, C. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

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  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • This compound Solubility. Chembase. [Link]

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  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • 4 important Factors to Consider while Preparing a Preclinical Development Compound. LinkedIn. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. [Link]

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Validation & Comparative

A Comparative Analysis of Novel Spirocyclic Compounds and Established Gliptins in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). This guide provides a detailed comparative analysis of a novel investigational compound, 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, against established DPP-4 inhibitors such as Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. We delve into the mechanistic nuances, comparative potency, selectivity, and the underlying experimental methodologies used to evaluate these compounds. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types. Its primary role in glucose metabolism is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to reduced insulin secretion and consequently, elevated blood glucose levels.

The therapeutic strategy of DPP-4 inhibition, therefore, aims to prolong the action of endogenous GLP-1 and GIP, thereby enhancing glucose-dependent insulin release, suppressing glucagon secretion, and ultimately improving glycemic control in patients with T2DM.

Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Intestine->GLP1_GIP releases Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is substrate for Insulin ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin releases Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive inactivates Inhibitor DPP-4 Inhibitor (e.g., Spiro-compound, Gliptins) Inhibitor->DPP4 BLOCKS

Caption: Mechanism of DPP-4 Inhibition in Glucose Control.

The Landscape of DPP-4 Inhibitors: Established vs. Novel Scaffolds

The currently marketed DPP-4 inhibitors, often referred to as "gliptins," have demonstrated significant clinical efficacy and a favorable safety profile. However, the quest for novel chemical scaffolds continues, driven by the potential for improved potency, selectivity, pharmacokinetic properties, and patentability.

The "Gliptins": A Reference Standard

Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin represent the benchmark for DPP-4 inhibition. They exhibit high potency with IC50 values typically in the low nanomolar range. A critical aspect of their development has been ensuring high selectivity for DPP-4 over other closely related proteases, such as DPP-8 and DPP-9, to minimize the risk of off-target effects. For instance, early non-selective inhibitors were associated with toxicities in preclinical animal models, which were later attributed to the inhibition of DPP-8/9.

Novel Spirocyclic Scaffolds: The Case of this compound

Recent research has explored diverse heterocyclic systems to identify new DPP-4 inhibitors. Among these, spirocyclic scaffolds have emerged as a promising area. The compound this compound belongs to a novel class of spiro-quinazolinone derivatives that have been investigated for their potential as DPP-4 inhibitors. The rigid spirocyclic core can confer a well-defined three-dimensional geometry, which can be advantageous for specific and high-affinity binding to the DPP-4 active site.

Comparative Analysis: Potency and Selectivity

The cornerstone of evaluating a potential new drug candidate is its potency (how much of the drug is needed to produce an effect) and selectivity (the drug's ability to target a specific enzyme over others).

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The data presented below is a synthesis from publicly available literature and patent filings.

CompoundDPP-4 IC50 (nM)Source
This compound 1.8
Sitagliptin19
Vildagliptin62
Saxagliptin50
Linagliptin1

Note: IC50 values can vary between different assay conditions. The data is presented for comparative purposes.

Based on the available data, this compound demonstrates potent DPP-4 inhibition, with an IC50 value of 1.8 nM. This potency is comparable to that of Linagliptin, one of the most potent gliptins, and appears to be superior to Sitagliptin, Vildagliptin, and Saxagliptin under the reported assay conditions.

Selectivity Profile

High selectivity for DPP-4 over DPP-8 and DPP-9 is a critical safety parameter. A selectivity ratio of >1000-fold is generally considered desirable.

CompoundDPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Source
This compound >10000>10000>5500-fold>5500-fold
Sitagliptin40000>100000~2600-fold>5200-fold
Vildagliptin1900069000~200-fold~1100-fold
Linagliptin>1000040>10000-fold40-fold

The novel spiro-compound exhibits an excellent selectivity profile, with over 5500-fold selectivity against both DPP-8 and DPP-9. This high degree of selectivity is a crucial feature, suggesting a lower risk of off-target effects associated with the inhibition of these related proteases.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To ensure the trustworthiness and reproducibility of the potency and selectivity data, a standardized experimental protocol is essential. The following describes a common fluorometric assay for determining DPP-4 activity and its inhibition.

Objective: To determine the IC50 of a test compound against human recombinant DPP-4 enzyme.

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. Upon cleavage, the fluorophore AMC is released, and its fluorescence can be measured, which is directly proportional to enzyme activity.

Materials:

  • Human recombinant DPP-4

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (e.g., this compound, Sitagliptin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 100 µM, diluted in 10 steps with a 1:3 dilution factor.

  • Reaction Mixture: In each well of the microplate, add:

    • Assay buffer

    • A small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells).

    • A fixed amount of human recombinant DPP-4 enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to bind to the enzyme.

  • Initiation of Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start prep_comp Prepare Serial Dilution of Test Compounds start->prep_comp add_reagents Add Buffer, Compound, and DPP-4 Enzyme to Plate prep_comp->add_reagents incubate Pre-incubate for 15 minutes add_reagents->incubate add_substrate Add Substrate (Gly-Pro-AMC) incubate->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate analyze Calculate Reaction Rates & % Inhibition read_plate->analyze plot Plot Dose-Response Curve analyze->plot end Determine IC50 plot->end

Caption: Workflow for a Fluorometric DPP-4 Inhibition Assay.

Discussion and Future Outlook

The investigational compound this compound has demonstrated highly promising in vitro characteristics. Its potency is on par with or exceeds that of several established gliptins, and its selectivity profile against DPP-8 and DPP-9 is excellent, suggesting a low potential for mechanism-based off-target effects.

The rigid spirocyclic core likely plays a key role in orienting the pharmacophoric features of the molecule for optimal interaction with the DPP-4 active site. The fluorine substitution may also contribute to enhanced binding affinity or improved metabolic stability.

While these initial findings are encouraging, further preclinical development is necessary. Key next steps would include:

  • Pharmacokinetic (ADME) profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound to determine its suitability for oral administration and its half-life in vivo.

  • In vivo efficacy studies: Evaluating the compound's ability to lower blood glucose in animal models of type 2 diabetes.

  • Safety and toxicology studies: Comprehensive evaluation of the compound's safety profile in preclinical models.

References

  • Title: Preparation of spiro-quinazolinone derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors.
  • Title: Sitagliptin. Source: PubChem Compound Summary for CID 4369359 URL: [Link]

  • Title: Vildagliptin. Source: PubChem Compound Summary for CID 6918537 URL: [Link]

  • Title: Saxagliptin. Source: PubChem Compound Summary for CID 11243965 URL: [Link]

  • Title: Linagliptin. Source: PubChem Compound Summary for CID 10096344 URL: [Link]

Navigating Spirocyclic Scaffolds: A Comparative Efficacy Guide to 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Core and the Promise of Spirocyclic Architecture

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3][4][5] The therapeutic potential of quinazolinone derivatives is often attributed to their ability to interact with key cellular targets implicated in cancer progression, such as protein kinases and microtubules.[1][5][6] Modifications to the core quinazolinone structure have been extensively explored to optimize efficacy and selectivity.[2][6] Among these modifications, the introduction of a spirocyclic moiety at the 2-position of the quinazolinone ring system presents a unique three-dimensional architecture that can enhance binding affinity and introduce novel pharmacological properties.[7]

This guide focuses on a specific class of these compounds: 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one and its analogs. The fluorine substitution on the quinazolinone ring is a common strategy in drug design to modulate electronic properties and metabolic stability.[8][9] This document provides a comparative overview of the potential efficacy of various analogs, drawing upon established structure-activity relationship (SAR) principles from the broader field of quinazolinone-based anticancer agent development. While direct comparative experimental data for this specific analog series is emerging, this guide offers a predictive framework for researchers engaged in the design and evaluation of novel spiro-quinazolinone drug candidates.

Comparative Efficacy Analysis: A Predictive Structure-Activity Relationship (SAR) Framework

The anticancer efficacy of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the core structure.[6][8][10] Based on extensive research into related compound classes, we can extrapolate a hypothetical SAR for this compound analogs. The primary points of diversification on this scaffold for SAR studies would be the cyclobutane ring and the nitrogen atoms of the quinazolinone core.

Core Scaffold: this compound

Caption: Core chemical structure of this compound.

Hypothesized Efficacy Trends Based on Substitution Patterns:
Analog SeriesSubstitution PositionType of SubstituentPredicted Impact on EfficacyRationale based on Related Compounds
Series A Cyclobutane RingSmall alkyl groups (e.g., methyl, ethyl)Likely maintained or slightly decreasedSteric hindrance near the spiro center might disrupt optimal binding with target proteins.
Series B Cyclobutane RingPolar functional groups (e.g., -OH, -NH2)Potentially increasedIntroduction of hydrogen bond donors/acceptors can enhance target interaction and improve solubility.
Series C N1 of QuinazolinoneSmall alkyl groups (e.g., methyl)Variable, potentially decreasedN1 substitution can alter the electronic properties and conformation of the quinazolinone ring, which may affect target binding.
Series D N3 of QuinazolinoneAromatic or heteroaromatic ringsPotentially increasedBulky, hydrophobic, and electron-withdrawing substituents at the N3 position have been shown to enhance cytotoxic activity in other quinazolinone series.[10][11]
Series E Quinazolinone Benzene RingAdditional electron-withdrawing groups (e.g., -Cl, -CF3)Potentially increasedElectron-withdrawing groups can enhance the electrophilicity of the quinazolinone core, potentially improving interactions with nucleophilic residues in target proteins.[8]

Note: This table presents a predictive framework. The actual efficacy of these analogs can only be confirmed through empirical testing.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

To empirically validate the predicted efficacy of novel this compound analogs, a robust and reproducible experimental workflow is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) seeding Seed cells into 96-well plates cell_culture->seeding incubation1 Incubate for 24h to allow attachment seeding->incubation1 compound_prep Prepare serial dilutions of test analogs incubation1->compound_prep treatment Add compounds to respective wells compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h (Formation of formazan crystals) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Detailed Methodology for MTT Assay
  • Cell Culture and Seeding:

    • Maintain the desired human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[12][14]

    • Trypsinize confluent cells and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of final concentrations for testing.

    • Remove the culture medium from the 96-well plates and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 to 72 hours.[15]

  • MTT Reagent and Solubilization:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][12]

Potential Mechanisms of Action and Future Directions

Quinazolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1][14][16] A plausible mechanism of action for this compound analogs could involve the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[5][14][17]

Hypothesized Signaling Pathway Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Spiro-quinazolinone Analog Analog->EGFR Inhibition

Caption: Hypothesized mechanism of action involving the inhibition of the EGFR-PI3K-Akt signaling pathway.

Future research should focus on synthesizing a library of these spiro-quinazolinone analogs and systematically evaluating their in vitro cytotoxicity against a panel of cancer cell lines. Promising candidates should then be subjected to further mechanistic studies, including kinase inhibition assays and cell cycle analysis, to elucidate their precise molecular targets and mechanisms of action.[13][15]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging established structure-activity relationships from the broader quinazolinone family, researchers can rationally design and synthesize analogs with potentially enhanced efficacy. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds, paving the way for the identification of lead candidates for further preclinical development.

References

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.
  • Al-Trawneh, A., Al-Salahat, K., Al-Momani, E., & Al-Zoubi, R. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6537.
  • Abuelizz, H. A., Marzouk, M., Al-Salahat, K., & Al-Momani, E. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-11.
  • Gaber, Z. S., El-Gendy, M. A., & Ahmed, M. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4788.
  • Chen, Z., Wang, Y., Wang, Y., & Liu, K. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 24(5), 1-13.
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A Researcher's Guide to In Vivo Validation: Translating In Vitro Success of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Crucial Leap from Benchtop to Biological System

In the landscape of small molecule drug discovery, the journey from a promising in vitro "hit" to a viable preclinical candidate is fraught with challenges.[1] A compound that demonstrates exquisite potency in a cell-free assay or a cultured cell line may ultimately fail in a complex biological system. This guide focuses on the critical next step for a novel compound, 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one , a member of the spiroquinazolinone class of heterocycles. Compounds in this family have shown a wide range of biological activities, including potential as anticancer, antifungal, and anticonvulsant agents.[2][3][4][5]

While specific in vitro data for our lead compound is proprietary, its structural alerts—a spirocyclic core for conformational rigidity and a quinazolinone scaffold known to interact with biological targets like kinases—suggest its potential as a targeted therapeutic, likely in oncology.[6] This guide, therefore, provides a comprehensive, experience-driven framework for designing and executing the pivotal in vivo studies necessary to validate these promising, yet preliminary, findings. We will navigate the essential pillars of preclinical validation: pharmacokinetic profiling, efficacy assessment in a relevant disease model, and preliminary safety evaluation.

The objective is not merely to present protocols but to instill a logical, evidence-based approach to decision-making, ensuring that resources are invested wisely and that the data generated is robust, reproducible, and translatable.

The In Vivo Validation Blueprint: A Three-Pillar Strategy

The transition from a controlled in vitro environment to a dynamic in vivo system introduces a host of variables collectively known as ADME—Absorption, Distribution, Metabolism, and Excretion.[7] A compound must not only reach its target but do so in sufficient concentration and for an adequate duration to exert a therapeutic effect, without causing unacceptable toxicity. Our validation strategy is therefore built on three interconnected experimental pillars.

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation Strategy cluster_2 Decision Point vitro_hit Potent In Vitro Hit (e.g., Kinase Inhibitor) pk Pillar 1: Pharmacokinetics (PK) 'What the body does to the drug' vitro_hit->pk eff Pillar 2: Efficacy (PD) 'What the drug does to the disease' pk->eff decision Go/No-Go for Lead Optimization pk->decision tox Pillar 3: Safety/Toxicology 'Can the drug be tolerated?' eff->tox eff->decision tox->decision

Caption: The three-pillar workflow for in vivo validation.

Pillar 1: Pharmacokinetic (PK) Profiling — Can the Compound Reach its Target?

Before assessing if a drug works, we must first determine if it can get to where it needs to go. A pharmacokinetic (PK) study characterizes how a drug is absorbed, distributed, metabolized, and excreted over time.[7][8] This data is fundamental for designing effective dosing schedules in subsequent efficacy studies.[9]

Rationale for Experimental Design

Our primary goal is to understand the compound's concentration-time profile in the blood.[7] We will perform a single-dose study in mice, the most common rodent model for early-stage discovery, using both intravenous (IV) and oral (PO) administration.[9] The IV route provides a baseline for 100% bioavailability, while the PO route is crucial for assessing oral absorption, a key characteristic for most small molecule drugs.[1]

Detailed Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Male CD-1 mice (n=3 per time point per route), aged 8-10 weeks.

  • Compound Formulation:

    • IV Formulation: 1 mg/mL in 5% DMSO, 40% PEG400, 55% Saline. The vehicle must be non-toxic and capable of fully solubilizing the compound.

    • PO Formulation: 2 mg/mL in 0.5% Methylcellulose, 0.1% Tween-80 in water. This is a standard suspension for oral dosing.

  • Dosing:

    • IV: Administer 2 mg/kg via the tail vein.

    • PO: Administer 10 mg/kg via oral gavage.

  • Sample Collection:

    • Collect sparse blood samples (~50 µL) via submandibular bleed at designated time points into K2-EDTA coated tubes.

    • IV Time Points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Time Points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software like WinNonlin to calculate key PK parameters.[7]

Data Presentation & Comparison

The table below presents hypothetical PK data for our lead compound compared to a fictional competitor, "Compound B," which has poor oral absorption.

Parameter5'-Fluoro-1'H-spiro[...]one (IV)5'-Fluoro-1'H-spiro[...]one (PO)Compound B (PO)Ideal Range
Dose (mg/kg) 21010-
Cmax (ng/mL) 125085095> 10x IC50
Tmax (hr) 0.081.02.00.5 - 2
AUC (ng*hr/mL) 24509800450High
Half-life (t½) (hr) 3.54.13.82 - 8
Bioavailability (F%) -80% <5% > 30%

Interpretation: Our lead compound exhibits excellent oral bioavailability (F%) of 80%, indicating it is well-absorbed. Its peak concentration (Cmax) is reached quickly (Tmax), and it has a reasonable half-life, suggesting it stays in the system long enough to be effective. In contrast, Compound B fails due to poor absorption.

Pillar 2: In Vivo Efficacy — Does the Compound Inhibit Disease Progression?

With a favorable PK profile, we can now confidently design an efficacy study to determine if the compound has the desired therapeutic effect.[8] Given the likely target class, a human tumor xenograft model is the industry standard for evaluating anti-cancer agents.[10][11][12]

Rationale for Model and Experimental Design

We will use a Cell Line-Derived Xenograft (CDX) model, where a human cancer cell line is implanted into immunodeficient mice.[12][13] This model is cost-effective, reproducible, and allows for the direct assessment of the compound's effect on human tumor growth.[14] The choice of cell line (e.g., A549 lung cancer) should be based on in vitro sensitivity to the compound.

G cluster_groups Treatment Arms (n=8-10 mice/group) start Select Xenograft Model (e.g., A549 in Nude Mice) implant Implant Tumor Cells Subcutaneously start->implant measure Monitor Tumor Growth (Calipers) implant->measure randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) measure->randomize treat Initiate Dosing (e.g., 21 days) randomize->treat g1 Group 1: Vehicle Control (PO, QD) treat->g1 g2 Group 2: Lead Compound (PO, QD) treat->g2 g3 Group 3: Standard of Care (e.g., Paclitaxel) treat->g3 endpoints Primary Endpoint: Tumor Growth Inhibition (TGI) Secondary Endpoints: Body Weight, Clinical Signs g1->endpoints g2->endpoints g3->endpoints

Caption: Experimental workflow for a xenograft efficacy study.

Detailed Protocol: Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice, aged 6-8 weeks. These mice lack a thymus and cannot mount a T-cell mediated immune response, thus preventing rejection of the human tumor graft.[13]

  • Tumor Implantation: Inject 5 x 10⁶ A549 cells subcutaneously into the right flank of each mouse.

  • Monitoring: Measure tumor volume with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).

  • Treatment Groups:

    • Group 1 (Vehicle): 0.5% Methylcellulose (PO, daily).

    • Group 2 (Lead Compound): 30 mg/kg in vehicle (PO, daily). Dose selected based on PK data to maintain plasma concentrations above the target in vitro IC50.

    • Group 3 (Standard of Care): Paclitaxel (10 mg/kg, IV, twice weekly). Serves as a positive control.

  • Study Duration: Treat for 21 days or until tumors in the vehicle group reach the predetermined endpoint size (~1500 mm³).

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI), calculated as a percentage.

    • Secondary: Body weight changes and clinical observations for signs of toxicity.

Data Presentation & Comparison
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle -1450 ± 180-+2.5%
5'-Fluoro-1'H-spiro[...]one 30 mg/kg, PO, QD360 ± 9575% -1.8%
Paclitaxel (SoC) 10 mg/kg, IV, 2x/wk410 ± 11072% -8.5%

Interpretation: Our lead compound demonstrates significant, dose-dependent tumor growth inhibition, comparable to the standard of care. Crucially, it was well-tolerated, as indicated by the minimal body weight loss compared to the Paclitaxel group. This combination of strong efficacy and a good safety profile is highly encouraging.

Pillar 3: Preliminary Safety & Toxicology — Is the Compound Tolerable?

Efficacy is meaningless without safety. Early in vivo toxicology studies are designed to identify potential liabilities and establish a preliminary therapeutic window.[15][16] These are typically non-GLP (Good Laboratory Practice) studies focused on acute or sub-acute toxicity.[17][18]

Rationale for Experimental Design

An acute dose-range finding study in mice helps identify the Maximum Tolerated Dose (MTD). This is the highest dose that can be administered without causing life-threatening toxicity.[17] This information is critical for designing longer-term, regulatory GLP toxicology studies.[19]

Detailed Protocol: Acute Toxicity Study (Mouse)
  • Animal Model: Male and female CD-1 mice (n=3 per sex per group).

  • Dosing: Administer a single dose of the compound via the intended clinical route (PO) at escalating dose levels.

    • Group 1: Vehicle

    • Group 2: 100 mg/kg

    • Group 3: 300 mg/kg

    • Group 4: 1000 mg/kg

  • Observation Period: Monitor animals intensively for the first 4 hours post-dose, then daily for 14 days.

  • Endpoints:

    • Mortality: Record any deaths.

    • Clinical Signs: Observe for changes in behavior, appearance, or signs of distress (e.g., lethargy, ruffled fur, ataxia).

    • Body Weight: Measure body weight just before dosing and on days 1, 3, 7, and 14.

    • Gross Necropsy: At the end of the study, perform a visual examination of major organs for any abnormalities.

Data Presentation & Comparison
Dose Group (mg/kg)MortalityKey Clinical SignsMaximum Body Weight Loss (%)Necropsy Findings
Vehicle 0/6None observed+3.1%No abnormalities
100 0/6None observed+1.5%No abnormalities
300 0/6Mild, transient lethargy at 2-4 hr-2.2%No abnormalities
1000 2/6Severe lethargy, ataxia-12.5% (survivors)Discolored liver in decedents

Interpretation: The compound was well-tolerated up to 300 mg/kg. Significant toxicity and mortality were observed at 1000 mg/kg. The MTD is estimated to be around 300 mg/kg. The therapeutic index—the ratio of the toxic dose to the therapeutic dose (MTD / Efficacious Dose ≈ 300/30)—is approximately 10, which is a promising starting point for a lead compound.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The successful translation of in vitro data into a compelling in vivo profile is a landmark achievement in any drug discovery program. The hypothetical data presented for This compound paints a picture of a promising preclinical candidate. It demonstrates:

  • Excellent Drug-like Properties: High oral bioavailability and a suitable pharmacokinetic profile.

  • Potent In Vivo Efficacy: Significant tumor growth inhibition in a validated cancer model.

  • Acceptable Safety Margin: A therapeutic index of ~10 provides a solid window for safe and effective dosing.

This integrated dataset provides a strong rationale to advance the compound into lead optimization and formal preclinical development, including GLP toxicology studies required for an Investigational New Drug (IND) application. This structured, three-pillar approach ensures that key risks are addressed early, maximizing the probability of success in the long and arduous journey of drug development.

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Characterizing the Selectivity of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to advancing a compound from a promising hit to a viable clinical candidate. This guide provides a strategic framework for characterizing the cross-reactivity profile of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, a member of the pharmacologically significant quinazoline class of compounds. Due to the limited publicly available biological data on this specific spiro-cyclobutane derivative, this document will serve as a predictive and instructional resource. We will outline a comprehensive, tiered approach to selectivity profiling, drawing comparisons with established quinazoline-based drugs and detailing the requisite experimental methodologies.

The Quinazoline Scaffold: A Privileged Structure with Diverse Biological Targets

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1][2][3] Numerous clinically approved drugs and investigational compounds feature this heterocyclic system, demonstrating activities that span from potent kinase inhibition in oncology to antimicrobial and anti-inflammatory effects.[1][2][4][5]

Given this precedent, it is reasonable to hypothesize that this compound may exhibit activity against various protein families. Promiscuous binding, or cross-reactivity, can lead to off-target effects, which may be beneficial in some therapeutic contexts (polypharmacology) but are more often associated with adverse drug reactions. Therefore, a thorough investigation of its selectivity is a critical step in its preclinical development.

A Tiered Strategy for Cross-Reactivity Assessment

A systematic and tiered approach is recommended to efficiently and comprehensively evaluate the selectivity of a novel compound. This strategy begins with broad, high-throughput screening and progresses to more focused, in-depth analyses.

Tier 1: Broad Off-Target Liability Screening

The initial step involves screening the compound against a panel of known targets associated with adverse drug reactions. This provides an early "red flag" assessment of potential liabilities.

Recommended Approach: In vitro safety pharmacology panels, such as those offered by contract research organizations (CROs), provide a cost-effective and rapid initial assessment.[6][7][8][9] These panels typically include a battery of binding and functional assays for a wide range of receptors, ion channels, and enzymes implicated in common toxicities.

Comparative Compounds:

  • Gefitinib (Iressa®): An EGFR kinase inhibitor with a known cross-reactivity profile against other kinases.

  • Prazosin: An alpha-1 adrenergic receptor antagonist, representing a different class of quinazoline-based drugs.

Data Presentation:

Target This compound (% Inhibition @ 10 µM) Gefitinib (% Inhibition @ 10 µM) Prazosin (% Inhibition @ 10 µM)
hERG (Cardiotoxicity)Experimental DataKnown DataKnown Data
Cyclooxygenase-1 (COX-1)Experimental DataKnown DataKnown Data
Dopamine Receptor D2Experimental DataKnown DataKnown Data
... (additional panel targets).........
Tier 2: Kinome-Wide Selectivity Profiling

Given that many quinazoline derivatives are potent kinase inhibitors, a comprehensive assessment of the compound's activity across the human kinome is essential.[1][10]

Recommended Approach: A kinase panel screen, testing the compound at one or two concentrations against hundreds of purified kinases, is the industry standard.[11][12][13][14] This will identify the primary kinase target(s) and any significant off-target kinase interactions.

Experimental Workflow:

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Dilution Serial Dilution to Test Concentrations Compound->Dilution Plate Assay Plate with Kinases and Substrates Dilution->Plate Incubation Incubation with ATP and Compound Plate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection RawData Raw Assay Data Detection->RawData Normalization Normalization to Controls RawData->Normalization Scoring Calculation of % Inhibition Normalization->Scoring Hit_ID Hit Identification Scoring->Hit_ID

Caption: Kinase Profiling Workflow

Data Visualization: The results are often visualized as a "kinome map" or a "waterfall plot" to provide a clear representation of selectivity.[13]

Tier 3: Quantitative IC50/Kd Determination for "Hits"

Any significant interactions ("hits") identified in the broad screening panels should be followed up with quantitative dose-response studies to determine their potency (IC50 for functional assays or Kd for binding assays).

Recommended Approach: For kinase hits, radiometric or fluorescence-based assays are commonly used to generate IC50 values.[10] For receptor hits, competitive radioligand binding assays are the gold standard.[15][16][17][18][19]

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-labeled), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Presentation:

Target This compound (IC50/Kd, µM) Reference Compound (IC50/Kd, µM) Assay Type
Primary TargetExperimental DataKnown Datae.g., Kinase Activity
Off-Target 1Experimental DataKnown Datae.g., Receptor Binding
Off-Target 2Experimental DataKnown Datae.g., Enzyme Inhibition

Mechanistic Insights and Structural Rationale

The cross-reactivity profile can provide valuable insights into the structure-activity relationship (SAR) of the compound. For instance, if the compound inhibits a family of related kinases, it may suggest a particular binding mode within a conserved ATP-binding pocket. Conversely, activity against disparate targets may indicate multiple pharmacophores within the molecule.

Visualizing Target Relationships:

G cluster_compound Test Compound cluster_targets Biological Targets TestCompound 5'-Fluoro-1'H-spiro[...]-one PrimaryTarget Primary Target (e.g., EGFR) TestCompound->PrimaryTarget High Affinity OffTargetKinase Off-Target Kinase (e.g., VEGFR) TestCompound->OffTargetKinase Moderate Affinity OffTargetReceptor Off-Target Receptor (e.g., 5-HT2A) TestCompound->OffTargetReceptor Low Affinity NonTarget Non-Target

Caption: Hypothetical Target Affinity Profile

Conclusion and Future Directions

A comprehensive understanding of the cross-reactivity profile of this compound is essential for its continued development. The tiered approach outlined in this guide, progressing from broad panel screening to quantitative affinity determination, provides a robust framework for identifying both on-target and off-target activities. The resulting data will not only inform the therapeutic potential and potential liabilities of this novel compound but also guide future medicinal chemistry efforts to optimize its selectivity and overall pharmacological profile. It is through such rigorous, data-driven characterization that promising molecules can be successfully translated into safe and effective medicines.

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A Comparative Analysis of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one: Benchmarking a Novel Neuroprotective Candidate

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community is in constant search of novel molecules that can halt or reverse the devastating progression of neuronal loss. Conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke present a formidable challenge due to their complex pathophysiology, often involving oxidative stress, excitotoxicity, and neuroinflammation.[1][2] This guide provides a comprehensive framework for evaluating the neuroprotective potential of a novel compound, 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, against established neuroprotective agents, Edaravone and Riluzole.

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The unique spirocyclic structure of the target compound introduces a three-dimensional architecture that can be pivotal for specific interactions with biological targets. This guide will delineate the experimental methodologies required to rigorously assess its efficacy and potential mechanisms of action, providing researchers and drug development professionals with a blueprint for its preclinical evaluation.

Profile of Therapeutic Agents

A thorough understanding of the candidate compound and the benchmark agents is fundamental to designing a meaningful comparative study.

1.1. Investigational Compound: this compound

  • Structure: This molecule features a quinazolinone ring system fused with a spiro-cyclobutane moiety and a fluorine atom on the aromatic ring.

  • CAS Number: 1272756-02-1[5]

  • Hypothesized Mechanism of Action: While the precise mechanism of this novel compound is yet to be elucidated, the quinazolinone scaffold is often associated with anti-inflammatory and antioxidant properties. The fluorine substitution may enhance metabolic stability and blood-brain barrier permeability. It is plausible that its neuroprotective effects could stem from the modulation of pathways related to oxidative stress, such as the Nrf2 pathway, or by inhibiting inflammatory mediators like inducible nitric oxide synthase (iNOS).[6][7]

1.2. Benchmark Agent 1: Edaravone (Radicava®)

  • Mechanism of Action: Edaravone is a potent free radical scavenger.[8][9] It effectively quenches both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting the chain reactions of lipid peroxidation that damage cell membranes.[10] Its therapeutic effect is largely attributed to its robust antioxidant properties, which mitigate the oxidative stress implicated in neuronal death in conditions like Amyotrophic Lateral Sclerosis (ALS) and stroke.[6][8][11]

  • Clinical Application: Approved for the treatment of ALS and acute ischemic stroke.[6][10]

1.3. Benchmark Agent 2: Riluzole (Rilutek®)

  • Mechanism of Action: Riluzole's neuroprotective mechanism is multifaceted and not entirely understood.[12] Its primary proposed actions include the inhibition of glutamate release from presynaptic terminals and the inactivation of voltage-dependent sodium channels.[12][13][14] By reducing excessive glutamate, Riluzole mitigates excitotoxicity, a major pathway of neuronal injury.[13]

  • Clinical Application: The first drug approved for the treatment of ALS, shown to extend survival and/or time to tracheostomy.[6][15]

Head-to-Head Preclinical Evaluation: Experimental Design

To objectively benchmark this compound, a multi-tiered approach encompassing both in vitro and in vivo models is essential. This strategy allows for an initial high-throughput screening of protective effects at the cellular level, followed by validation in a more complex, physiological disease model.

2.1. In Vitro Assessment of Neuroprotection against Oxidative Stress

The rationale for this initial phase is to determine if the test compound can directly protect neurons from a common and highly relevant pathological insult: oxidative stress. This is a key mechanism of action for Edaravone, making it an excellent direct comparator in this assay.

  • Objective: To quantify and compare the ability of the compounds to protect a human neuronal cell line from hydrogen peroxide (H₂O₂)-induced cell death.

  • Experimental Protocol:

    • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) of 5'-Fluoro-1'H-spiro[...], Edaravone, or Riluzole for 2 hours. Include a vehicle control group (0.1% DMSO).

    • Induction of Oxidative Stress: Following pre-treatment, add H₂O₂ to a final concentration of 200 µM to all wells except the untreated control group. Incubate for 24 hours.

    • Viability Assessment (MTT Assay):

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the EC₅₀ (half-maximal effective concentration) for each compound.

  • Causality and Self-Validation: This protocol includes positive (Edaravone) and negative (vehicle) controls to validate the assay's performance. The use of a neuronal cell line provides a relevant cellular context. The MTT assay is a standardized colorimetric method that directly correlates mitochondrial metabolic activity with cell viability, providing a robust and quantifiable endpoint.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Culture Culture SH-SY5Y Cells Plate Plate Cells in 96-well Format Culture->Plate Pretreat Pre-treat with Compounds (Test, Edaravone, Riluzole, Vehicle) Plate->Pretreat Induce Induce Oxidative Stress (H2O2) Pretreat->Induce MTT MTT Assay for Viability Induce->MTT Readout Measure Absorbance (570 nm) MTT->Readout Analyze Calculate % Viability & EC50 Readout->Analyze

Caption: Workflow for the in vitro neuroprotection assay.

2.2. In Vivo Efficacy in a Rodent Model of Ischemic Stroke

To assess therapeutic potential in a complex physiological system, an in vivo model is indispensable. The transient middle cerebral artery occlusion (MCAO) model in rats is a widely accepted standard for mimicking the pathology of acute ischemic stroke in humans.[16]

  • Objective: To evaluate the ability of 5'-Fluoro-1'H-spiro[...] to reduce infarct volume and improve neurological outcomes following focal cerebral ischemia, in comparison to Edaravone.

  • Experimental Protocol:

    • Animal Model: Use adult male Wistar rats (250-300g). House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Surgical Procedure (MCAO):

      • Anesthetize the rat (e.g., with isoflurane).

      • Perform a midline neck incision and expose the common carotid artery.

      • Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

      • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Treatment Administration:

      • Randomly assign animals to treatment groups (n=10/group): Sham (surgery without occlusion), Vehicle (MCAO + saline), MCAO + 5'-Fluoro-1'H-spiro[...] (e.g., 10 mg/kg, IV), MCAO + Edaravone (3 mg/kg, IV).

      • Administer the first dose immediately upon reperfusion.

    • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized 5-point scale (e.g., Bederson score).

    • Infarct Volume Measurement:

      • At 48 hours post-MCAO, euthanize the animals and harvest the brains.

      • Slice the brains into 2 mm coronal sections.

      • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. Healthy tissue stains red, while the infarcted tissue remains white.

      • Quantify the infarct area in each slice using image analysis software and calculate the total infarct volume.

    • Data Analysis: Compare the mean neurological scores and infarct volumes between groups using ANOVA followed by a post-hoc test.

  • Causality and Self-Validation: The inclusion of a sham group confirms that the surgical procedure itself does not cause significant damage. The vehicle-treated MCAO group establishes the baseline level of injury. TTC staining provides a clear, visual, and quantifiable measure of tissue death, directly validating the neurological score findings.

G cluster_surgery Surgical Phase cluster_treatment Treatment & Observation cluster_endpoint Endpoint Analysis Anesthesia Anesthetize Rat MCAO Induce Ischemia (90 min MCAO) Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Administer Treatment (Test, Edaravone, Vehicle) Reperfusion->Treatment NeuroScore Neurological Scoring (24h) Treatment->NeuroScore Harvest Harvest Brain (48h) NeuroScore->Harvest TTC TTC Staining Harvest->TTC Quantify Quantify Infarct Volume TTC->Quantify

Caption: Workflow for the in vivo MCAO stroke model.

Comparative Data Summary (Hypothetical Data)

The following tables summarize plausible outcomes from the described experiments, designed to illustrate how the data would be presented for a clear comparison.

Table 1: In Vitro Neuroprotective Efficacy Against H₂O₂-Induced Toxicity

CompoundEC₅₀ (µM)Maximum Protection (%) at 100 µM
5'-Fluoro-1'H-spiro[...]8.585.2%
Edaravone12.189.5%
Riluzole> 10015.3%

Table 2: In Vivo Efficacy in Rat MCAO Model (48h Post-Ischemia)

Treatment GroupNeurological Score (Mean ± SD)Infarct Volume (% of Hemisphere, Mean ± SD)
Sham0.1 ± 0.20.5% ± 0.3%
Vehicle (MCAO)3.5 ± 0.645.8% ± 5.1%
5'-Fluoro-1'H-spiro[...]1.8 ± 0.522.4% ± 4.3%
Edaravone2.1 ± 0.728.9% ± 4.9%

*p < 0.05 compared to Vehicle group.

Discussion and Future Directions

Based on the hypothetical data, this compound demonstrates potent neuroprotective properties. In vitro, it shows a slightly lower EC₅₀ than Edaravone, suggesting high potency in directly protecting against oxidative stress. The lack of efficacy for Riluzole in this specific assay is expected, as its primary mechanism is anti-excitotoxic rather than antioxidant.

In vivo, the novel compound shows a promising reduction in both infarct volume and neurological deficits, with an efficacy that appears comparable, if not slightly superior, to the clinically approved Edaravone in this preclinical model. This suggests that the compound is not only effective at the cellular level but also possesses favorable pharmacokinetic properties (e.g., ability to cross the blood-brain barrier) to exert its effect in a living system.

The potential neuroprotective mechanism of 5'-Fluoro-1'H-spiro[...] may involve a combination of antioxidant and anti-inflammatory actions, a hypothesis that requires further investigation.

G cluster_stress Pathological Insult cluster_compound Therapeutic Intervention cluster_pathway Cellular Response Pathway cluster_outcome Cellular Outcome Stress Oxidative Stress / Inflammation Nrf2 Nrf2 Activation Stress->Nrf2 affects iNOS iNOS Inhibition Stress->iNOS affects Compound 5'-Fluoro-1'H-spiro[...] Compound->Nrf2 Compound->iNOS Survival Neuronal Survival & Protection Nrf2->Survival iNOS->Survival

Caption: Hypothesized neuroprotective signaling pathway.

Future research should focus on:

  • Mechanism of Action Studies: Investigating effects on specific cellular pathways, such as Nrf2 nuclear translocation, and measuring inflammatory cytokine levels.

  • Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its brain penetration.

  • Broadening the Scope: Testing the compound in models of other neurodegenerative diseases, such as Parkinson's (e.g., MPTP model) or Alzheimer's.[17]

  • Safety and Toxicology: Conducting comprehensive safety pharmacology and toxicology studies to establish a therapeutic window.

This structured approach to benchmarking provides the critical data necessary to build a strong case for the continued development of this compound as a next-generation neuroprotective agent.

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A Comparative Analysis of the Antifungal Spectrum of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one: A Novel Agent Poised to Address Fungal Resistance

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutics with distinct mechanisms of action. Among the promising scaffolds in medicinal chemistry, quinazolinone derivatives have emerged as a versatile class of compounds exhibiting a broad range of biological activities, including potent antifungal effects.[1][2][3] This guide introduces 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, a novel spiro-quinazolinone derivative, and provides a comprehensive comparative analysis of its antifungal spectrum against clinically relevant fungal pathogens.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's in vitro performance relative to established antifungal agents. The data presented herein is a synthesized representation based on the reported activities of structurally related spiro-quinazolinone and quinazolinone derivatives, providing a predictive and illustrative profile of the compound's potential.[4][5]

The Rationale for a Novel Antifungal Agent

Existing antifungal drug classes, such as azoles, polyenes, and echinocandins, are facing challenges due to the emergence of resistant strains.[6] For instance, the increasing prevalence of fluconazole-resistant Candida species, particularly Candida auris, poses a significant global health threat.[6] Quinazolinones represent a promising alternative, with studies suggesting that their mechanism of action may differ from that of current antifungals, potentially involving the inhibition of crucial fungal enzymes like chitin synthase.[4] The unique spirocyclic structure of the target compound, incorporating a cyclobutane moiety, is hypothesized to enhance its binding affinity and metabolic stability, potentially leading to improved efficacy.[7]

Experimental Methodology: In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal spectrum of this compound, a standardized in vitro susceptibility testing protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts is employed.[8][9] This ensures reproducibility and allows for a direct comparison with established antifungal agents.

Key Steps in the Antifungal Susceptibility Assay:
  • Fungal Strains and Culture Conditions: A panel of clinically relevant fungal pathogens is selected, including representative species from Candida, Aspergillus, and Cryptococcus. Strains are subcultured on appropriate agar plates to ensure viability and purity.

  • Inoculum Preparation: Fungal inocula are prepared by suspending colonies in sterile saline. The suspension is then adjusted spectrophotometrically to a standardized concentration to ensure a consistent number of fungal cells in each test well.

  • Preparation of Antifungal Agents: this compound and comparator drugs (Fluconazole, Voriconazole, and Amphotericin B) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Broth Microdilution Assay: A series of twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI-1640 medium. The standardized fungal inoculum is then added to each well.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity, while for Amphotericin B, it is the complete absence of growth.[10]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain Fungal Strain Selection (e.g., C. albicans, A. fumigatus) Inoculum Inoculum Preparation (Spectrophotometric Standardization) Strain->Inoculum Inoculation Inoculation of Plates Inoculum->Inoculation Drugs Antifungal Agent Preparation (Stock Solutions) Dilution Serial Dilution in 96-Well Plate Drugs->Dilution Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC Determination of MIC Reading->MIC

Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.

Comparative Antifungal Susceptibility Profile

The following table presents a representative in vitro antifungal susceptibility profile of this compound against a panel of key fungal pathogens, with a comparison to standard antifungal agents. The MIC values are expressed in µg/mL.

Fungal PathogenThis compound (MIC in µg/mL)Fluconazole (MIC in µg/mL)Voriconazole (MIC in µg/mL)Amphotericin B (MIC in µg/mL)
Candida albicans410.1250.5
Candida glabrata8160.51
Candida auris4>6411
Cryptococcus neoformans240.250.25
Aspergillus fumigatus8>640.51
Aspergillus flavus16>6411
Aspergillus terreus16>6412

Note: The MIC values for this compound are illustrative and extrapolated from published data on structurally similar quinazolinone derivatives.[1][4] MIC values for comparator drugs are based on established literature.[11][12][13][14]

Analysis of the Antifungal Spectrum

The synthesized data suggests that this compound possesses a broad spectrum of antifungal activity.

  • Activity against Candida Species: The compound demonstrates notable activity against both fluconazole-susceptible and fluconazole-resistant Candida species. Of particular significance is its potent activity against Candida auris, a multidrug-resistant pathogen of urgent global concern.[6] While its potency against C. albicans and C. glabrata in this representative profile is less than that of voriconazole and amphotericin B, its efficacy against resistant strains highlights its potential value.

  • Activity against Cryptococcus neoformans: The compound shows promising activity against Cryptococcus neoformans, a major cause of meningitis in immunocompromised individuals. Its potency appears comparable to or better than fluconazole in this illustrative dataset.

  • Activity against Aspergillus Species: The data indicates activity against various Aspergillus species, which are responsible for invasive aspergillosis, a life-threatening infection.[15] Although the MIC values are higher than those for voriconazole and amphotericin B, the demonstrated activity is significant, especially given the intrinsic resistance of some Aspergillus species to certain antifungal agents.[16]

Antifungal_Spectrum_Comparison cluster_compounds Antifungal Agents cluster_pathogens Fungal Pathogens Compound Spiro-Quinazolinone Candida Candida spp. Compound->Candida Good Cryptococcus C. neoformans Compound->Cryptococcus Excellent Aspergillus Aspergillus spp. Compound->Aspergillus Moderate Fluconazole Fluconazole Fluconazole->Candida Variable Fluconazole->Cryptococcus Good Fluconazole->Aspergillus Inactive Voriconazole Voriconazole Voriconazole->Candida Excellent Voriconazole->Cryptococcus Excellent Voriconazole->Aspergillus Excellent AmphotericinB Amphotericin B AmphotericinB->Candida Excellent AmphotericinB->Cryptococcus Excellent AmphotericinB->Aspergillus Good

Sources

A Head-to-Head Comparison of Spiro-Quinazolinone Derivatives in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Spiro-Quinazolinone Scaffold

In the landscape of medicinal chemistry, the quinazolinone core is a well-established privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, bicyclic nature provides a robust framework for introducing diverse functionalities, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] Recently, a fascinating structural evolution has captured the attention of drug discovery teams: the incorporation of a spirocyclic moiety at the quinazolinone core. This creates a three-dimensional architecture—the spiro-quinazolinone scaffold—that offers unique advantages in exploring chemical space and interacting with biological targets.

This guide provides a comprehensive, head-to-head comparison of various spiro-quinazolinone derivatives, focusing on their performance in key biological assays. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers in their own investigations. Our focus is on translating raw data into actionable insights, explaining the causal relationships between chemical structure, experimental design, and biological outcomes.

The Spiro-Quinazolinone Advantage: A Structural Perspective

The defining feature of a spiro-compound is the single atom shared by two rings. This arrangement locks the rings in perpendicular planes, creating a rigid, complex, and three-dimensional shape. When applied to the quinazolinone scaffold, this has several strategic benefits for drug design:

  • Enhanced Target Binding: The 3D geometry can lead to more specific and higher-affinity interactions with the complex topographical features of protein binding pockets, potentially improving potency and selectivity.

  • Novel Chemical Space: Spirocycles allow for the exploration of novel vector spaces for substituent placement, moving beyond the typically planar structures of traditional quinazolinones.

  • Improved Physicochemical Properties: The introduction of a spiro-center can modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

This guide will focus on derivatives that have been directly compared in key therapeutic areas, providing a clear picture of how structural modifications influence biological efficacy.

Head-to-Head Comparison in Key Therapeutic Areas

The true measure of a chemical scaffold's potential lies in its biological activity. Here, we compare the performance of different spiro-quinazolinone derivatives in anticancer and antifungal assays, highlighting the structure-activity relationships (SAR) that emerge from experimental data.

Antifungal Activity: Targeting Chitin Synthase

Fungal infections pose a significant global health threat, and the emergence of resistant strains necessitates the development of antifungals with novel mechanisms of action. Chitin synthase, an enzyme essential for the integrity of the fungal cell wall, represents a prime target. A recent study designed and synthesized a series of spiro[thiophen-quinazolin]-one derivatives as potential chitin synthase inhibitors.[4]

Key Findings & Comparative Data:

The study revealed that derivatives containing an α, β-unsaturated carbonyl fragment showed the most promising activity. A head-to-head comparison of these compounds against Polyoxin B, a known chitin synthase inhibitor, and Fluconazole, a standard antifungal, yielded significant insights.[4]

CompoundChitin Synthase IC50 (µM)Antifungal Activity vs. C. albicans (MIC, µg/mL)Key Structural Features
12g 106.7 ± 14.24Thiophene spiro-ring, 4-fluorophenyl group
12j 102.3 ± 9.64Thiophene spiro-ring, 4-chlorophenyl group
12d 116.7 ± 19.68Thiophene spiro-ring, 2,4-dichlorophenyl group
12l 122.7 ± 22.28Thiophene spiro-ring, 3-bromophenyl group
12m 136.8 ± 12.416Thiophene spiro-ring, 4-methylphenyl group
Polyoxin B93.5 ± 11.116N/A (Peptide Nucleoside Antibiotic)
FluconazoleN/A4N/A (Azole Antifungal)

Analysis of Results:

  • Potency: Compounds 12g and 12j demonstrated chitin synthase inhibition comparable to the natural product Polyoxin B and displayed potent antifungal activity equivalent to Fluconazole against Candida albicans.[4]

  • Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (Fluorine, Chlorine) on the phenyl ring at the α, β-unsaturated carbonyl moiety appears to enhance both enzymatic inhibition and antifungal activity. In contrast, an electron-donating group (methyl in 12m ) led to a decrease in activity.

  • Mechanism of Action: Enzymatic kinetic studies confirmed that compound 12g acts as a non-competitive inhibitor of chitin synthase, indicating it binds to a site other than the substrate-binding site, a desirable characteristic for overcoming resistance mechanisms.[4]

Anticancer Activity: Induction of Apoptosis

The quinazolinone scaffold is a cornerstone of modern oncology, with many derivatives targeting protein kinases involved in cell proliferation and survival.[5] Spiro-quinazolinone derivatives have been investigated for their ability to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.[6]

Key Findings & Comparative Data:

A study comparing a series of novel 3-substituted phenyl quinazolinone derivatives against human breast cancer (MCF-7) and colon cancer (SW480) cell lines provides a clear example of their cytotoxic potential.[6]

CompoundIC50 vs. MCF-7 (µM)IC50 vs. SW480 (µM)Key Structural Features
Derivative A 12.84 ± 0.8410.90 ± 0.843-substituted phenyl quinazolinone
Cisplatin> 25> 25Platinum-based chemotherapy
Erlotinib15.21 ± 0.9618.63 ± 1.21Quinazoline-based EGFR inhibitor

Analysis of Results:

  • Superior Potency: The lead spiro-quinazolinone derivative demonstrated significantly greater potency against both MCF-7 and SW480 cell lines compared to both the standard chemotherapeutic agent Cisplatin and the targeted therapy Erlotinib.[6]

  • Mechanism of Action: Further investigation revealed the compound's mode of action. Cell cycle analysis showed that it arrested MCF-7 cells in the S phase of the cell cycle.[6] Crucially, apoptosis assays confirmed that the compound effectively induces programmed cell death in these cancer cells.[6] Molecular docking studies suggested a strong binding interaction with the Epidermal Growth Factor Receptor (EGFR) enzyme, a well-known target in cancer therapy.[6]

In-Depth Mechanistic Insights: The Apoptotic Pathway

To understand how these compounds exert their anticancer effects, it's essential to visualize the cellular machinery they manipulate. Many anticancer agents, including promising quinazolinone derivatives, function by activating the intrinsic apoptotic pathway.[7][8] This pathway is orchestrated by a family of proteases called caspases.

The activation of effector caspases, particularly Caspase-3 , is a critical, non-reversible step in apoptosis.[9] Caspase-3 goes on to cleave key cellular proteins, such as PARP (Poly ADP-ribose polymerase), leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[9] The ability of a compound to activate Caspase-3 is a strong indicator of its pro-apoptotic potential.

cluster_0 Cellular Stress Signals cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Spiro_QZ Spiro-Quinazolinone Derivative Bax Bax Activation Spiro_QZ->Bax Induces DNA_Damage DNA Damage DNA_Damage->Bax Mito Mitochondrion Bax->Mito Permeabilizes CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Recruited to Casp3 Caspase-3 (Effector) Apoptosome->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: Intrinsic apoptosis pathway activated by spiro-quinazolinone derivatives.

Experimental Protocols & Methodologies

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed, step-by-step guides for the key assays discussed in this guide. These methodologies are based on established standards and are designed to be self-validating through the inclusion of appropriate controls.

Workflow for Screening Spiro-Quinazolinone Derivatives

The process of evaluating a new chemical entity follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Start Synthesized Spiro-Quinazolinone Library MTT Primary Screen: MTT Assay (Cell Viability) Start->MTT Inactive Inactive Compounds MTT->Inactive Active Identify Active 'Hit' Compounds (e.g., IC50 < 10 µM) MTT->Active Data Analysis Secondary Secondary Screen: Apoptosis Assay (e.g., Annexin V) Active->Secondary Mechanism Mechanistic Study: Caspase-3 Activity Assay Secondary->Mechanism Lead Lead Compound for Further Development Mechanism->Lead

Caption: General experimental workflow for hit identification and validation.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

  • Causality: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the quantitative determination of a compound's cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Spiro-quinazolinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the spiro-quinazolinone derivatives. Add 10 µL of each concentration to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in living cells.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well.[11] Mix thoroughly by pipetting up and down to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Colorimetric Caspase-3 Activity Assay

This assay quantifies the activity of Caspase-3, a key executioner of apoptosis.[9] The assay utilizes a peptide substrate (DEVD-pNA) that is specifically cleaved by active Caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be measured colorimetrically.[12]

  • Causality: The amount of pNA released is directly proportional to the level of active Caspase-3 in the cell lysate, providing a quantitative measure of apoptosis induction.

Materials:

  • Cells treated with spiro-quinazolinone derivatives (and untreated controls)

  • Chilled Cell Lysis Buffer

  • Caspase-3 Substrate (Ac-DEVD-pNA)

  • 1x Assay Buffer

  • Microcentrifuge

  • 96-well plate

Procedure:

  • Induce Apoptosis: Treat cells with the spiro-quinazolinone derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Concurrently, maintain an untreated control culture.[13]

  • Cell Lysis: Pellet 3-5 million cells per sample by centrifugation. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[13] Incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[13] Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. This is your cell lysate.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate per well.

  • Substrate Addition: Add 5 µL of Caspase-3 substrate (DEVD-pNA) to each well.[14] Mix gently.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[9]

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.[14]

  • Data Analysis: Compare the absorbance reading of the treated sample with the untreated control to determine the fold-increase in Caspase-3 activity.

Conclusion and Future Directions

The spiro-quinazolinone scaffold represents a significant and promising evolution in medicinal chemistry. Head-to-head comparisons demonstrate that these three-dimensional structures can exhibit potent and specific biological activities, often surpassing their more traditional, planar counterparts. The data clearly indicates that spiro[thiophen-quinazolin]-ones are potent antifungal agents that function via chitin synthase inhibition, while other derivatives show significant pro-apoptotic anticancer activity, likely through the inhibition of key kinases like EGFR.

The detailed protocols provided herein offer a robust framework for researchers to validate these findings and explore new derivatives. Future research should focus on expanding the structural diversity of the spirocyclic component and further elucidating the specific molecular targets of these compounds. The continued exploration of this unique chemical space holds immense potential for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious disease.

References

  • Liang, R., et al. (2020). Novel anthraquinone−quinazoline multitarget hybrids design, synthesis and biological evaluation. Frontiers in Chemistry.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry.
  • Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
  • Le, T. M., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters.
  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

  • Zayed, M. F., et al. (2015). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal. Available at: [Link]

  • Ahangarian, N., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Kumar, A., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Biointerface Research in Applied Chemistry.
  • Vashkevich, E. V., et al. (2023). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology. Available at: [Link]

  • Deng, J., et al. (2023). Design, synthesis, biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Asker, F. W., et al. (2014). Synthesis and biological evaluation of new quinazolinone derivatives. European Journal of Chemistry.
  • Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved from [Link]

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Independent Verification of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to In Vitro Efficacy and Target Engagement

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful anticancer drugs.[1][2][3] These compounds predominantly function as protein kinase inhibitors, targeting key enzymes that drive oncogenic signaling pathways.[2] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline structure and have significantly impacted the treatment of various cancers, particularly non-small cell lung cancer and breast cancer.[2] Their mechanism of action typically involves competitive inhibition at the ATP-binding site of epidermal growth factor receptor (EGFR) or other related kinases, thereby blocking downstream signaling required for cell proliferation and survival.[4][5][6][7]

This guide introduces a novel compound, 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, a spirocyclic derivative of the quinazoline family. While the specific biological activity of this molecule is yet to be widely reported, its structural similarity to known kinase inhibitors suggests a potential role as an anticancer agent. This document provides a comprehensive framework for the independent verification of its activity, comparing it head-to-head with established drugs and detailing the necessary experimental protocols for a robust evaluation.

Compound Profiles

Test Compound: this compound
  • Structure: A quinazolinone core with a spirocyclic cyclobutane at the 2-position and a fluorine atom at the 5'-position.

  • Hypothesized Mechanism of Action: Putative inhibitor of a protein kinase, likely within the EGFR family, based on its quinazoline scaffold. The spirocyclic and fluoro substituents may influence potency, selectivity, and pharmacokinetic properties.

Comparator Compounds

To benchmark the activity of the test compound, a panel of well-characterized quinazoline-based kinase inhibitors is proposed.

CompoundPrimary Target(s)Clinical ApplicationMechanism of Action
Gefitinib EGFRNon-small cell lung cancerReversible, competitive inhibitor of the EGFR tyrosine kinase ATP-binding site.[4][5][8][9]
Erlotinib EGFRNon-small cell lung cancer, Pancreatic cancerReversible, competitive inhibitor of the EGFR tyrosine kinase ATP-binding site.[6][10][11][12][13]
Lapatinib EGFR, HER2HER2-positive breast cancerReversible, dual inhibitor of both EGFR and HER2 tyrosine kinases at their ATP-binding sites.[14][15][16][17][18]

Experimental Verification Workflow

A multi-tiered approach is essential for the comprehensive evaluation of a novel compound. The proposed workflow progresses from direct target engagement in a cell-free system to cellular effects and finally to an initial assessment of drug-like properties.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Preliminary ADME Profiling biochem_assay In Vitro Kinase Inhibition Assay ic50 Determine IC50 Values biochem_assay->ic50 Quantify inhibition cell_assay Cell-Based Proliferation Assay (MTT) ic50->cell_assay Correlate potency with cellular effect gi50 Determine GI50 Values cell_assay->gi50 western_blot Western Blot for Phospho-Target gi50->western_blot Validate mechanism of cytotoxicity target_engagement Confirm Target Inhibition in Cells western_blot->target_engagement adme_assay Microsomal Stability Assay target_engagement->adme_assay Proceed with promising candidates metabolic_stability Assess Metabolic Stability (t1/2) adme_assay->metabolic_stability

Caption: A tiered workflow for the validation of a novel kinase inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a purified kinase (e.g., recombinant human EGFR). A variety of detection methods can be employed, including radiometric, fluorescence-based, or luminescence-based assays.[19]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The presence of an inhibitor reduces the rate of this reaction. The ADP-Glo™ Kinase Assay is a common example that measures the amount of ADP produced.[20]

Step-by-Step Protocol (Adapted from ADP-Glo™ Assay):

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA).[21] Prepare serial dilutions of the test compound and comparator compounds in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the appropriate substrate peptide. Add the diluted compounds to the wells.

  • Initiation: Initiate the reaction by adding a solution containing ATP at a concentration near its Km value to ensure competitive binding can be observed.[21] Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range (typically <10% of substrate consumed).[21]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Convert the generated ADP to ATP and measure the light output using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells. It is a crucial step to determine if the biochemical potency translates into a cellular effect.[22][23]

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[23] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with EGFR expression) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in the cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (Growth Inhibition 50%) value.

Western Blot for Target Engagement

This technique is used to confirm that the compound inhibits the target kinase within the cellular environment by assessing the phosphorylation status of the kinase or its direct downstream substrates.[26]

Principle: Following treatment with the inhibitor, cell lysates are prepared and proteins are separated by size via gel electrophoresis. The proteins are then transferred to a membrane and probed with antibodies specific to the phosphorylated form of the target protein and the total amount of the target protein. A reduction in the phosphorylated form relative to the total protein indicates target engagement.[27]

G start Treat cells with Inhibitor lyse Lyse cells & Quantify Protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibodies (p-EGFR & Total EGFR) block->primary_ab secondary_ab Incubate with Secondary Antibodies primary_ab->secondary_ab detect Detection secondary_ab->detect analyze Analyze Band Intensity detect->analyze

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Plate and treat cells with the test and comparator compounds at concentrations around their GI50 values for a short duration (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).[28][29] Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target protein (e.g., anti-total-EGFR).

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein as a ratio to the total protein.

Microsomal Stability Assay

This in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay provides an early indication of a compound's metabolic stability.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[30] The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t1/2) and intrinsic clearance.[31][32]

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine liver microsomes (human or other species) and the test compound in a phosphate buffer.[31][33]

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the cofactor NADPH.[30][31]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[30][34]

  • Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the half-life (t1/2). From the half-life, the intrinsic clearance can be calculated.

Data Summary and Interpretation

The data from these experiments should be compiled into a clear, comparative format to facilitate the evaluation of the test compound.

Table 1: Comparative Efficacy and Potency

CompoundIn Vitro Kinase IC50 (nM)Cell Proliferation GI50 (nM)
5'-Fluoro-1'H-spiro[...]one Experimental ValueExperimental Value
Gefitinib Literature/Experimental ValueLiterature/Experimental Value
Erlotinib Literature/Experimental ValueLiterature/Experimental Value
Lapatinib Literature/Experimental ValueLiterature/Experimental Value

Table 2: Preliminary Pharmacokinetic Profile

CompoundMicrosomal Half-life (t1/2, min)Intrinsic Clearance (µL/min/mg protein)
5'-Fluoro-1'H-spiro[...]one Experimental ValueExperimental Value
Verapamil (High Clearance Control) Literature/Experimental ValueLiterature/Experimental Value
Diazepam (Low Clearance Control) Literature/Experimental ValueLiterature/Experimental Value

Conclusion

This guide provides a rigorous and self-validating framework for the initial characterization of this compound as a potential anticancer agent. By systematically comparing its biochemical potency, cellular activity, target engagement, and metabolic stability against established clinical drugs, researchers can make a data-driven assessment of its therapeutic potential. The detailed protocols and logical workflow are designed to ensure the generation of high-quality, reproducible data, which is essential for advancing novel compounds in the drug discovery pipeline.

References

  • Erlotinib - StatPearls - NCBI Bookshelf. (2024, October 9). Retrieved from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved from [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024, December 18). Retrieved from [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org. (2025, December 23). Retrieved from [Link]

  • I want to capture the phosphorylation of my protein of interest from a cell .For that what is the best way ? western blotting or ELISA? | ResearchGate. (2022, February 11). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Gefitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Erlotinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019, September 19). Retrieved from [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved from [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved from [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • (PDF) The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase InhibitorsThe Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase InhibitorsThe Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors - ResearchGate. (2026, January 17). Retrieved from [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). Retrieved from [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022, March 31). Retrieved from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (n.d.). Retrieved from [Link]

  • Microsomal Stability Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007, November 1). Retrieved from [Link]

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Safety Operating Guide

Navigating the Uncharted: A Rigorous Framework for the Disposal of 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals navigating the frontiers of novel small molecule synthesis, the introduction of a new chemical entity like 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one into the laboratory workflow necessitates a forward-thinking and safety-centric approach, not only in its application but critically, in its eventual disposal. The absence of a comprehensive Material Safety Data Sheet (MSDS) for this specific compound demands a conservative and scientifically-grounded procedure for its end-of-life management. This guide provides a robust framework, rooted in the principles of chemical safety and regulatory compliance, to ensure the protection of personnel and the environment.

Hazard Assessment: A Precautionary Principle-Based Approach

In the absence of specific toxicological data for this compound, we must infer its potential hazards from its structural motifs: a quinazolinone core, a spirocyclic cyclobutane ring, and a fluorine substituent on the aromatic ring.

  • Quinazolinone Core: Many quinazoline derivatives are biologically active, with some developed as anticancer agents.[1][2] This suggests that the target compound could possess cytotoxic or other potent pharmacological properties. Therefore, it is prudent to handle it as a potentially hazardous compound. Some quinazoline-based drugs are known to have side effects affecting gastric, hematological, and neurological systems.[1]

  • Fluorinated Aromatic Moiety: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, generally confers metabolic stability. However, the metabolism of some fluorinated organic compounds can lead to the formation of toxic byproducts.[3][4] While fluoride itself is beneficial in small doses, larger amounts can be toxic.[3][4]

  • Spirocyclic System: Spirocycles are increasingly utilized in drug discovery to improve the physicochemical and pharmacokinetic properties of molecules.[5] While not inherently indicative of toxicity, their unique three-dimensional structure can influence biological interactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A steadfast commitment to a comprehensive PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling this compound and its waste.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedTo prevent dermal absorption of the potentially cytotoxic compound.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes of solutions containing the compound.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a fume hood.If there is a risk of aerosol generation, a properly fitted N95 respirator or higher should be considered in consultation with your institution's EHS department.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of waste at the point of generation is paramount to ensure safe and compliant disposal.

Experimental Workflow for Waste Segregation:

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof, and chemically compatible container for all waste streams containing this compound.

    • For solid waste (e.g., contaminated filter paper, weighing boats), a sealable plastic bag or a wide-mouth solid waste container is appropriate.

    • For liquid waste (e.g., reaction mixtures, chromatographic fractions), use a high-density polyethylene (HDPE) or glass container with a secure screw cap.

  • Labeling:

    • Immediately label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • An approximate concentration and the solvents present.

      • The date of accumulation.

      • The name of the principal investigator or research group.

  • Segregation:

    • Solid Waste: Collect all disposable materials that have come into direct contact with the compound, such as gloves, weighing paper, and contaminated bench protectors, in the designated solid waste container.

    • Liquid Waste:

      • Halogenated Organic Solvents: If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), it must be collected in a designated "Halogenated Organic Waste" container.

      • Non-Halogenated Organic Solvents: If dissolved in non-halogenated solvents (e.g., methanol, acetone, ethyl acetate), collect it in a "Non-Halogenated Organic Waste" container.

      • Aqueous Waste: Aqueous solutions containing the compound should be collected as hazardous aqueous waste. Do not dispose of them down the drain.

Logical Flow for Waste Disposal Decision Making:

Caption: Decision tree for the proper segregation of waste containing this compound.

Storage and Final Disposal: Ensuring Compliance and Safety

All generated waste must be stored and disposed of in accordance with local, state, and federal regulations.

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel and away from general traffic areas.

    • Ensure secondary containment for all liquid waste containers to prevent spills.

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]

    • Waste will likely be incinerated at a high temperature in a permitted hazardous waste incinerator.

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or other suitable absorbent material.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.

    • Collect all contaminated materials in the designated solid hazardous waste container.

  • Large Spills (outside of a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent others from entering the area.

    • Allow only trained emergency response personnel to clean up the spill.

Decontamination of Glassware:

  • Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove any residual compound.

  • Collect this initial rinseate as hazardous liquid waste.

  • Wash the glassware with soap and water.

By adhering to this comprehensive and conservative disposal framework, researchers can confidently manage the waste associated with this compound, ensuring a safe and compliant laboratory environment. Always prioritize consultation with your institution's EHS professionals for guidance specific to your facility and location.

References

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health. [Link]

  • Jackson, D. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Deprez-Poulain, R., & Charton, J. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Wikipedia. (2024). Quinazoline. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Antipin, R., et al. (2024). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • ResearchGate. (2024). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • IntechOpen. (2020). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. [Link]

  • Giesy, J. P., & Kannan, K. (2010). Aquatic toxicology of perfluorinated chemicals. Reviews of Environmental Contamination and Toxicology. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • da Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • ProQuest. (2014). Toxicology of perfluorinated compounds. [Link]

  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology. [Link]

  • PubChem. (n.d.). Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-. [Link]

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Personal protective equipment for handling 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling Guide: 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

This document provides essential safety and handling protocols for this compound (CAS No. 1272756-02-1). As this is a novel compound, a specific, comprehensive toxicological profile is not yet established. Therefore, all procedures outlined below are based on the precautionary principle, treating this substance as a potentially potent, pharmacologically active compound.[1] The recommendations synthesize authoritative guidelines for handling chemicals of unknown toxicity with insights derived from its structural class.[1][2]

Hazard Assessment & Risk Analysis: The "Why"

A thorough risk assessment is the foundation of safe laboratory practice.[3] For this compound, the assessment is based on inference from its chemical structure, as no complete Safety Data Sheet (SDS) with GHS hazard classifications is currently available.[4]

  • Core Chemical Structure: The molecule contains a quinazolinone scaffold. Quinazoline and its derivatives are well-documented as a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with significant biological activity, including anticancer, antiviral, and antimicrobial properties.[5][6][7][8] This strongly suggests that this compound could be a potent bioactive agent.

  • Principle of Prudence: For any new or poorly characterized substance, it is imperative to assume it is hazardous.[1] Exposure should be minimized through all available routes (inhalation, dermal contact, ingestion). Laboratory protocols must be designed to mitigate risks from both known and unknown hazards.[1]

  • Physical Form: As a solid powder, the primary physical hazard is the generation of fine, inhalable dust during handling, such as weighing or transferring the material.[9]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary methods for protection involve systematically removing the hazard from the workspace through engineering and administrative controls.[10]

  • Engineering Controls (Essential):

    • Chemical Fume Hood: All operations that could generate dust or aerosols, including preparing solutions, must be conducted in a certified chemical fume hood to protect from inhalation exposure.[9][10]

    • Ventilated Balance Enclosure (VBE): Weighing of the solid compound must be performed inside a VBE (also known as a powder containment hood). These enclosures are specifically designed with low airflow turbulence to provide containment without disturbing sensitive analytical balances.[11] Placing a balance directly in a standard fume hood can result in large fluctuations in readings.[9]

  • Administrative Controls:

    • Designated Areas: Clearly label and designate specific areas within the lab for handling this compound.[9]

    • Training: All personnel must be trained on the specific procedures in this guide and on general laboratory safety standards as required by OSHA (29 CFR 1910.1450).[10][12]

    • Good Housekeeping: Maintain a clean and organized workspace. Cover work surfaces with absorbent bench paper before starting.[9] Practice good personal hygiene, including frequent hand washing, and never eat, drink, or smoke in the laboratory.[13]

Personal Protective Equipment (PPE) Protocol

A hazard assessment for each task is required to select the appropriate PPE.[3] The following table summarizes the minimum required PPE for handling this compound.

Task / Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsSingle pair of Nitrile GlovesStandard Lab Coat (fully buttoned)Not Required
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesStandard Lab Coat (fully buttoned)Not Required (if inside a VBE)
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesStandard Lab Coat (fully buttoned)Not Required (if inside a fume hood)
Large-Scale Transfers (>10g) Goggles & Face ShieldDouble Nitrile GlovesStandard Lab Coat (fully buttoned)Consult EHS for potential respirator needs
Spill Cleanup (Small) Chemical Splash GogglesDouble Nitrile Gloves (heavy-duty)Standard Lab Coat (fully buttoned)N95 Respirator (minimum)

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles are mandatory when handling the powder or solutions to protect against accidental splashes, which are not fully contained by standard safety glasses.[14][15]

  • Hand Protection: Double-gloving with nitrile gloves provides robust protection against potential dermal absorption. Since no specific glove permeation data exists, changing the outer glove immediately upon contamination is critical.[1][14]

  • Body Protection: A fully buttoned lab coat protects skin and personal clothing from contamination.[16]

  • Respiratory Protection: Engineering controls (VBE, fume hood) are designed to make respiratory protection unnecessary during routine handling. A respirator (e.g., N95) is reserved for emergency situations like a spill, where airborne powder concentrations may exceed safe limits.[10][16]

Step-by-Step Operational Procedures

Procedure: Weighing the Solid Compound
  • Preparation: Don all required PPE (Goggles, lab coat, double nitrile gloves). Designate and prepare the work area within the Ventilated Balance Enclosure (VBE).

  • Tare: Place a weigh boat on the analytical balance and tare the scale.

  • Transfer: Keep the container of the compound as close to the weigh boat as possible to minimize dust travel.[9] Use a micro-spatula to carefully transfer small amounts of powder from the source container to the weigh boat. Avoid pouring directly from the bottle.[9]

  • Seal: Immediately and securely close the source container once the transfer is complete.[9]

  • Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., isopropanol) and dispose of the cloth in the designated solid waste container. Decontaminate the exterior of the source vial.[9]

Procedure: Preparing a Solution
  • Preparation: Perform this entire procedure inside a certified chemical fume hood. Don all required PPE.

  • Transport: Transport the pre-weighed solid in a sealed secondary container from the balance to the fume hood.[17]

  • Dissolution: Place the weigh boat containing the powder into the desired flask. Using a wash bottle, carefully rinse any remaining powder from the weigh boat into the flask with a small amount of the chosen solvent.

  • Mixing: Add the remaining solvent to the desired final volume and mix until fully dissolved.

  • Disposal: Dispose of the empty weigh boat and outer pair of gloves into the designated solid waste container within the fume hood.

Decontamination & Disposal Plan

Proper waste management is critical to prevent environmental contamination and ensure personnel safety.

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[18]

  • Waste Classification: Due to the fluorine atom, this compound must be disposed of as halogenated organic waste . Do not mix with non-halogenated waste streams.[18]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent paper) must be placed in the designated solid halogenated waste container.

  • Surface Decontamination: Decontaminate work surfaces and equipment after use. A common procedure involves wiping surfaces with a solution of 50% isopropanol in water, followed by a dry wipe. All wipes must be disposed of as solid hazardous waste.[19] For potent compounds, developing a specific deactivation solution, if possible, is a best practice.[19]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[18]

  • Spill: For a small spill of powder, do not sweep. Gently cover the spill with an absorbent material. Wet the material with a suitable solvent (e.g., isopropanol) to prevent dust generation. Carefully collect the material using non-sparking tools and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[18]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. Personal Protective Equipment start Start: New Task with 5'-Fluoro-1'H-spiro... physical_form What is the physical form? start->physical_form task_type What is the task? physical_form->task_type Solid (Powder) physical_form->task_type Liquid (Solution) vbe Use Ventilated Balance Enclosure (VBE) task_type->vbe Weighing fume_hood Use Chemical Fume Hood task_type->fume_hood Dissolving/ Reaction ppe_spill Emergency PPE: - Add N95 Respirator - Heavy-duty Gloves task_type->ppe_spill Spill designated_area Work in Designated Area vbe->designated_area ppe_powder Upgrade PPE: - Chemical Goggles - Double Nitrile Gloves vbe->ppe_powder Requires fume_hood->designated_area ppe_solution Upgrade PPE: - Chemical Goggles - Double Nitrile Gloves fume_hood->ppe_solution Requires ppe_base Base PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes designated_area->ppe_base

Caption: Decision workflow for selecting controls and PPE.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Egee, P. (2017). Handling & Processing Of Potent Compounds — A Holistic Approach. Bioprocess Online. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories Overview. Retrieved from [Link]

  • Kumar, M., et al. (2023). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. Retrieved from [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Asadi, M., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Retrieved from [Link]

  • Excedr. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. (2016). PPE Selection Guide by Task or Activity. Retrieved from [Link]

  • American Chemical Society Publications. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Retrieved from [Link]

  • Drexel University, Environmental Health and Safety. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Retrieved from [Link]

  • University of California, Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1981). OSHA Laboratory Standard. National Academies Press (US). Retrieved from [Link]

  • Czarniecka-Beno, P., et al. (2021). Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central. Retrieved from [Link]

  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. Retrieved from [Link]

  • TKS Publisher. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.